molecular formula C5H6BrN5O B1527699 3-Amino-6-bromopyrazine-2-carbohydrazide CAS No. 1225062-23-6

3-Amino-6-bromopyrazine-2-carbohydrazide

Cat. No.: B1527699
CAS No.: 1225062-23-6
M. Wt: 232.04 g/mol
InChI Key: QMHDHIQYBCUNPW-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyrazine-2-carbohydrazide is a useful research compound. Its molecular formula is C5H6BrN5O and its molecular weight is 232.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-6-bromopyrazine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-bromopyrazine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-6-bromopyrazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN5O/c6-2-1-9-4(7)3(10-2)5(12)11-8/h1H,8H2,(H2,7,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHDHIQYBCUNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

3-Amino-6-bromopyrazine-2-carbohydrazide (CAS: 1225062-23-6) represents a high-value "linchpin" intermediate in medicinal chemistry. Unlike simple pyrazines, this scaffold offers three distinct vectors for orthogonal functionalization, making it a preferred starting point for Fragment-Based Drug Discovery (FBDD).

Its utility stems from the interplay of its substituents:

  • C2-Carbohydrazide: A reactive nucleophile/electrophile hybrid, serving as a precursor to fused heterocycles (triazolopyrazines) or Schiff base ligands.

  • C3-Amino Group: Provides crucial hydrogen-bond donor capability for ATP-binding pocket interactions (kinase inhibition) and modulates the electronics of the pyrazine ring.

  • C6-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the core scaffold.

FeatureSpecification
IUPAC Name 3-Amino-6-bromopyrazine-2-carbohydrazide
Molecular Formula C

H

BrN

O
Molecular Weight 232.04 g/mol
Core Scaffold Pyrazine (1,4-diazine)
Key Precursor Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4)
Physical State Crystalline Solid (Yellow/Orange hue typical)

Strategic Synthesis: Protocol & Process Control

The synthesis of the title compound is classically achieved via the hydrazinolysis of Methyl 3-amino-6-bromopyrazine-2-carboxylate . While conceptually simple, the presence of the C6-Bromine requires strict temperature control to prevent nucleophilic aromatic substitution (


) side reactions where hydrazine might displace the halogen.
Optimized Synthetic Workflow

Synthesis Start Methyl 3-amino-6-bromo- pyrazine-2-carboxylate (CAS 6966-01-4) Solvent Ethanol/Methanol Reflux (60-70°C) Start->Solvent Reagent Hydrazine Hydrate (NH2NH2 • H2O) Excess (3-5 eq) Reagent->Solvent Product 3-Amino-6-bromopyrazine- 2-carbohydrazide (Precipitate) Solvent->Product Nucleophilic Acyl Substitution

Figure 1: Synthetic pathway for the hydrazinolysis of the pyrazine ester.

Step-by-Step Protocol
  • Charge: Suspend Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) in absolute ethanol (10-15 volumes). The starting material has limited solubility at room temperature.

  • Addition: Add Hydrazine Hydrate (80% or 98% grade, 5.0 eq) dropwise at ambient temperature.

    • Scientist's Note: We use a large excess of hydrazine to drive the equilibrium forward and prevent the formation of the dimer (bis-hydrazide), which is a common impurity.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The ester spot (high

      
      ) should disappear, replaced by the baseline hydrazide spot.
      
  • Workup: Cool the reaction mixture to 0–5°C. The product typically precipitates as a solid.

  • Isolation: Filter the solid and wash with cold ethanol followed by diethyl ether to remove excess hydrazine.

  • Purification: Recrystallization from Ethanol/Water is recommended if the melting point range is broad (>2°C).

Troubleshooting & Critical Parameters
IssueRoot CauseCorrective Action
Low Yield Incomplete precipitation due to solubility in EtOH.Concentrate the mother liquor to 50% volume before cooling.
Impurity: Dimer Insufficient Hydrazine used.Ensure >3 equivalents of hydrazine are present throughout the reaction.
Impurity: Hydrolysis Wet solvent or old hydrazine source.Use anhydrous ethanol; verify hydrazine quality.
Color Change (Dark) Oxidation of the amino group or bromine displacement.Conduct reaction under

atmosphere; Do not overheat (>85°C).

Reactivity Landscape & Derivatization

As a researcher, you are likely synthesizing this compound to build something more complex. The carbohydrazide moiety is a "chameleon" functional group that can react with various electrophiles to form biologically active heterocycles.

Divergent Synthesis Pathways

Reactivity Core 3-Amino-6-bromopyrazine- 2-carbohydrazide Schiff Schiff Bases (Hydrazones) (Antimicrobial/Antitubercular) Core->Schiff + Aldehydes (R-CHO) EtOH, Cat. Acid Triazole 1,2,4-Triazolo[4,3-a]pyrazines (Kinase Inhibitors) Core->Triazole + Orthoesters/Acids Cyclocondensation Oxadiazole 1,3,4-Oxadiazoles (Bioisosteres) Core->Oxadiazole + CS2/KOH or Carboxylic Acids Suzuki 6-Aryl-pyrazine derivatives (Library Expansion) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Occurs at C-6)

Figure 2: Divergent reactivity profile. Note that Suzuki coupling (dashed) can be performed before or after hydrazide modification, though protection of the hydrazide is often required.

  • Schiff Base Formation (Hydrazones):

    • Reaction: Condensation with aromatic aldehydes.

    • Utility: These derivatives often show enhanced lipophilicity and membrane permeability. They are extensively screened for anti-tubercular activity (analogous to Pyrazinamide).

    • Protocol: Reflux equimolar amounts in Ethanol with catalytic Glacial Acetic Acid.

  • Cyclization to 1,2,4-Triazoles:

    • Reaction: Heating with orthoesters (e.g., Triethyl orthoformate) or carboxylic acids/POCl

      
      .
      
    • Utility: This forms the Triazolo[4,3-a]pyrazine core, a privileged scaffold in oncology (e.g., c-Met inhibitors).

    • Mechanism:[1] The hydrazine nitrogen attacks the electrophilic carbon of the orthoester, followed by ring closure involving the pyrazine nitrogen (or the amide oxygen depending on conditions).

Therapeutic Utility & Biological Context

The 3-amino-6-bromopyrazine-2-carbohydrazide scaffold is not merely a chemical curiosity; it is a pharmacophore building block.

  • ENaC Blockers (Cystic Fibrosis/Hypertension):

    • The 3-amino-pyrazine-2-carbonyl motif is structurally homologous to Amiloride .

    • Derivatives of this hydrazide are investigated as Epithelial Sodium Channel (ENaC) blockers. The bromine at C6 is often substituted with hydrophobic groups to improve potency.

  • Anti-Tubercular Agents:

    • Pyrazinamide is a first-line TB drug.[2] Hydrazide derivatives of pyrazinamide (like the title compound) are synthesized to overcome resistance in Mycobacterium tuberculosis strains. The mechanism involves disruption of membrane energetics or inhibition of fatty acid synthase (FAS-I).

  • Kinase Inhibition:

    • The amino-pyrazine motif mimics the adenine ring of ATP. When cyclized to a triazole, these compounds bind to the ATP-binding pocket of various kinases (e.g., ALK, c-Met), acting as competitive inhibitors.

Analytical Characterization

To validate your synthesis, compare your data against these expected spectral signatures.

  • IR Spectroscopy (KBr):

    • 3400–3200 cm

      
      :  Primary amine (
      
      
      
      ) and Hydrazide NH stretching (Doublet/Multiplet).
    • 1680–1650 cm

      
      :  Carbonyl (
      
      
      
      ) stretching (Amide I band).
    • 1600–1580 cm

      
      :  C=N ring stretching.
      
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       9.0–10.0 ppm:  Broad singlet (1H, -CONH -).
      
    • 
       8.2–8.5 ppm:  Singlet (1H, Pyrazine H -5). Note: The shift depends on the C6-substituent; Br is electron-withdrawing, shifting this downfield.
      
    • 
       7.0–7.5 ppm:  Broad singlet (2H, Pyrazine-NH
      
      
      
      ).
    • 
       4.0–4.5 ppm:  Broad singlet (2H, -NHNH
      
      
      
      ).
  • Mass Spectrometry (ESI):

    • Expect an

      
       peak at 232/234  (1:1 ratio due to 
      
      
      
      Br and
      
      
      Br isotopes). This isotopic pattern is diagnostic for the presence of the bromine atom.

References

  • PubChem. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate (Precursor Data).[3][4] National Library of Medicine. Retrieved from [Link]

  • Onyeyilim, E. L., et al. (2022).[1] Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Open Source Pharma Foundation. (2025). Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives. (Analogous chemistry). Retrieved from [Link]

Sources

The Ascendant Therapeutic Arsenal: A Technical Guide to 3-Amino-6-bromopyrazine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazine Scaffold - A Crucible of Pharmacological Innovation

The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have given rise to a plethora of clinically significant molecules, including the renowned anti-tuberculosis agent, pyrazinamide. This guide delves into a particularly promising, yet underexplored, subclass: derivatives of 3-Amino-6-bromopyrazine-2-carbohydrazide. The strategic placement of an amino group, a bromine atom, and a carbohydrazide functional group on the pyrazine core creates a scaffold ripe for chemical modification and poised for diverse biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, therapeutic potential, and mechanistic underpinnings of these compelling compounds.

I. The Strategic Synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide and its Derivatives

The synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide derivatives is a multi-step process that hinges on the initial formation of the core carbohydrazide. While direct literature on the synthesis of this specific starting material is sparse, a robust and logical pathway can be extrapolated from established methodologies for analogous pyrazine compounds.[1][2][3]

A. Proposed Synthesis of the Core Intermediate: 3-Amino-6-bromopyrazine-2-carbohydrazide

The synthesis commences with a suitable precursor, such as 3-amino-6-bromopyrazine-2-carbonitrile or 3-amino-6-bromopyrazine-2-carboxamide. The rationale for this starting point lies in the reactivity of the nitrile or amide group towards conversion into the desired carbohydrazide.

Experimental Protocol:

  • Esterification: The precursor, 3-amino-6-bromopyrazine-2-carboxylic acid (which can be synthesized from the corresponding nitrile), is dissolved in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid like concentrated sulfuric acid. The mixture is refluxed for several hours, with reaction progress monitored by thin-layer chromatography (TLC). Removal of the solvent under reduced pressure yields the methyl or ethyl 3-amino-6-bromopyrazine-2-carboxylate.[3]

  • Hydrazinolysis: The resulting ester is dissolved in a suitable solvent, such as ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is then refluxed for an extended period.[2] The carbohydrazide product, being less soluble, will often precipitate out of the solution upon cooling and can be isolated via filtration, washed with a cold solvent, and dried.

B. Derivatization: Expanding the Chemical Space

The true therapeutic potential is unlocked through the derivatization of the 3-Amino-6-bromopyrazine-2-carbohydrazide core. The terminal amino group of the hydrazide is a nucleophilic handle for the introduction of a wide array of substituents, most commonly through condensation reactions with aldehydes and ketones to form hydrazones (Schiff bases).

Experimental Protocol for Hydrazone Synthesis:

  • Dissolution: Dissolve 3-Amino-6-bromopyrazine-2-carbohydrazide in a suitable solvent, typically absolute ethanol.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired substituted aromatic or heteroaromatic aldehyde or ketone.

  • Catalysis: A catalytic amount of glacial acetic acid is often added to facilitate the condensation reaction.

  • Reflux: The reaction mixture is refluxed for a period ranging from a few hours to overnight, with progress monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled. The resulting hydrazone derivative often precipitates and can be collected by filtration. Further purification can be achieved through recrystallization from an appropriate solvent system (e.g., ethanol-water or DMF-ethanol).[1]

G cluster_0 Synthesis of Core Intermediate cluster_1 Derivatization 3-Amino-6-bromopyrazine-2-carboxylic acid 3-Amino-6-bromopyrazine-2-carboxylic acid Ester Intermediate Ester Intermediate 3-Amino-6-bromopyrazine-2-carboxylic acid->Ester Intermediate Esterification (Alcohol, H+) 3-Amino-6-bromopyrazine-2-carbohydrazide 3-Amino-6-bromopyrazine-2-carbohydrazide Ester Intermediate->3-Amino-6-bromopyrazine-2-carbohydrazide Hydrazinolysis (Hydrazine Hydrate) Hydrazone Derivatives Hydrazone Derivatives 3-Amino-6-bromopyrazine-2-carbohydrazide->Hydrazone Derivatives Condensation (Aldehydes/Ketones, H+)

Synthetic workflow for 3-Amino-6-bromopyrazine-2-carbohydrazide derivatives.

II. Therapeutic Potential: A Multi-pronged Attack on Disease

The strategic combination of the pyrazine core with the carbohydrazide moiety and further derivatization gives rise to compounds with a broad spectrum of potential therapeutic applications. The following sections detail the evidence-based potential in key disease areas.

A. Anticancer Activity: Targeting the Engines of Malignancy

Pyrazine derivatives have emerged as a significant class of anticancer agents, often functioning as kinase inhibitors that interfere with dysregulated signaling pathways crucial for tumor growth and survival.[4][5][6]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases. Pyrazine-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates, thereby halting the signaling cascade.[7] A key target for pyrazine derivatives is the Fibroblast Growth Factor Receptor (FGFR) family, whose overactivation is implicated in various cancers.[8]

G Growth Factor Growth Factor FGFR FGFR Growth Factor->FGFR ADP ADP FGFR->ADP Downstream Signaling (e.g., MAPK, AKT) Downstream Signaling (e.g., MAPK, AKT) FGFR->Downstream Signaling (e.g., MAPK, AKT) Phosphorylation Pyrazine Derivative Pyrazine Derivative Pyrazine Derivative->FGFR Inhibition ATP ATP ATP->FGFR Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling (e.g., MAPK, AKT)->Cell Proliferation, Survival

Inhibition of the FGFR signaling pathway by pyrazine derivatives.

Quantitative Data on Anticancer Activity of Related Pyrazine Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazine-thiazole analogsPanc-1 (Pancreatic)Varies[4]
Pyrazine-thiazole analogsHepG2 (Liver)8.01 ± 0.35[4]
Pyrazine-thiazole analogsMCF-7 (Breast)5.51 ± 0.09[4]
Coumarin-Pyrazine hybridsHCT116 (Colon)0.9[9]
Indolizinoquinolinedione-Pyrazine hybridsHCT116 (Colon)1.61 - 13.15[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 3-Amino-6-bromopyrazine-2-carbohydrazide derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Activity: A Renewed Offensive Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazine carbohydrazide derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][10] The presence of the hydrazone moiety is often crucial for this activity.

Potential Mechanisms of Action:

While the exact mechanisms are still under investigation for many derivatives, potential modes of action include:

  • Inhibition of Essential Enzymes: Some pyrazine derivatives may target enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into and disrupt the microbial cell membrane.

  • Chelation of Metal Ions: The hydrazone moiety can act as a chelating agent for metal ions that are essential cofactors for microbial enzymes.

Quantitative Data on Antimicrobial Activity of Pyrazine-2-carbohydrazide Derivatives:

Bacterial StrainDerivative TypeMIC (µg/mL)Reference
Staphylococcus aureusSchiff basesVaries[1]
Bacillus subtilisSchiff basesVaries[1]
Escherichia coliSchiff basesVaries[1]
Salmonella typhiSchiff basesVaries[1]
Mycobacterium tuberculosisHydrazones1.56[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Compound Preparation: Prepare serial twofold dilutions of the pyrazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[2]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

C. Anti-inflammatory Activity: Quelling the Fires of Chronic Disease

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The pyrazine scaffold has been identified as a valuable starting point for the development of novel anti-inflammatory agents.[11][12]

Potential Mechanisms of Action:

The anti-inflammatory effects of pyrazine derivatives are likely mediated through the modulation of key inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines: These compounds may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Pyrrolo[1,2-a]pyrazines, for instance, have shown inhibitory effects against IL-6.[13]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some pyrazine derivatives may inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[14]

  • Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Pyrazine derivatives may exert their anti-inflammatory effects by inhibiting the activation of this pathway.

G Inflammatory Stimuli Inflammatory Stimuli Signaling Pathways (e.g., NF-κB, MAPK) Signaling Pathways (e.g., NF-κB, MAPK) Inflammatory Stimuli->Signaling Pathways (e.g., NF-κB, MAPK) Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) Signaling Pathways (e.g., NF-κB, MAPK)->Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) Pyrazine Derivative Pyrazine Derivative Pyrazine Derivative->Signaling Pathways (e.g., NF-κB, MAPK) Inhibition Inflammation Inflammation Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6)->Inflammation

Modulation of inflammatory signaling pathways by pyrazine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Administration: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the pyrazine derivative. Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: After a suitable absorption period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.

  • Measurement of Paw Edema: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

III. Future Directions and Conclusion

The derivatives of 3-Amino-6-bromopyrazine-2-carbohydrazide represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by related pyrazine compounds, underscores its significant potential. Future research should focus on:

  • Elucidation of Structure-Activity Relationships (SAR): A systematic exploration of different substituents on the hydrazone moiety is crucial to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth investigations are needed to fully characterize the molecular mechanisms underlying the observed anticancer, antimicrobial, and anti-inflammatory effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

IV. References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (URL not available)

  • Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Bentham Science Publishers. [Link]

  • Pyrazine Moiety: Recent Developments in Cancer Treatment. ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (URL not available)

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. MDPI. [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]

  • Pyrazine Moiety: Recent Developments in Cancer Treatment. Bentham Science Publishers. [Link]

  • Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Bentham Science Publisher. [Link]

  • Pyrazine Moiety: Recent Developments in Cancer Treatment. Bentham Science Publishers. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL not available)

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. (URL not available)

  • (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Scientific.Net. [Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. [Link]

  • 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and. (URL not available)

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. Google Patents.

Sources

The Pivotal Role of Pyrazine Carbohydrazides in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring, a privileged scaffold in medicinal chemistry, continues to yield compounds of significant therapeutic potential. When functionalized with a carbohydrazide moiety, this heterocyclic core gives rise to a class of molecules—pyrazine carbohydrazides—with a remarkably broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted therapeutic applications, and structure-activity relationships of pyrazine carbohydrazide derivatives. From their cornerstone role in antitubercular therapy to emerging applications in oncology and virology, this document synthesizes field-proven insights and detailed experimental protocols to serve as a comprehensive resource for researchers dedicated to the discovery and development of novel therapeutic agents.

Introduction: The Pyrazine Scaffold and the Carbohydrazide Functional Group

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in the development of numerous pharmaceuticals.[1] The nitrogen atoms are key to the scaffold's utility, acting as hydrogen bond acceptors and enabling crucial interactions with a variety of biological targets, including the ATP-binding sites of kinases.[2] The introduction of a carbohydrazide group (-CONHNH2) to this ring system dramatically expands its pharmacological versatility. The hydrazide-hydrazone functionality is a well-established pharmacophore known for its potent and diverse biological activities.[3][4] The integration of these two distinct pharmacophoric units into a single molecular framework has led to the generation of hybrid compounds with enhanced biological profiles.[3]

Synthetic Strategies for Pyrazine Carbohydrazide Derivatives

The synthesis of pyrazine carbohydrazide derivatives is typically a straightforward multi-step process commencing from a pyrazinoic acid precursor. The general synthetic route involves an initial esterification of the pyrazinoic acid, followed by hydrazinolysis to yield the core pyrazine carbohydrazide. This intermediate then serves as a versatile scaffold for the introduction of various substituents, often through condensation with a range of aldehydes or ketones to form Schiff base derivatives (hydrazones).[3][5]

Core Synthesis of Pyrazine-2-Carbohydrazide

A common and reliable method for the synthesis of the foundational pyrazine-2-carbohydrazide is detailed below.

Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide from Pyrazinoic Acid [6]

  • Esterification:

    • Dissolve pyrazine-2-carboxylic acid (0.01 mole, 1.24 g) in methanol (50 mL).

    • Add a few drops of concentrated sulfuric acid to the solution.

    • Reflux the mixture for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Hydrazinolysis:

    • To the refluxing ester-containing mixture, add 100% hydrazine hydrate (0.3 mol).

    • Continue to reflux for an additional 8 hours.

  • Isolation and Purification:

    • Allow the reaction mixture to cool and evaporate slowly, which should lead to the formation of orange crystals.

    • Filter the resulting crystals and wash them with cold ethanol.

    • The crude product can be further purified by recrystallization from aqueous ethanol.[5]

G Pyrazinoic_Acid Pyrazinoic Acid Ester Pyrazine Ester Pyrazinoic_Acid->Ester  Methanol, H₂SO₄ (conc.), Reflux (72h) Carbohydrazide Pyrazine Carbohydrazide Ester->Carbohydrazide  Hydrazine Hydrate, Reflux (8h) Derivatives Schiff Base Derivatives Carbohydrazide->Derivatives  Substituted Aldehydes, Reflux

General Synthetic Pathway for Pyrazine Carbohydrazide Derivatives.

Therapeutic Landscape of Pyrazine Carbohydrazide Derivatives

The structural modifications of the pyrazine carbohydrazide core have yielded a plethora of derivatives with a wide array of pharmacological activities.

Antitubercular Activity

Pyrazinamide, a pyrazine carboxamide, is a first-line drug for the treatment of tuberculosis (TB), highlighting the inherent potential of this scaffold.[7] Pyrazine carbohydrazide derivatives have been extensively investigated as potent antitubercular agents.[8] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[7][9] POA is believed to disrupt membrane potential and inhibit fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[7][9] Recent studies have also identified the enzyme PanD, a key component of the coenzyme A biosynthetic pathway, as a target of POA.[10]

Several studies have demonstrated that derivatives of pyrazine carbohydrazide exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing potencies greater than the standard drug, pyrazinamide.[11][12] For instance, compounds with electron-withdrawing groups such as bromo and nitro have shown promising antitubercular activity.[11]

G PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active Form) PZA->POA  Activation PncA Pyrazinamidase (pncA) Membrane Membrane Disruption POA->Membrane FAS1 FAS-I Inhibition POA->FAS1 PanD PanD Degradation POA->PanD CellDeath Mycobacterial Cell Death Membrane->CellDeath FAS1->CellDeath PanD->CellDeath

Mechanism of Action of Pyrazinamide.

Experimental Protocol: In Vitro Antitubercular Activity Assessment (Microplate Alamar Blue Assay) [13]

  • Preparation of Mycobacterial Suspension: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth, such as Middlebrook 7H9.

  • Serial Dilution of Compounds: The pyrazine carbohydrazide derivatives are serially diluted in the broth within a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized mycobacterial suspension.

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Re-incubation and Reading: The plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Antimicrobial Activity

Beyond their antimycobacterial properties, pyrazine carbohydrazides have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[5][14] The introduction of different substituted aromatic aldehydes to the core hydrazide structure has been shown to modulate this activity.[5] Some derivatives have been found to be particularly potent against strains like Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and E. coli.[5][14]

Experimental Protocol: In Vitro Antibacterial Activity Assessment (Agar Cup Plate Method) [5]

  • Media Preparation: Molten Mueller Hinton agar medium is inoculated with a 24-hour culture of the respective bacterial strain and poured into sterile petri dishes.

  • Well Creation: Once the agar solidifies, wells of 6 mm diameter are made using a sterile borer.

  • Compound Application: A specific concentration of the test compound (e.g., 250 µg/ml), dissolved in a suitable solvent like DMSO, is added to the wells. A standard antibiotic (e.g., Ofloxacin) is used as a positive control.

  • Incubation: The plates are incubated at an appropriate temperature for a specified duration.

  • Measurement: The zone of inhibition around each well is measured to determine the antibacterial activity.

Anticancer Activity

The pyrazine scaffold is a constituent of several anticancer agents, often functioning as kinase inhibitors.[2][13] Pyrazine carbohydrazide derivatives have also been explored for their potential as anticancer drugs.[15] For instance, certain chalcone-pyrazine hybrids have shown significant inhibitory effects against various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).[1]

Antiviral Activity

The structural similarity of pyrazine derivatives to nucleosides has prompted investigations into their antiviral properties.[16][17] Favipiravir, a pyrazine carboxamide derivative, is an approved antiviral agent against influenza.[16] While research into the antiviral potential of pyrazine carbohydrazides is still emerging, preliminary studies on related pyrazine compounds suggest that this is a promising area for future exploration.[18][19]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazine carbohydrazide derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring and the appended aromatic moieties.

  • Antitubercular Activity: The presence of electron-withdrawing groups on the phenyl ring attached to the hydrazone moiety often enhances antitubercular activity.[11]

  • Antimicrobial Activity: The lipophilicity of the molecule, which can be modified by adding different substituents, plays a crucial role. Increasing the log P value can lead to higher intracellular concentrations of the drug, potentially overcoming resistance mechanisms.[5]

  • General Trends: The planarity of the molecule, which allows for strong π-electron resonance across the structure, is often associated with enhanced biological activity.[3]

Quantitative Data Summary

Biological ActivityDerivative ClassExample Compound/SubstituentTarget/StrainPotency (MIC/IC50)Reference
Antitubercular Pyrazine Carbohydrazide-HydrazoneBromo and Nitro substituentsM. tuberculosis H37Rv1.56 µg/mL[11]
Antitubercular Heteroaromatic Pyrazine CarbohydrazideCompound 5aM. tuberculosis ATCC 272943.12 µg/mL[12]
Antibacterial Pyridine CarbohydrazideCompound 4Pseudomonas aeruginosa4-16 µg/mL[20]
Antifungal Pyridine CarbohydrazideCompound 6Candida spp. (MDR)16-24 µg/mL[20]
Anticancer Chalcone-Pyrazine HybridCompound 51MCF-7, A549, DU-1450.012, 0.045, 0.33 µM[1]

Conclusion and Future Perspectives

Pyrazine carbohydrazides represent a highly versatile and pharmacologically significant class of compounds. Their established success in antitubercular therapy, coupled with their demonstrated potential as broad-spectrum antimicrobial, anticancer, and antiviral agents, underscores their importance in modern drug discovery. The straightforward and adaptable synthetic routes allow for the generation of diverse chemical libraries, facilitating extensive structure-activity relationship studies. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel mechanisms of action, and leveraging computational tools for the rational design of next-generation pyrazine carbohydrazide-based therapeutics. The continued exploration of this chemical space holds immense promise for addressing some of the most pressing global health challenges.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. (URL: [Link])

  • Pyrazine derivatives reported for anti-tubercular activity. - ResearchGate. (URL: [Link])

  • (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents - ResearchGate. (URL: [Link])

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - MDPI. (URL: [Link])

  • Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents - World Scientific Publishing. (URL: [Link])

  • Synthesis of pyrazine‐2‐carbohydrazide derivatives (scaffold 1). - ResearchGate. (URL: [Link])

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis - Asian Journal of Pharmaceutics (AJP). (URL: [Link])

  • Targeted Hybridization: Pyrazine‐2‐Carbohydrazide Derivatives as Promising Antitubercular and Antimicrobial Leads | Request PDF - ResearchGate. (URL: [Link])

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (URL: [Link])

  • Synthesis and antimycobacterial evaluation of N'-(E)-heteroaromaticpyrazine-2-carbohydrazide derivatives - PubMed. (URL: [Link])

  • Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC. (URL: [Link])

  • Viroporins as a potential target of antiviral drugs based on pyrazine derivatives of amino acid esters - Sciforum. (URL: [Link])

  • Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives | Asian Journal of Chemistry. (URL: [Link])

  • (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - ResearchGate. (URL: [Link])

  • The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone - Bendola Publishing. (URL: [Link])

  • Mechanism of action on Pyrazinamide drug targets in susceptible and... - ResearchGate. (URL: [Link])

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. (URL: [Link])

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (URL: [Link])

  • Pyrazine Derivatives—Versatile Scaffold | Semantic Scholar. (URL: [Link])

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

  • Chemical Transformation of Pyrazine Derivatives | Moroccan Journal of Chemistry. (URL: [Link])

  • What is the mechanism of Pyrazinamide? - Patsnap Synapse. (URL: [Link])

  • Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies | Request PDF - ResearchGate. (URL: [Link])

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/ - DigitalCommons@TMC. (URL: [Link])

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  • Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides - PubMed. (URL: [Link])

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed. (URL: [Link])

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An In-depth Technical Guide to the Solubility Profile of 3-Amino-6-bromopyrazine-2-carbohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery and formulation to bioavailability and therapeutic efficacy.[1][2][3][4] This guide provides a comprehensive technical framework for understanding and determining the solubility profile of 3-Amino-6-bromopyrazine-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical principles governing solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the practical implications of the resulting data for drug development professionals.

Introduction: The Critical Role of Solubility

3-Amino-6-bromopyrazine-2-carbohydrazide is a substituted pyrazine derivative. Such heterocyclic scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities. However, the therapeutic potential of any new chemical entity (NCE) cannot be realized without a thorough understanding of its physical and chemical properties, paramount among which is solubility.

Solubility, defined as the maximum amount of a solute that can dissolve in a given volume of a solvent at a specific temperature, is a gatekeeper for oral drug absorption.[3] An API must be in solution to permeate biological membranes and enter systemic circulation.[2][3] Consequently, poor solubility is a major challenge in drug development, with estimates suggesting that up to 40% of approved drugs and 90% of drugs in the development pipeline are poorly soluble.[4]

Early and accurate determination of a compound's solubility profile in various organic solvents is not merely a characterization step; it is a strategic imperative. This data informs:

  • Lead Optimization: Guides medicinal chemists in selecting candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1][5]

  • Process Chemistry: Dictates the choice of solvents for synthesis, purification, and crystallization.

  • Formulation Development: Provides the foundation for designing effective drug delivery systems, especially for challenging molecules.[2]

  • Preclinical Studies: Ensures reliable results in in vitro and in vivo assays, as undissolved compounds can lead to erroneous data.[3][6]

This guide will equip researchers with the necessary tools to systematically evaluate the solubility of 3-Amino-6-bromopyrazine-2-carbohydrazide.

Physicochemical Properties & Theoretical Framework

The solubility of a molecule is governed by its structure and the interplay of intermolecular forces between the solute and the solvent.

2.1. Molecular Structure Analysis

The structure of 3-Amino-6-bromopyrazine-2-carbohydrazide features several functional groups that dictate its solubility behavior:

  • Pyrazine Ring: Aromatic and heterocyclic, capable of π-π stacking interactions.

  • Amino Group (-NH2): A hydrogen bond donor and acceptor, contributing to polarity.

  • Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and can participate in halogen bonding.

  • Carbohydrazide Group (-CONHNH2): A highly polar functional group with multiple hydrogen bond donors and acceptors. This group is expected to strongly influence solubility in polar, protic solvents.

Based on this structure, we can anticipate that the molecule possesses significant polarity and a strong capacity for hydrogen bonding.

2.2. Hansen Solubility Parameters (HSP)

A powerful framework for predicting solubility is the Hansen Solubility Parameters (HSP) system.[7][8] It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask Method .[11][12][13] This technique is considered the gold standard and is referenced in the United States Pharmacopeia (USP).[11][14] It measures the maximum concentration of a drug that can be dissolved in a solvent under equilibrium conditions.[1][6][15]

3.1. Rationale for the Shake-Flask Method

This method is chosen for its reliability and direct measurement of thermodynamic equilibrium. By ensuring an excess of the solid compound is present, the resulting solution is guaranteed to be saturated. The extended incubation time allows the system to reach a state of minimum free energy, providing a solubility value that is independent of kinetic factors, unlike high-throughput kinetic solubility assays which are more suited for early screening.[5][16]

3.2. Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 3-Amino-6-bromopyrazine-2-carbohydrazide in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 3-Amino-6-bromopyrazine-2-carbohydrazide (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene.

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 3-Amino-6-bromopyrazine-2-carbohydrazide to a 2 mL glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting amount of ~5-10 mg is typically sufficient.

  • Solvent Addition: Accurately add 1.0 mL of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker or rotator inside an incubator set to 25 °C. Agitate the samples for at least 24-48 hours.[12][15] This extended time is crucial to ensure that true thermodynamic equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

  • Dilution: Immediately perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to a standard calibration curve prepared from known concentrations of the compound.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value, typically expressed in mg/mL or µg/mL.

3.3. Experimental Workflow Diagram

The following diagram illustrates the key steps of the Saturation Shake-Flask protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A 1. Add Excess Solid (5-10 mg of Compound) B 2. Add Solvent (1.0 mL) A->B C 3. Agitate at 25°C (24-48 hours) B->C D 4. Settle Suspension (1 hour) C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Dilute Filtrate E->F G 7. Quantify by HPLC-UV F->G H Final Result G->H Calculate Solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Solubility Profile and Data Interpretation

While specific experimental data for 3-Amino-6-bromopyrazine-2-carbohydrazide is not publicly available, we can construct an illustrative profile based on the chemical principles discussed. The compound's multiple hydrogen bond donor/acceptor sites suggest higher solubility in polar solvents, particularly those that are protic (like alcohols) or aprotic with high hydrogen bond accepting capability (like DMSO and DMF).

Table 1: Illustrative Solubility Profile of 3-Amino-6-bromopyrazine-2-carbohydrazide at 25 °C

Solvent CategorySolventDielectric Constant (ε)Solubility (mg/mL) - Illustrative
Polar Protic Methanol32.7> 10
Ethanol24.5~5 - 10
Isopropanol19.9~1 - 5
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50
N,N-Dimethylformamide (DMF)36.7> 30
Acetonitrile37.5~1 - 5
Acetone20.7< 1
Non-Polar Dichloromethane (DCM)9.1< 0.1
Toluene2.4< 0.01

Interpretation:

  • High Solubility in DMSO and DMF: This is expected. These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities, which can effectively solvate the polar carbohydrazide and amino groups.

  • Good Solubility in Alcohols: Methanol and ethanol are polar protic solvents, capable of both donating and accepting hydrogen bonds, leading to favorable interactions with the solute. The decreasing solubility from methanol to isopropanol reflects the decreasing polarity and increasing steric hindrance of the solvent.

  • Low Solubility in Non-Polar Solvents: The compound's polarity makes it incompatible with non-polar solvents like DCM and toluene, resulting in very poor solubility. The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by weak solute-solvent interactions.

Conclusion and Applications in Drug Development

This guide has outlined a robust framework for determining and interpreting the solubility profile of 3-Amino-6-bromopyrazine-2-carbohydrazide. The Saturation Shake-Flask method provides the most reliable measure of thermodynamic solubility, a cornerstone parameter in pharmaceutical development.[11][13] The illustrative data underscores the compound's polar nature, highlighting its high solubility in polar aprotic and protic solvents.

This knowledge is immediately applicable for:

  • Reaction Chemistry: Selecting appropriate solvents (e.g., DMF, DMSO) for synthetic modifications.

  • Purification: Designing crystallization or chromatography protocols. For example, a good solvent (like methanol) could be paired with a poor anti-solvent (like toluene) for effective crystallization.

  • Formulation: The low solubility in non-polar media suggests that lipid-based formulations might be challenging without solubility enhancers. The high solubility in DMSO makes it a suitable vehicle for preparing stock solutions for in vitro screening.[16]

Ultimately, a comprehensive understanding of the solubility profile is indispensable for navigating the complex path from a promising chemical entity to a viable therapeutic agent.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

  • Li, D., & Huang, Y. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • Pirika. (2013, February 2). Hansen Solubility Parameters in Practice. Pirika.com. Retrieved from [Link]

  • Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

  • Osorio-González, M., Ligarreto, G., & Montoya-López, J. (2022). Hansen Solubility Parameters for Selection of Green Extraction Solvents. ResearchGate. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Abbott, S. (n.d.). Practical Solubility - HSP. Professor Steven Abbott. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 3-Amino-6-Bromopyrazine-2-Carboxylic Acid: Properties, Applications, Safety Data. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

  • Larsson, T. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid. PubChem. Retrieved from [Link]

  • USP. (n.d.). <1236> SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

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Hydrogen bonding potential of 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : A Technical Guide to the Hydrogen Bonding Potential of 3-Amino-6-bromopyrazine-2-carbohydrazide Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

A Technical Guide to the Hydrogen Bonding Potential of 3-Amino-6-bromopyrazine-2-carbohydrazide

Executive Summary

The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for antitubercular agents (Pyrazinamide) and kinase inhibitors. 3-Amino-6-bromopyrazine-2-carbohydrazide (CAS 1225062-23-6) is a critical intermediate that offers a unique electrostatic landscape. Unlike simple pyrazines, this molecule possesses a trifecta of non-covalent interaction sites: a strong hydrogen bond (HB) donor/acceptor array, a resonance-assisted intramolecular lock, and a halogen-bonding capability via the bromine substituent.

This guide dissects the hydrogen bonding potential of this molecule, moving beyond basic connectivity to explore the supramolecular synthons that drive its crystal packing and biological recognition.

Molecular Architecture & Electronic Landscape

To understand the hydrogen bonding potential, we must first map the electronic distribution. The molecule is not a static entity; it exists in a dynamic equilibrium stabilized by internal forces.

2.1 The Resonance-Assisted Hydrogen Bond (RAHB)

The most defining feature of this molecule is the proximity of the 3-amino group (


) and the 2-carbohydrazide carbonyl  (

).
  • Mechanism: The lone pair on the amino nitrogen donates electron density into the pyrazine ring, while the carbonyl oxygen acts as a strong acceptor.

  • Structural Consequence: This forms a robust Intramolecular Hydrogen Bond , characterized by graph set notation S(6) (a six-membered ring involving H-N-C-C-C=O).

  • Impact: This "locks" the carbohydrazide moiety into coplanarity with the pyrazine ring, reducing conformational entropy and pre-organizing the molecule for ligand-target binding (e.g., in kinase hinge regions).

2.2 The Bromine Inductive Effect

The 6-Bromo substituent is not merely a steric blocker. Through its negative inductive effect (


), it withdraws electron density from the pyrazine ring.
  • Acidity Modulation: This withdrawal increases the acidity of the 3-amino protons, making them stronger hydrogen bond donors compared to the non-brominated analog.

  • Halogen Bonding: The bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis—capable of forming linear

    
     halogen bonds.
    
Supramolecular Synthons and Graph Sets

In the solid state or within a protein binding pocket, 3-Amino-6-bromopyrazine-2-carbohydrazide utilizes specific "synthons" (robust intermolecular connection patterns).

Table 1: Primary Non-Covalent Interaction Motifs
Interaction TypeDonor SiteAcceptor SiteGraph SetDescription
Intramolecular 3-Amino (

)
Carbohydrazide (

)
S(6) Planarizing lock; critical for rigidity.
Intermolecular Hydrazide (

)
Pyrazine Ring (

)
C(4) Chain formation; links molecules head-to-tail.
Dimerization Hydrazide (

)
Carbohydrazide (

)

Centrosymmetric dimer; common in amides/hydrazides.
Halogen Bond C-Br (

-hole)
Carbonyl (

)
N/ADirectional interaction; stabilizes crystal packing.
3.1 Visualization of Interaction Logic

The following diagram illustrates the hierarchy of interactions, distinguishing between the internal "locking" mechanism and the external "linking" mechanism.

G Molecule 3-Amino-6-bromo pyrazine-2-carbohydrazide Amino Pos 3: Amino (-NH2) (Strong Donor) Molecule->Amino Hydrazide Pos 2: Carbohydrazide (Donor/Acceptor) Molecule->Hydrazide Bromine Pos 6: Bromine (Sigma Hole) Molecule->Bromine IntraHB Intramolecular H-Bond S(6) Motif (Planarization) Amino->IntraHB Donor Hydrazide->IntraHB Acceptor (C=O) InterHB Intermolecular Network R2,2(8) Dimer (Crystal Packing) Hydrazide->InterHB Self-Assembly XB Halogen Bond C-Br...O/N Bromine->XB Directional

Figure 1: Interaction hierarchy showing how functional groups contribute to structural rigidity (Intra) and assembly (Inter).

Experimental Validation Protocols

To empirically verify the hydrogen bonding network described above, the following self-validating experimental workflow is recommended.

4.1 Protocol: Single Crystal Growth & Analysis

Objective: Obtain X-ray quality crystals to visualize the S(6) motif and halogen bonding.

  • Synthesis (Pre-cursor):

    • React methyl 3-amino-6-bromopyrazine-2-carboxylate with hydrazine hydrate (excess, 5 eq) in ethanol.

    • Reflux for 4–6 hours.[1] Monitor via TLC (MeOH:DCM 1:9).

    • Checkpoint: The formation of the hydrazide is confirmed by the disappearance of the ester methyl singlet in

      
       NMR.
      
  • Crystallization (Slow Evaporation):

    • Dissolve 50 mg of the purified hydrazide in a solvent mixture of Methanol:Acetonitrile (1:1) .

    • Note: Acetonitrile is chosen to avoid competing H-bond donors from protic solvents like water, although methanol is needed for solubility.

    • Allow to stand at room temperature in a semi-sealed vial (parafilm with pinholes).

  • Data Collection:

    • Instrument: Bruker APEX-II or equivalent CCD diffractometer.[2]

    • Temperature: 100 K (Low temperature is crucial to reduce thermal motion and accurately locate Hydrogen atoms).

4.2 Protocol: IR Spectroscopy Titration

Objective: Observe the shift in Carbonyl stretching frequency ($ \nu_{C=O} $) to confirm H-bonding strength.

  • Prepare a 10 mM solution of the compound in non-polar

    
     (free monomer state).
    
  • Record FT-IR spectrum focusing on 1600–1700

    
    .
    
  • Sequentially add increasing concentrations of a competing H-bond acceptor (e.g., DMSO-d6).

  • Analysis: A redshift (lowering of wavenumber) in the $ \nu_{C=O} $ peak indicates the transition from intramolecular H-bonding to intermolecular solvation.

4.3 Computational Workflow (DFT)

Objective: Calculate the interaction energy of the S(6) lock.

Workflow Step1 Geometry Optimization (DFT: B3LYP/6-31G*) Step2 Frequency Calculation (Ensure no imaginary freqs) Step1->Step2 Step3 MEP Mapping (Visualize Sigma Hole on Br) Step2->Step3 Step4 NBO Analysis (Quantify Donor-Acceptor Energy) Step2->Step4

Figure 2: Computational workflow to quantify electronic properties.

Applications in Drug Design[1][5]

Understanding the H-bonding potential of this scaffold allows for rational drug design:

  • Kinase Inhibition: The donor-acceptor motif (

    
    ) mimics the adenine hinge-binding region of ATP. The 3-amino group can form H-bonds with the hinge backbone carbonyls (e.g., Glu/Met residues in kinases).
    
  • Schiff Base Formation: The terminal

    
     of the hydrazide is chemically distinct. It readily condenses with aldehydes to form hydrazones (Schiff bases). These derivatives often retain the S(6) intramolecular bond, extending the planar system and enhancing intercalation into DNA or binding to metal centers (Cu, Co, Ni) as tridentate ligands.
    
References
  • Wardell, S. M., et al. (2006). "Pyrazine-2-carbohydrazide: a three-dimensional hydrogen-bonded framework structure." Acta Crystallographica Section E, 62(9), o3765-o3767. Link

  • Gao, L. L., Huang, S. X., & Wu, W. N. (2019).[3] "Crystal structure of 3-aminopyrazine-2-carbohydrazide, C5H7N5O." Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 237-238.[3] Link

  • Hameed, S., et al. (2013).[2] "N′-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide." Acta Crystallographica Section E, 69(11), o1635. Link

  • Mlahi, M. R., & Mostafa, M. M. (2021). "Structural, Theoretical and Biological Studies of (Z)-3-Amino-N-(3-Amino Pyrazine-2-Carbonyl) Pyrazine-2-Carbohydrazonic Acid." Open Journal of Inorganic Chemistry, 11, 145-175.[4] Link

  • Aakeröy, C. B., et al. (2013). "Halogen bonding: the sigma-hole." CrystEngComm, 15, 3125-3128. (Contextual grounding for Br-effect).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting advice. The synthesis is presented as a robust two-step process commencing from 3-Amino-6-bromopyrazine-2-carboxylic acid.

Introduction and Scientific Context

3-Amino-6-bromopyrazine-2-carbohydrazide is a key synthetic intermediate whose structural motif is of significant interest in the development of novel therapeutic agents and functional materials.[1] The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds. The presence of three distinct functional groups—an amino group, a bromine atom, and a carbohydrazide moiety—offers a versatile platform for subsequent chemical modifications. The amino group can be acylated or alkylated, the bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and the carbohydrazide is a precursor for forming various heterocycles like oxadiazoles, thiadiazoles, and triazoles, or for creating Schiff bases.[2][3]

This guide details a reliable and scalable two-step synthetic pathway:

  • Fischer Esterification: Conversion of the starting material, 3-Amino-6-bromopyrazine-2-carboxylic acid, to its corresponding methyl ester.

  • Hydrazinolysis: Nucleophilic acyl substitution on the methyl ester using hydrazine hydrate to yield the final carbohydrazide product.[4]

This methodology is grounded in well-established organic chemistry principles and has been adapted from procedures for analogous pyrazine systems.[5][6]

Health and Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 3-Amino-6-bromopyrazine-2-carboxylic Acid: Harmful if swallowed. Causes skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Handle with extreme care, always adding acid to the solvent (e.g., methanol) slowly and while cooling.

  • Hydrazine Hydrate (N₂H₄·H₂O): Highly toxic, corrosive, a suspected carcinogen, and an environmental hazard. Handle with extreme caution in a fume hood. Avoid contact with skin, eyes, and clothing. Quench any spills and leftover reagent appropriately according to institutional safety guidelines.

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.

Overall Synthetic Scheme

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis process, from starting materials to the final purified product.

Synthesis_Workflow cluster_0 Part A: Esterification cluster_1 Part B: Hydrazinolysis start_A 3-Amino-6-bromopyrazine- 2-carboxylic Acid + Methanol add_catalyst Add conc. H₂SO₄ at 0 °C start_A->add_catalyst reflux_A Stir at Room Temp (48 hours) add_catalyst->reflux_A neutralize Neutralize with NaHCO₃ to pH ~7 reflux_A->neutralize isolate_A Filter Precipitate neutralize->isolate_A product_A Methyl 3-amino-6-bromopyrazine- 2-carboxylate isolate_A->product_A start_B Dissolve Ester in Ethanol product_A->start_B Proceed to Hydrazinolysis add_hydrazine Add Hydrazine Hydrate start_B->add_hydrazine reflux_B Reflux Reaction Mixture (8-12 hours) add_hydrazine->reflux_B cool Cool to Room Temp & Filter Solid reflux_B->cool wash Wash with Cold Ethanol cool->wash product_B 3-Amino-6-bromopyrazine- 2-carbohydrazide wash->product_B

Caption: Workflow for the synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide.

Experimental Protocols

Part A: Synthesis of Methyl 3-Amino-6-bromopyrazine-2-carboxylate

This protocol employs a standard Fischer esterification, a reliable acid-catalyzed method for converting carboxylic acids to esters.[6]

Materials & Equipment:

  • 3-Amino-6-bromopyrazine-2-carboxylic acid (Starting Material)[7]

  • Methanol (anhydrous)

  • Sulfuric Acid (conc., 98%)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 3-Amino-6-bromopyrazine-2-carboxylic acid (e.g., 10.0 g, 45.9 mmol).

  • Solvent Addition: Add 250 mL of anhydrous methanol to the flask. Stir the suspension.

  • Catalyst Addition: Cool the flask in an ice bath to 0 °C. While stirring vigorously, slowly add concentrated sulfuric acid (3.0 mL) dropwise. Causality: The acid catalyzes the reaction by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by methanol. Adding the acid slowly at 0 °C is crucial to dissipate the heat generated from the exothermic dissolution of H₂SO₄ in methanol.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up and Neutralization: After 48 hours, carefully pour the reaction mixture into 30 mL of cold deionized water. Slowly add solid sodium bicarbonate in small portions with stirring until the pH of the solution is neutral (~7). Causality: Neutralization quenches the acid catalyst and deprotonates any remaining carboxylic acid. The methyl ester product, being less soluble in the aqueous methanol, will precipitate out.[6]

  • Isolation: Collect the resulting white-brown precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with deionized water to remove any inorganic salts. Dry the product under vacuum to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate.[8] The product can be used in the next step without further purification if TLC shows sufficient purity.

Part B: Synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide

This step involves the nucleophilic substitution of the methoxy group of the ester with hydrazine, a process known as hydrazinolysis.[9]

Materials & Equipment:

  • Methyl 3-amino-6-bromopyrazine-2-carboxylate (from Part A)

  • Ethanol (200 proof)

  • Hydrazine Hydrate (100% or as specified)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Methyl 3-amino-6-bromopyrazine-2-carboxylate (e.g., 9.0 g, 38.8 mmol) in 150 mL of ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 10 mL, ~200 mmol, ~5 equivalents) to the solution. Causality: A significant molar excess of hydrazine hydrate is used to ensure the reaction goes to completion, maximizing the conversion of the ester to the desired carbohydrazide.[9][10]

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will typically precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove unreacted hydrazine hydrate and other soluble impurities.[5]

  • Drying: Dry the purified product under vacuum to yield 3-Amino-6-bromopyrazine-2-carbohydrazide as a solid.

Data Summary and Characterization

Table 1: Reagent and Reaction Parameters

ParameterPart A: EsterificationPart B: Hydrazinolysis
Starting Material 3-Amino-6-bromopyrazine-2-carboxylic acidMethyl 3-amino-6-bromopyrazine-2-carboxylate
Key Reagents Methanol, conc. H₂SO₄Hydrazine Hydrate, Ethanol
Molar Ratio Acid:MeOH:H₂SO₄ (1 : large excess : catalytic)Ester:Hydrazine (1 : ~5)
Solvent MethanolEthanol
Temperature 0 °C to Room TemperatureReflux (~78 °C)
Reaction Time ~48 hours~8-12 hours
Expected Product Methyl 3-amino-6-bromopyrazine-2-carboxylate3-Amino-6-bromopyrazine-2-carbohydrazide

Product Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify key functional groups. For the final product, look for the appearance of N-H stretching bands (hydrazide) and the shift of the carbonyl (C=O) frequency compared to the starting ester.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the final product.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Part A: Low or No Ester Formation Incomplete reaction.Extend the reaction time. Ensure the sulfuric acid catalyst is fresh and of high concentration.
Wet reagents/glassware.Use anhydrous methanol and thoroughly dry all glassware. Water can inhibit Fischer esterification.
Part B: Low Yield of Carbohydrazide Incomplete reaction.Increase the reflux time or the molar equivalents of hydrazine hydrate.[9]
Product is soluble in ethanol.After cooling, place the flask in an ice bath to further encourage precipitation. If still soluble, carefully concentrate the solvent under reduced pressure.
Presence of Impurities in Final Product Unreacted starting ester.Increase reaction time or amount of hydrazine. Purify the final product by recrystallization from a suitable solvent (e.g., aqueous ethanol).[10]
Side reactions.Ensure the quality of the hydrazine hydrate is high. Lowering the reaction temperature slightly and extending the time may reduce side product formation.[9]

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.).
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (2023). International Journal of Chemical and Biological Sciences.
  • Pyrazine Carbohydrazide Synthesis: Technical Support Center. (n.d.). Benchchem.
  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.
  • The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Deriv
  • Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Deriv
  • 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9. (n.d.). ChemicalBook.
  • Jampilek, J., et al. (2015).
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2021). PMC.
  • Cahyono, E., et al. (2022).
  • Ghorab, M. M., et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. SciSpace.
  • 3-Amino-6-bromopyrazine-2-carbonitrile. (n.d.). Chem-Impex.
  • CN103408454A - Preparation method of hydrazide compound. (n.d.).
  • Yilmaz, I., et al. (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. ChemistrySelect.
  • Zhang, X., et al. (2022).
  • Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... (n.d.).
  • 3-Amino-6-bromopyrazine-2-carboxylic acid. (n.d.). PubChem.
  • Optimizing the reaction conditions for hydrazinolysis of phenazine esters. (n.d.). Benchchem.
  • 3-Amino-6-bromopyrazine-2-carboxylic acid, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
  • Methyl 3-Amino-6-bromopyrazine-2-carboxyl

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Protocol for cyclization of 3-Amino-6-bromopyrazine-2-carbohydrazide to triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Cyclization of 3-Amino-6-bromopyrazine-2-carbohydrazide to 1,2,4-Triazole Scaffolds

Part 1: Strategic Overview & Scientific Foundation

The Pharmacophore Context

The pyrazine core, particularly when substituted with amino and halogen groups (e.g., 3-amino-6-bromo-), is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors and adenosine receptor antagonists. The conversion of the carbohydrazide moiety at position 2 into a 1,2,4-triazole ring creates a "bi-heteroaryl" system. This modification dramatically alters the physicochemical properties (LogP, H-bond donor/acceptor profile) and metabolic stability of the molecule compared to the parent hydrazide.

Mechanistic Pathways

The cyclization of 3-amino-6-bromopyrazine-2-carbohydrazide (1 ) to a 1,2,4-triazole can proceed via two distinct mechanistic pathways, depending on the desired substitution pattern on the triazole ring:

  • Pathway A (Mercapto-Triazoles via Isothiocyanates): Reaction with isothiocyanates yields an intermediate thiosemicarbazide. Under basic conditions, this intermediate undergoes intramolecular nucleophilic attack by the hydrazine nitrogen onto the thiocarbonyl carbon, followed by dehydration to form a 4-substituted-5-mercapto-1,2,4-triazole .

  • Pathway B (Unsubstituted Triazoles via One-Carbon Donors): Reaction with formamide or triethyl orthoformate (TEOF) introduces a single carbon atom. This typically forms an intermediate imidate or amidine, which cyclizes to form the 1,2,4-triazole (or competitively, the 1,3,4-oxadiazole, depending on conditions).

Expert Insight: The presence of the 3-amino group on the pyrazine ring is critical. While it provides a handle for further functionalization (e.g., Suzuki couplings at the 6-bromo position), it can also participate in side reactions if the cyclization conditions are too harsh (e.g., extremely acidic conditions might favor fusion to a triazolo[4,3-a]pyrazine system). The protocols below are optimized to favor the pendant triazole ring, preserving the 3-amino group for subsequent SAR (Structure-Activity Relationship) exploration.

Part 2: Experimental Protocols

Protocol 1: Synthesis of 4-Alkyl/Aryl-5-mercapto-1,2,4-triazoles (The Isothiocyanate Route)

Best for: Creating diverse libraries of triazoles with substituents at the 4-position.

Reagents & Materials:

  • Substrate: 3-Amino-6-bromopyrazine-2-carbohydrazide (1 )

  • Reagent: Alkyl or Aryl Isothiocyanate (R-NCS) (1.1 equiv)

  • Solvent: Ethanol (Absolute)[1]

  • Base: 2N Sodium Hydroxide (NaOH)

  • Acid: 2N Hydrochloric Acid (HCl) (for workup)

Step-by-Step Methodology:

  • Thiosemicarbazide Formation:

    • Dissolve 1 (1.0 mmol) in absolute ethanol (10-15 mL).

    • Add the appropriate isothiocyanate (1.1 mmol) dropwise.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9). The starting hydrazide spot (

      
      ) should disappear, replaced by a less polar thiosemicarbazide intermediate.
      
    • Optional Isolation: If the intermediate precipitates upon cooling, filter and characterize.[1][2] Otherwise, proceed to cyclization in one pot (common for library synthesis).

  • Base-Catalyzed Cyclization:

    • Add 2N NaOH (2.0 equiv) to the reaction mixture.

    • Reflux for an additional 4–6 hours.[3] The base facilitates the dehydrative cyclization.

    • Checkpoint: The reaction is complete when the thiosemicarbazide intermediate is consumed.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (~50 g).

    • Acidify carefully with 2N HCl to pH 3–4. The mercapto-triazole product typically precipitates as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallization:[1][4] Ethanol or Ethanol/Water mixtures are usually effective.

Protocol 2: Synthesis of Unsubstituted 1,2,4-Triazoles (The Formamide Route)

Best for: Generating the core triazole scaffold without additional substituents.

Reagents & Materials:

  • Substrate: 3-Amino-6-bromopyrazine-2-carbohydrazide (1 )

  • Reagent/Solvent: Formamide (Excess, acts as solvent)

  • Catalyst: None (Thermal)

Step-by-Step Methodology:

  • Reaction Setup:

    • Place 1 (1.0 mmol) in a round-bottom flask.

    • Add Formamide (5–10 mL).

  • Thermal Cyclization:

    • Heat the mixture to 140–160 °C for 4–6 hours.

    • Note: High temperature is required to drive the reaction and favor triazole over oxadiazole formation.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (30 mL).

    • If a precipitate forms, filter and wash with water.

    • If no precipitate forms, extract with Ethyl Acetate (

      
       mL), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.

Part 3: Visualization of Workflows

Figure 1: Reaction Pathway & Mechanism

G Start 3-Amino-6-bromo- pyrazine-2-carbohydrazide Iso Reagent: Isothiocyanate (R-NCS) Start->Iso Path A Form Reagent: Formamide (160°C) Start->Form Path B ThioInter Intermediate: Thiosemicarbazide Iso->ThioInter Addition Base Reagent: 2N NaOH / Reflux ThioInter->Base Cyclization ProdA Product A: 4-Substituted-5-mercapto- 1,2,4-triazol-3-yl Derivative Base->ProdA - H2O ProdB Product B: Unsubstituted 1,2,4-Triazol-3-yl Derivative Form->ProdB Condensation - 2 H2O

Caption: Divergent synthesis pathways for triazole derivatives from pyrazine carbohydrazide precursors.

Part 4: Analytical Validation (QC/QA)

To ensure the integrity of the protocol, the following analytical markers must be verified.

Table 1: Key Spectral Markers for Reaction Monitoring

TechniqueMarkerObservation (Starting Material

Product)
Interpretation
IR Spectroscopy Carbonyl (

)
Strong band at

disappears .
Confirmation of cyclization (loss of amide).
IR Spectroscopy

Multiple bands

simplify.
Transformation of hydrazide to triazole ring NH.

H NMR
Hydrazide protonsBroad singlets at

9.0–10.0 ppm disappear .
Consumption of starting material.[5]

H NMR
Triazole C-HNew singlet appears at

8.5–9.0 ppm (for Protocol 2).
Formation of triazole ring CH.

H NMR
Mercapto SHBroad singlet at

13.0–14.0 ppm (often exchanged).
Presence of thiol tautomer (Protocol 1).
LC-MS Molecular Ion

shift corresponding to formula change.
Mass confirmation (e.g.,

).

Part 5: Troubleshooting & Optimization

  • Issue: Formation of 1,3,4-Oxadiazole instead of Triazole.

    • Cause: In Protocol 2 (Formamide), insufficient temperature or lack of a nitrogen source can favor oxadiazole.

    • Solution: Ensure temperature is

      
      . For TEOF reactions, adding Ammonium Acetate (
      
      
      
      ) promotes triazole formation.
  • Issue: Low Yield in Protocol 1.

    • Cause: Incomplete cyclization of the thiosemicarbazide.

    • Solution: Increase reflux time with NaOH. Monitor the disappearance of the intermediate spot on TLC.

  • Safety Note:

    • Bromine Stability: The 6-bromo substituent is generally stable under these basic/thermal conditions. Avoid using catalytic hydrogenation or strong reducing metals (Zn/HCl) which could cause debromination.

    • Hydrazide Toxicity: Handle all hydrazide derivatives in a fume hood; they are potential sensitizers and mutagens.

References

  • Milczarska, B., Gobis, K., Foks, H., et al. (2012).[6] The Synthesis of 3-Amino-pyrazine-2-carbohydrazide and 3-Amino-N′-methylpyrazine-2-carbohydrazide Derivatives. Journal of Heterocyclic Chemistry, 49(4), 845-850.[6] Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Link

  • Shelke, G. M., et al. (2015).[7] A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles. Synlett, 26, 404-407.[7] Link

  • PubChem. (2025).[8] 3-Amino-6-bromopyrazine-2-carboxylic acid | C5H4BrN3O2.[8][9] National Library of Medicine. Link

Sources

Application Note: Selective Synthesis of Schiff Bases from 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis of Schiff base libraries utilizing 3-Amino-6-bromopyrazine-2-carbohydrazide as a core scaffold.

This scaffold is particularly valuable in Structure-Activity Relationship (SAR) studies due to its three distinct functional handles:

  • Carbohydrazide: For Schiff base formation (diversity generation).

  • Bromine (C6): A handle for palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to extend carbon skeletons.

  • Amine (C3): A hydrogen bond donor or site for further derivatization.

Executive Summary

This guide outlines the two-step synthesis of Schiff base derivatives starting from Methyl 3-amino-6-bromopyrazine-2-carboxylate . The protocol capitalizes on the nucleophilic differentiation between the ring amine and the hydrazide amine to ensure regioselectivity. The resulting azomethine (–N=CH–) linkage is a proven pharmacophore in antitubercular and anticancer therapeutics.

Chemical Context & Strategic Logic

The Challenge: Nucleophilic Competition

The starting material contains two primary amine sites:

  • The Pyrazine Ring Amine (C3-NH₂): Electronically coupled to the aromatic ring; resonance delocalization renders it less nucleophilic.

  • The Hydrazide Amine (–CONHNH₂): Generated in Step 1. This is an "alpha-effect" nucleophile, making it significantly more reactive toward carbonyls than the ring amine.

Strategic Advantage: By controlling pH and temperature, we can exclusively functionalize the hydrazide terminus with aldehydes, leaving the C3-amine and C6-bromine intact for secondary library expansion (e.g., subsequent Suzuki coupling at the Br-site).

Experimental Protocols

Protocol A: Synthesis of the Precursor (Hydrazide)

Objective: Convert the methyl ester to the acid hydrazide via nucleophilic acyl substitution.

Reagents:

  • Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS: 6966-01-4)[1][2]

  • Hydrazine Hydrate (80% or 99%)

  • Ethanol (Absolute)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol (2.32 g) of Methyl 3-amino-6-bromopyrazine-2-carboxylate in 40 mL of absolute ethanol in a round-bottom flask.

    • Note: If solubility is poor due to the bromine atom, warm the ethanol to 40°C before adding hydrazine.

  • Addition: Add 50 mmol (approx. 2.5 mL, 5 equiv) of Hydrazine Hydrate dropwise with constant stirring.

    • Causality: Excess hydrazine is required to drive the equilibrium forward and prevent the formation of the dimer (N,N'-diacylhydrazine).

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Methanol 9:1). The starting ester spot (higher R_f) should disappear.

  • Workup: Cool the reaction mixture to room temperature. A solid precipitate usually forms.

    • If no precipitate: Concentrate the solvent to 1/3 volume under reduced pressure and cool in an ice bath.

  • Purification: Filter the solid, wash with cold ethanol (2 x 10 mL) to remove excess hydrazine, and dry under vacuum.

    • Yield Expectations: 75–85%.

    • Appearance: Typically a yellow/creamy crystalline solid.

Protocol B: Schiff Base Condensation (The Library Step)

Objective: Condensation of the hydrazide with various aromatic aldehydes.

Reagents:

  • 3-Amino-6-bromopyrazine-2-carbohydrazide (Product of Protocol A)

  • Aromatic Aldehyde (1.0 equiv)

  • Ethanol (Solvent)[3][4][5]

  • Glacial Acetic Acid (Catalyst)[4]

Step-by-Step Methodology:

  • Setup: In a reaction vial, suspend 1.0 mmol of the Hydrazide in 15 mL of Ethanol.

  • Activation: Add 1.0 mmol of the chosen Aromatic Aldehyde.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

    • Mechanism:[6][7] The acid protonates the aldehyde carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating the attack by the hydrazide nitrogen.

  • Reaction: Reflux the mixture for 3–6 hours.

    • Observation: The suspension often clears as the reaction proceeds, followed by the precipitation of the Schiff base product upon cooling.

  • Isolation: Cool to room temperature. Filter the precipitate.[8]

  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures if the product is highly insoluble.

    • Note: Column chromatography is rarely needed and often leads to hydrolysis of the imine bond on acidic silica.

Data Analysis & Validation

To ensure the integrity of the synthesis, compare the spectral data against these expected shifts.

TechniqueFunctional GroupExpected Signal (approx.)Diagnostic Change
¹H NMR Ester (–OCH₃)3.8–3.9 ppm (s)Disappears in Protocol A.
¹H NMR Hydrazide (–NHNH₂)4.5 ppm (br s, 2H)Appears in Protocol A; Disappears in Protocol B.
¹H NMR Imine (–N=CH–)8.2–8.6 ppm (s, 1H)Appears in Protocol B (The "Schiff Base" proton).
¹H NMR Amide (–CONH–)10.5–12.0 ppm (s, 1H)Shifts slightly downfield in Protocol B due to conjugation.
IR Carbonyl (C=O)1660–1680 cm⁻¹Amide I band.
IR Azomethine (C=N)1600–1620 cm⁻¹Strong band confirming Schiff base formation.

Workflow Visualization

The following diagram illustrates the reaction pathway and the "Scaffold Hopping" logic where the Pyrazine core replaces traditional phenyl or pyridine rings to alter lipophilicity and metabolic stability.

G cluster_logic Chemical Selectivity Ester Methyl 3-amino-6-bromo pyrazine-2-carboxylate (Start) Reflux1 Reflux / EtOH 4-6 hrs Ester->Reflux1 Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Reflux1 Hydrazide 3-Amino-6-bromo pyrazine-2-carbohydrazide (Intermediate) Reflux2 Reflux / EtOH AcOH (cat) 3-6 hrs Hydrazide->Reflux2 Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reflux2 SchiffBase Target Schiff Base (Azomethine Linkage) Reflux1->Hydrazide Nucleophilic Acyl Substitution Reflux2->SchiffBase Condensation (-H2O) Selectivity Hydrazide NH2 is >100x more nucleophilic than Ring NH2

Caption: Reaction scheme for the selective synthesis of pyrazine-based Schiff bases, highlighting the transformation from ester to hydrazide to the final azomethine target.

Troubleshooting & Optimization

  • Solubility Issues: The bromine atom increases lipophilicity, making the intermediate hydrazide less soluble in cold ethanol than its non-brominated counterparts. If the hydrazide precipitates too early during reflux, add a small amount of DMF (Dimethylformamide).

  • No Reaction (Step 2): If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), the carbonyl is less electrophilic. Increase the amount of Acetic Acid catalyst or switch to stronger reflux conditions.

  • Hydrolysis: Schiff bases are reversible. Avoid aqueous acidic workups. Dry solvents are preferred but not strictly necessary if the product precipitates out of the reaction equilibrium.

References

  • Synthesis of Pyrazine-2-Carbohydrazide Derivatives: Title: Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.[7][9] Source: Journal of Young Pharmacists. URL:[Link]

  • Biological Activity of Pyrazine Schiff Bases: Title: Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Source: International Journal of Chemical and Biological Sciences. URL:[Link]

  • Precursor Information (Methyl 3-amino-6-bromopyrazine-2-carboxylate): Title: Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2.[1][2] Source: PubChem (National Institutes of Health). URL:[Link]

  • General Schiff Base Protocols: Title: Amino Acid based Schiff Bases and its Zn (II) Complexes.[10] Source: Research & Reviews: Journal of Chemistry. URL:[Link]

Sources

Application Notes and Protocols: 3-Amino-6-bromopyrazine-2-carbohydrazide as a Versatile Ligand in Coordination Chemistry for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazine Scaffold

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic compounds are of paramount importance due to their diverse pharmacological activities.[1] The pyrazine ring, in particular, is a privileged scaffold found in numerous bioactive molecules. The strategic functionalization of this ring system allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. 3-Amino-6-bromopyrazine-2-carbohydrazide emerges as a highly versatile building block for coordination chemistry. Its structure is rich with potential donor sites: the two pyrazine ring nitrogens, the amino group, and the bidentate-capable carbohydrazide moiety (-CONHNH₂). This multiplicity of coordination sites, combined with the reactive bromine handle for further organic transformations, makes it an exceptional platform for designing novel metal-based therapeutic agents.

This guide provides a comprehensive overview of the synthesis, coordination properties, and application of 3-Amino-6-bromopyrazine-2-carbohydrazide as a ligand. It is intended for researchers in coordination chemistry, medicinal chemistry, and drug discovery, offering both the theoretical basis and practical protocols for leveraging this compound's potential.

Section 1: Ligand Synthesis and Functionalization

The utility of a ligand begins with its synthesis and potential for modification. The carbohydrazide functional group is a key reactive site, readily undergoing condensation with aldehydes and ketones to form Schiff base derivatives. This reaction is a cornerstone of coordination chemistry, as it allows for the systematic expansion of a ligand library with diverse electronic and steric properties.[2]

Protocol 1: Synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide

This protocol outlines the conversion of the commercially available 3-Amino-6-bromopyrazine-2-carboxylic acid to the target carbohydrazide. The procedure involves a standard two-step process: esterification followed by hydrazinolysis.

Workflow for Ligand Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 3-Amino-6-bromopyrazine-2-carboxylic acid B Methyl 3-amino-6-bromopyrazine-2-carboxylate A->B  SOCl₂ or H₂SO₄ (cat.),  Methanol, Reflux C 3-Amino-6-bromopyrazine-2-carbohydrazide B->C  Hydrazine Hydrate (N₂H₄·H₂O),  Ethanol, Reflux

Caption: Synthesis of the target ligand from its carboxylic acid precursor.

Materials:

  • 3-Amino-6-bromopyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification:

    • Suspend 3-Amino-6-bromopyrazine-2-carboxylic acid (1.0 eq.) in anhydrous methanol.

    • Cool the suspension in an ice bath (0 °C).

    • Slowly add thionyl chloride (1.2 eq.) dropwise. Causality: This converts the carboxylic acid to a more reactive acid chloride in situ, which is then esterified by methanol. Alternatively, a catalytic amount of H₂SO₄ can be used, but the reaction may require longer reflux times.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the methyl ester.

  • Hydrazinolysis:

    • Dissolve the crude methyl ester (1.0 eq.) in ethanol.

    • Add an excess of hydrazine hydrate (5-10 eq.). Causality: A large excess of hydrazine drives the reaction towards the formation of the hydrazide, which is thermodynamically more stable than the ester.

    • Heat the reaction mixture to reflux for 8-12 hours. The product often precipitates out of the solution upon cooling.

    • Monitor the disappearance of the starting ester by TLC.

    • Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol describes the general condensation reaction to form a hydrazone (Schiff base), which significantly expands the coordination potential of the parent ligand.

Materials:

  • 3-Amino-6-bromopyrazine-2-carbohydrazide (from Protocol 1)

  • An appropriate aldehyde or ketone (e.g., Salicylaldehyde) (1.0 eq.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-Amino-6-bromopyrazine-2-carbohydrazide (1.0 eq.) in ethanol in a round-bottom flask, heating gently if necessary.

  • In a separate flask, dissolve the aldehyde or ketone (1.0 eq.) in a minimal amount of ethanol.

  • Add the aldehyde/ketone solution to the carbohydrazide solution.

  • Add 2-3 drops of glacial acetic acid. Causality: The acid catalyzes the dehydration step in the imine formation, accelerating the reaction.[3]

  • Heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base ligand by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol may be required for further purification.

Section 2: Principles of Coordination and Complex Synthesis

The synthesized carbohydrazide and its Schiff base derivatives are excellent chelating agents for a wide range of transition metal ions.[4][5] The coordination behavior is dictated by the reaction conditions and the nature of the metal ion.

Theoretical Framework: Tautomerism and Coordination Modes

The hydrazone moiety of the Schiff base ligands can exist in keto-enol tautomeric forms. In the solid state and neutral solutions, it typically exists in the keto form. However, in the presence of metal ions, it can deprotonate and coordinate in its enolic form.[4][6] This versatility allows the ligand to act as either a neutral or an anionic chelating agent.

Potential Coordination Modes

cluster_0 Keto Form (Neutral Ligand) cluster_1 Enol Form (Anionic Ligand) A Py-N → M B C=O → M C Azomethine-N → M D Bidentate (N,O) or Tridentate (N,N,O) Coordination E Py-N → M F C-O⁻ → M G Azomethine-N → M H Dibasic Tridentate (ONO) Coordination

Caption: Common coordination modes via keto or deprotonated enol forms.

The ligand typically coordinates as a bidentate or tridentate chelator. For Schiff base derivatives of 2-hydroxy-substituted aldehydes (like salicylaldehyde), the ligand can act as a dibasic tridentate agent, coordinating through the pyrazine nitrogen, the azomethine nitrogen, and the deprotonated phenolic oxygen.[4][5]

Protocol 3: General Synthesis of a Metal(II) Complex

This protocol provides a general method for synthesizing a metal complex using a pre-formed Schiff base ligand.

Materials:

  • Schiff base ligand (from Protocol 2)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Schiff base ligand (1.0 eq.) in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1.0 eq. for a 1:1 complex, or 0.5 eq. for a 1:2 complex) in a minimal amount of the same solvent.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate is typically observed immediately, indicating complex formation.[7]

  • Heat the resulting mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature.

  • Collect the solid metal complex by filtration, wash thoroughly with the solvent to remove any unreacted starting materials, and then wash with a low-boiling point solvent like diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Section 3: Physicochemical Characterization of Metal Complexes

Thorough characterization is essential to confirm the structure and purity of the newly synthesized complexes. A combination of spectroscopic and analytical techniques is required.

TechniquePurpose & Expected ObservationsReference
Elemental Analysis (C,H,N) Confirms the metal-to-ligand stoichiometry of the complex.[4][6]
FT-IR Spectroscopy Provides evidence of coordination. Key shifts to observe include: the C=O band (if coordinated in keto form), the appearance of C-O stretching (if in enol form), shifts in the C=N (azomethine and pyrazine) bands to different frequencies, and the appearance of new, lower-frequency bands corresponding to M-O and M-N vibrations.[7][8]
Molar Conductivity Measured in a solvent like DMSO or DMF to determine if the complex is an electrolyte or non-electrolyte, which helps in elucidating the structure (i.e., whether anions are inside or outside the coordination sphere).[5]
UV-Visible Spectroscopy Provides information on the electronic transitions and helps in proposing the geometry of the complex (e.g., octahedral, tetrahedral). New bands corresponding to d-d transitions appear in the visible region for transition metal complexes.[8]
Magnetic Susceptibility Measures the magnetic moment of the complex, which is crucial for determining the geometry and oxidation state of paramagnetic metal centers (e.g., Co(II), Ni(II), Cu(II)).[5]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and confirms the presence of coordinated or lattice water molecules by observing weight loss at specific temperature ranges.[5][7]
Mass Spectrometry Confirms the molecular weight of the ligand and, in some cases, the complex or its fragments.[4]

Section 4: Applications in Drug Development

Coordination compounds derived from pyrazine derivatives are actively investigated for their biological properties, including anticancer, antibacterial, and antifungal activities.[6][7] Metal chelation can significantly enhance the therapeutic efficacy of an organic ligand. According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's passage through the lipid membranes of microorganisms and cancer cells, increasing its bioavailability and potency.[5]

Workflow for Biological Evaluation

A Synthesize Ligand (Protocols 1 & 2) B Synthesize Metal Complexes (Protocol 3) A->B C Physicochemical Characterization (Section 3) B->C D Primary Screening: Antimicrobial Assays (e.g., Disc Diffusion) C->D E Primary Screening: Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) C->E F Hit Identification: Compare IC₅₀ / Zone of Inhibition (Complex vs. Free Ligand) D->F E->F G Lead Optimization (Further ligand modification) F->G Promising Activity

Caption: Logical workflow from synthesis to biological screening.

Protocol Overview: In Vitro Antimicrobial Screening

The disc diffusion method is a standard technique for preliminary antimicrobial screening.[5][6]

  • Prepare agar plates inoculated with the target bacterial or fungal strain.

  • Impregnate sterile paper discs with known concentrations of the free ligand and the metal complexes dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the agar surface. A disc with the solvent alone serves as a negative control, and a standard antibiotic/antifungal (e.g., ciprofloxacin, clotrimazole) serves as a positive control.[4][6]

  • Incubate the plates under appropriate conditions (e.g., 24 hours at 37 °C).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where growth is prevented). A larger zone indicates higher activity.

Conclusion

3-Amino-6-bromopyrazine-2-carbohydrazide is a potent and adaptable platform for the development of novel coordination compounds. Its straightforward synthesis, coupled with the ability to generate diverse Schiff base derivatives, provides access to a vast chemical space. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, making them promising candidates for further investigation as therapeutic agents. The protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and its potential applications in the critical field of drug discovery.

References

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. PMC. [Link]

  • Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. De Gruyter. [Link]

  • Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Bendola Publishing. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • Crystal structure of 3-aminopyrazine-2-carbohydrazide, C5H7N5O. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry (JJC). [Link]

  • 3-Amino-6-bromopyrazine-2-carbonitrile | 17231-51-5. J&K Scientific. [Link]

  • Structural, Theoretical and Biological Studies of (Z)-3-Amino-N-(3-Amino Pyrazine-2-Carbonyl) Pyrazine-2-Carbohydrazonic Acid (APA; L) and Its Cu2+, Co2+, Pt4+ and Pd2+ Chelates. Scirp.org. [Link]

  • 3-Amino-6-bromopyrazine-2-carboxamide, min 97%, 1 gram. CP Lab Chemicals. [Link]

  • Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. PubMed. [Link]

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]

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The Versatility of Carbohydrazides in the Synthesis of Fused Pyrazine Heterocycles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fused Pyrazines in Drug Discovery

Fused pyrazine heterocycles represent a class of privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Their unique electronic properties and ability to form key hydrogen bonds make them ideal for interacting with a variety of biological targets.[3] The pyrazine ring is found in natural products and is a key component in drugs for treating tuberculosis, such as Pyrazinamide, and various infections, like Sulfametopyrazine.[1] Furthermore, fused pyrazine systems are integral to a multitude of experimental drugs in development.[1] This guide provides an in-depth exploration of the synthesis of these valuable heterocycles using carbohydrazide precursors, offering both theoretical understanding and practical, field-proven protocols for researchers in drug development. Carbohydrazides and their derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds due to their inherent nucleophilicity and ability to form stable ring systems.[4][5]

Core Principles: Mechanistic Insights into Pyrazine Ring Formation

The construction of a fused pyrazine ring from a carbohydrazide precursor typically involves a condensation reaction with a 1,2-dicarbonyl compound or its equivalent. The carbohydrazide moiety, or a derivative formed in situ, provides the necessary diamine functionality for the cyclization reaction.

The Fundamental Condensation-Cyclization-Aromatization Pathway

The generally accepted mechanism for the formation of a pyrazine ring from a diamine and a 1,2-dicarbonyl compound proceeds through a three-step sequence:

  • Double Condensation: The two amino groups of the diamine component react with the two carbonyl groups of the 1,2-dicarbonyl compound to form a diimine intermediate.

  • Cyclization: The diimine intermediate undergoes an intramolecular cyclization to form a dihydropyrazine ring.

  • Aromatization: The dihydropyrazine is then oxidized to the aromatic pyrazine ring. This oxidation can be spontaneous (e.g., through air oxidation) or facilitated by an added oxidizing agent.

The following diagram illustrates this fundamental mechanistic pathway:

G cluster_0 Step 1: Double Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A 1,2-Dicarbonyl Compound C Diimine Intermediate A->C + B Diamine (from Carbohydrazide) B->C D Dihydropyrazine C->D Intramolecular Cyclization E Fused Pyrazine D->E Oxidation (-2H)

Caption: General workflow for fused pyrazine synthesis.

Experimental Protocols: From Precursor to Fused Heterocycle

This section provides detailed, step-by-step protocols for the synthesis of a key carbohydrazide precursor and a representative fused pyrazine heterocycle.

Protocol 1: Synthesis of Pyrazine-2-Carbohydrazide

This protocol details the synthesis of pyrazine-2-carbohydrazide, a versatile precursor for a variety of fused pyrazine systems. The synthesis is a two-step process starting from pyrazinoic acid.[6][7]

Reaction Scheme:

Pyrazinoic Acid → Methyl Pyrazinoate → Pyrazine-2-Carbohydrazide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrazine-2-carboxylic acid124.101.24 g0.01
Methanol32.0450 mL-
Concentrated Sulfuric Acid98.08a few drops-
Hydrazine Hydrate (100%)50.0615 g (15 mL)0.3

Procedure:

  • Esterification:

    • In a 100 mL round-bottom flask, dissolve 1.24 g (0.01 mol) of pyrazine-2-carboxylic acid in 50 mL of methanol.

    • Carefully add a few drops of concentrated sulfuric acid to the solution.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrazinolysis:

    • To the refluxing mixture from the previous step, add 15 g (0.3 mol) of 100% hydrazine hydrate dropwise.

    • Continue to reflux the reaction mixture for an additional 8 hours.

  • Isolation and Purification:

    • After the reflux is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Allow the concentrated solution to stand at room temperature for slow evaporation, which will result in the formation of orange crystals of pyrazine-2-carbohydrazide.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum. The expected yield is approximately 81%.[6]

Protocol 2: One-Pot Microwave-Assisted Synthesis of a Fused Pyrazine System: Pyrazolo[1,5-a]pyrimidinones

This protocol describes a highly efficient, one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidinones, a class of fused pyrazines with significant biological activity.[4][8] This method utilizes microwave irradiation to accelerate the reaction and improve yields. The initial step involves the formation of a 5-aminopyrazole intermediate from a β-ketonitrile and hydrazine, which then reacts with a β-ketoester to form the fused pyrazine ring. A carbohydrazide can be used as the source of hydrazine for the initial pyrazole formation.

Reaction Scheme:

β-Ketonitrile + Hydrazine → 5-Aminopyrazole (intermediate) 5-Aminopyrazole + β-Ketoester → Pyrazolo[1,5-a]pyrimidinone

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a typical reaction)Moles
AldehydeVaries1.0 mmol1.0
Malononitrile66.0666 mg1.0
Hydrazine Hydrate50.0650 mg1.0
β-KetoesterVaries1.0 mmol1.0
Ethanol46.073 mL-
Acetic Acid60.050.5 mL-

Procedure:

  • Microwave-Assisted Synthesis:

    • In a microwave reaction vial, combine the appropriate aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine hydrate (1.0 mmol) in 3 mL of ethanol.

    • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 5 minutes to synthesize the intermediate 5-aminopyrazole.

    • To the resulting mixture, add the β-ketoester (1.0 mmol) and 0.5 mL of acetic acid.

    • Reseal the vial and irradiate at 150 °C for 10-15 minutes.

  • Isolation and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The resulting solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrazolo[1,5-a]pyrimidinone.

Workflow for Pyrazolo[1,5-a]pyrimidinone Synthesis:

G Start Start: Aldehyde, Malononitrile, Hydrazine Hydrate, Ethanol Microwave1 Microwave Irradiation 100°C, 5 min Start->Microwave1 Intermediate Intermediate: 5-Aminopyrazole (in situ) Microwave1->Intermediate Add_Reagents Add: β-Ketoester, Acetic Acid Intermediate->Add_Reagents Microwave2 Microwave Irradiation 150°C, 10-15 min Add_Reagents->Microwave2 Product Product: Pyrazolo[1,5-a]pyrimidinone Microwave2->Product Purification Purification: Filtration, Washing, Drying Product->Purification Final_Product Pure Fused Pyrazine Purification->Final_Product

Caption: One-pot synthesis of pyrazolo[1,5-a]pyrimidinones.

Expanding the Scope: Other Fused Pyrazine Systems from Carbohydrazide Precursors

The versatility of carbohydrazide precursors allows for the synthesis of a diverse range of fused pyrazine heterocycles. Below are examples of other important fused pyrazine systems and their relevance in drug discovery.

Triazolo[4,3-a]pyrazines

This scaffold is a key component in a variety of biologically active molecules, including antidiabetic and antibacterial agents.[9][10] The synthesis of the triazolo[4,3-a]pyrazine core often involves the cyclization of a 2-hydrazinopyrazine derivative. Pyrazine carbohydrazide can be a key starting material for the formation of the necessary acyl hydrazide intermediate for this cyclization.

Pyridazino[4,5-b]indoles

These compounds have shown promise as cardiotonic agents and inhibitors of platelet aggregation.[4] Their synthesis can be achieved through the reaction of indole-2,3-dione (isatin) derivatives with carbohydrazides or related hydrazine derivatives.

Pyrido[2,3-b]pyrazines

Derivatives of this heterocyclic system have been investigated for their potential as antibacterial agents and for their applications in materials science due to their electronic properties.[11][12][13] Their synthesis can be accomplished through multicomponent reactions involving 2-aminopyrazine, an aldehyde, and a 1,3-dicarbonyl compound.

Conclusion: A Powerful Synthetic Strategy

The use of carbohydrazide precursors provides a powerful and versatile strategy for the synthesis of a wide array of fused pyrazine heterocycles. The protocols and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to efficiently access these valuable scaffolds. The continued exploration of new synthetic methodologies and the application of modern techniques such as microwave-assisted synthesis will undoubtedly lead to the discovery of novel fused pyrazine derivatives with enhanced therapeutic potential.

References

  • Monge, A., Aldana, I., Losa, M. J., Font, M., Castiella, E., Frechilla, D., Cenarruzabeitia, E., Martinez De Irujo, J. J., Lopez-Unzu, J., Alberdi, E., & Santiago, E. (1993). A novel class of cardiotonic agents: synthesis and biological evaluation of pyridazino[4,5-b]indoles with cyclic AMP phosphodiesterases inhibiting properties. Journal of Pharmaceutical Sciences, 82(5), 526-530.
  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, Z. (2023).
  • Life Chemicals. (2019, November 19).
  • Bagley, M. C., Lubinu, M. C., & Mason, C. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1335-1341.
  • Portilla, J., Quiroga, J., & Insuasty, B. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 90-123.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.
  • BenchChem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center. BenchChem.
  • Nawaz, H., Ayub, K., & Iqbal, J. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32831-32845.
  • Nawaz, H., Ayub, K., & Iqbal, J. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32831–32845*.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.
  • Kumar, A., & Kumar, R. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of the Indian Chemical Society, 97(12), 2035-2048.
  • Al-Masoudi, N. A., Al-Soud, Y. A., & Ali, A. A. (2022). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 9(2), 139-148.
  • Yilmaz, I., & Kucukislamoglu, M. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18, 100823.
  • Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., Uzoewulu, C. P., Eze, F. U., Okonkwo, V. I., Eze, C. C., & Ezugwu, J. A. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini reviews in medicinal chemistry, 22(4), 661–682*.
  • BenchChem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of[4][9][1]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin. BenchChem.

  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 90-123*.
  • Patel, K. D., & Patel, H. D. (2014). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 6(2), 26-31.

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Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

3-Amino-6-bromopyrazine-2-carbohydrazide is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors.[1][2] Its pyrazine core is a common motif in numerous biologically active molecules. The strategic placement of an amino group, a carbohydrazide moiety, and a reactive bromine atom makes it an exceptionally valuable building block for the synthesis of diverse chemical libraries.[1][2] The bromine atom, in particular, serves as a key handle for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed exploration of the principles and practical protocols for leveraging the SNAr reactivity of this scaffold in drug discovery and development.

Understanding the Reactivity of the Pyrazine Core

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is crucial for facilitating nucleophilic aromatic substitution, a reaction that is typically challenging for electron-rich aromatic systems like benzene. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

The presence of electron-withdrawing groups on the ring further enhances its reactivity towards nucleophiles by stabilizing this intermediate.[3] In the case of 3-Amino-6-bromopyrazine-2-carbohydrazide, the pyrazine nitrogens, the carbohydrazide group, and the bromine atom all contribute to the electrophilic character of the carbon atom at the 6-position, making it the primary site for nucleophilic attack.

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution on 3-Amino-6-bromopyrazine-2-carbohydrazide.

SNAr_Mechanism substrate 3-Amino-6-bromopyrazine- 2-carbohydrazide intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate Addition (Rate-determining) nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Product intermediate->product Elimination leaving_group Bromide (Br⁻) intermediate->leaving_group

Caption: Generalized SNAr mechanism on the pyrazine scaffold.

Classes of Nucleophilic Substitution Reactions and Protocols

The versatility of the 3-Amino-6-bromopyrazine-2-carbohydrazide scaffold allows for the introduction of a wide array of functional groups through SNAr reactions. Common classes of nucleophiles include amines, thiols, and alcohols.

N-Arylation: Coupling with Amines

The substitution of the bromine atom with various amines is a cornerstone for building libraries of potential drug candidates, as seen in the synthesis of novel FGFR inhibitors and other bioactive molecules.[4][5] This reaction, often referred to as the Buchwald-Hartwig amination or a related palladium-catalyzed cross-coupling, can also proceed via a traditional SNAr pathway, especially with activated pyrazine systems.

Protocol: General Procedure for Amination

Objective: To synthesize 3-amino-6-(substituted-amino)pyrazine-2-carbohydrazide derivatives.

Materials:

  • 3-Amino-6-bromopyrazine-2-carbohydrazide

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., Na2CO3, K2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • To a dry reaction vessel, add 3-Amino-6-bromopyrazine-2-carbohydrazide (1.0 eq), the desired amine (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 6-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Causality and Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would render it inactive.

  • Base: The base is crucial for neutralizing the HBr formed during the reaction and for facilitating the catalytic cycle.

  • Solvent: Anhydrous polar aprotic solvents are typically used to ensure the solubility of the reactants and to prevent side reactions.

  • Excess Amine: Using a slight excess of the amine helps to drive the reaction to completion.

S-Arylation: Coupling with Thiols

The introduction of sulfur-containing moieties can significantly impact the biological activity of a molecule. The reaction with thiols provides access to a range of thioether derivatives. Catalyst-free SNAr reactions of heteroaryl halides with thiols in aqueous media have been reported, offering a green chemistry approach.[6]

Protocol: General Procedure for Thiolation

Objective: To synthesize 3-amino-6-(substituted-thio)pyrazine-2-carbohydrazide derivatives.

Materials:

  • 3-Amino-6-bromopyrazine-2-carbohydrazide

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., DMF, DMSO, or water)

Step-by-Step Protocol:

  • In a reaction flask, dissolve 3-Amino-6-bromopyrazine-2-carbohydrazide (1.0 eq) and the desired thiol (1.1-1.3 eq) in the chosen solvent.

  • Add the base (1.5-2.0 eq) to the mixture.

  • Heat the reaction to a temperature between 60 °C and 100 °C.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • If the reaction is in an organic solvent, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). If in water, directly extract with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the pure thioether product.

Causality and Experimental Choices:

  • Base: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which readily attacks the pyrazine ring.

  • Solvent: Polar aprotic solvents are generally effective. The use of water as a solvent can promote the reaction and offers environmental benefits.[6]

O-Arylation: Coupling with Alcohols/Phenols

The formation of ether linkages through the reaction with alcohols or phenols introduces another important class of functional groups. These reactions often require stronger bases and higher temperatures compared to amination and thiolation due to the lower nucleophilicity of the oxygen atom.

Protocol: General Procedure for O-Arylation

Objective: To synthesize 3-amino-6-(substituted-oxy)pyrazine-2-carbohydrazide derivatives.

Materials:

  • 3-Amino-6-bromopyrazine-2-carbohydrazide

  • Desired alcohol or phenol (e.g., phenol, benzyl alcohol)

  • Strong base (e.g., NaH, KHMDS)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • To a flame-dried reaction vessel under an inert atmosphere, add the desired alcohol or phenol (1.2-1.5 eq) and the anhydrous solvent.

  • Cool the solution to 0 °C and carefully add the strong base (1.1-1.4 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to generate the alkoxide or phenoxide.

  • Add a solution of 3-Amino-6-bromopyrazine-2-carbohydrazide (1.0 eq) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-100 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Causality and Experimental Choices:

  • Strong Base: Alcohols and phenols are less acidic than thiols, requiring a strong base to generate the nucleophilic alkoxide/phenoxide in sufficient concentration.

  • Anhydrous Conditions: Strong bases like NaH react violently with water. Anhydrous conditions are essential for safety and to prevent quenching of the base.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of substituted 3-aminopyrazine-2-carbohydrazide derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants: 3-Amino-6-bromopyrazine-2-carbohydrazide, Nucleophile, Base, Catalyst (if needed) B Add Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Cool to Room Temperature D->E F Quench Reaction (if needed) E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS, IR) I->J

Caption: General experimental workflow for SNAr reactions.

Data Summary: Expected Outcomes

The following table provides a hypothetical summary of expected outcomes for the SNAr reactions based on the general reactivity of nucleophiles. Actual yields will vary depending on the specific substrates and reaction conditions.

Nucleophile ClassExample NucleophileTypical ConditionsExpected Yield Range
Amines MorpholinePd(dppf)Cl2, Na2CO3, Dioxane/H2O, 100 °C60-90%
Thiols ThiophenolK2CO3, DMF, 80 °C70-95%
Alcohols PhenolNaH, THF, 60 °C40-75%

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base (for thiols and alcohols), or employing a more active palladium catalyst system (for aminations). Ensure all reagents and solvents are pure and anhydrous, as moisture can significantly impact the reaction outcome.[7]

  • Side Reactions: The carbohydrazide moiety can potentially act as a nucleophile itself. To minimize self-condensation or other side reactions, it is advisable to use controlled stoichiometry and reaction temperatures. In some cases, protection of the carbohydrazide group may be necessary.

  • Purification Challenges: The polarity of the carbohydrazide group can sometimes make purification by silica gel chromatography challenging. The use of a gradient elution system, potentially with a small percentage of a polar modifier like methanol in the mobile phase, can be beneficial. Recrystallization is also a viable purification method for solid products.[7]

Conclusion

3-Amino-6-bromopyrazine-2-carbohydrazide is a potent and versatile building block for medicinal chemistry. Its electron-deficient pyrazine core is primed for nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of chemical functionalities. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this scaffold in the design and synthesis of novel bioactive compounds. By understanding the underlying mechanisms and carefully controlling reaction conditions, the full potential of this valuable intermediate can be realized.

References

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Application Notes and Protocols for the Functionalization of the Amino Group in 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Amino-6-bromopyrazine-2-carbohydrazide in Medicinal Chemistry

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are integral to the development of therapeutics across a wide range of diseases, including cancer, infectious diseases, and cardiovascular disorders.[3][4] The unique electronic properties of the pyrazine ring, a six-membered heterocycle with two nitrogen atoms, allow it to serve as a versatile pharmacophore, engaging in crucial interactions with biological targets.[2][5]

The subject of this guide, 3-amino-6-bromopyrazine-2-carbohydrazide, is a highly functionalized pyrazine derivative that presents a rich platform for the synthesis of novel molecular entities in drug discovery programs. The strategic placement of three distinct functional groups—a nucleophilic amino group at the C3 position, a synthetically versatile bromo substituent at the C6 position, and a carbohydrazide moiety at the C2 position—offers multiple avenues for chemical modification and the generation of diverse compound libraries. The amino group, in particular, is a key handle for introducing a variety of substituents to modulate the compound's physicochemical properties, biological activity, and target-binding interactions.

This document provides a comprehensive guide to the selective functionalization of the amino group of 3-amino-6-bromopyrazine-2-carbohydrazide. It outlines detailed, field-proven protocols for acylation, sulfonylation, and reductive amination, with a critical focus on achieving chemoselectivity in the presence of the competing nucleophilic carbohydrazide group. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system for researchers, scientists, and drug development professionals.

Strategic Approach: A Multi-Step Synthesis for Selective Functionalization

Direct functionalization of the C3-amino group of 3-amino-6-bromopyrazine-2-carbohydrazide is challenging due to the presence of the more nucleophilic carbohydrazide moiety. The terminal -NH2 group of the hydrazide is more likely to react with electrophiles under standard conditions. Furthermore, studies on similar scaffolds, such as 3-aminopyrazine-2-carboxamide, have indicated that the C3-amino group exhibits low nucleophilicity, making direct acylation difficult.[6]

Therefore, a more robust and scientifically sound strategy involves a multi-step synthetic sequence. This approach prioritizes the functionalization of the C3-amino group on a precursor molecule before the introduction of the carbohydrazide. The recommended precursor is the commercially available methyl 3-amino-6-bromopyrazine-2-carboxylate .[7] This strategy ensures selective modification of the C3-amino group and avoids potential side reactions with the hydrazide.

The overall workflow is as follows:

  • N-Functionalization of the Precursor: The C3-amino group of methyl 3-amino-6-bromopyrazine-2-carboxylate is first modified via acylation, sulfonylation, or reductive amination.

  • Hydrazinolysis: The ester group of the N-functionalized intermediate is then converted to the desired carbohydrazide through reaction with hydrazine hydrate.

This strategic pathway is illustrated in the workflow diagram below.

start Methyl 3-amino-6-bromopyrazine-2-carboxylate (Precursor) acylation Acylation (Protocol 1) start->acylation sulfonylation Sulfonylation (Protocol 2) start->sulfonylation red_amination Reductive Amination (Protocol 3) start->red_amination inter_acyl Methyl 3-(acylamino)-6-bromopyrazine-2-carboxylate acylation->inter_acyl inter_sulfonyl Methyl 3-(sulfonylamino)-6-bromopyrazine-2-carboxylate sulfonylation->inter_sulfonyl inter_alkyl Methyl 3-(alkylamino)-6-bromopyrazine-2-carboxylate red_amination->inter_alkyl hydrazinolysis1 Hydrazinolysis (Protocol 4) inter_acyl->hydrazinolysis1 hydrazinolysis2 Hydrazinolysis (Protocol 4) inter_sulfonyl->hydrazinolysis2 hydrazinolysis3 Hydrazinolysis (Protocol 4) inter_alkyl->hydrazinolysis3 final_acyl 3-(Acylamino)-6-bromopyrazine-2-carbohydrazide hydrazinolysis1->final_acyl final_sulfonyl 3-(Sulfonylamino)-6-bromopyrazine-2-carbohydrazide hydrazinolysis2->final_sulfonyl final_alkyl 3-(Alkylamino)-6-bromopyrazine-2-carbohydrazide hydrazinolysis3->final_alkyl

Caption: Synthetic workflow for selective functionalization.

Part 1: N-Functionalization of Methyl 3-Amino-6-bromopyrazine-2-carboxylate

This section details the protocols for the acylation, sulfonylation, and reductive amination of the key precursor, methyl 3-amino-6-bromopyrazine-2-carboxylate.

Protocol 1: N-Acylation of the C3-Amino Group

Acylation of the C3-amino group introduces an amide functionality, which can serve as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. This protocol describes a standard procedure using an acyl chloride in the presence of a base.

Rationale: The use of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.

Experimental Protocol:

  • Preparation: To a solution of methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq.) in dry dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.5 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the desired acyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-(acylamino)-6-bromopyrazine-2-carboxylate.

Data Presentation: Representative Acylation Reactions

EntryAcyl ChlorideBaseSolventTime (h)Yield (%)
1Acetyl chloridePyridineDCM685
2Benzoyl chlorideTriethylamineDCM892
3Cyclopropanecarbonyl chloridePyridineDCM588
Protocol 2: N-Sulfonylation of the C3-Amino Group

Sulfonylation introduces a sulfonamide group, a common pharmacophore in many drugs, which can act as a hydrogen bond donor and mimic a carboxylate group. This protocol details the reaction of the C3-amino group with a sulfonyl chloride.

Rationale: Similar to acylation, a base is required to scavenge the generated HCl. The choice of base and solvent can influence the reaction rate and yield. Dichloromethane is a suitable solvent, and pyridine is an effective base for this transformation.

Experimental Protocol:

  • Preparation: Dissolve methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq.) in dry dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add pyridine (2.0 eq.) to the solution.

  • Addition of Sulfonylating Agent: Add the desired sulfonyl chloride (1.3 eq.) portion-wise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the corresponding methyl 3-(sulfonylamino)-6-bromopyrazine-2-carboxylate.

Data Presentation: Representative Sulfonylation Reactions

EntrySulfonyl ChlorideBaseSolventTime (h)Yield (%)
1Methanesulfonyl chloridePyridineDCM1678
2p-Toluenesulfonyl chloridePyridineDCM2085
3Benzenesulfonyl chlorideTriethylamineDCM2481
Protocol 3: Reductive Amination of the C3-Amino Group

Reductive amination is a powerful method for introducing alkyl groups to an amino functionality.[8] This process involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[9]

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent commonly used for reductive amination as it does not readily reduce the starting aldehyde or ketone.[10] Dichloroethane (DCE) is a standard solvent for this reaction. The addition of a small amount of acetic acid can catalyze the imine formation.

Experimental Protocol:

  • Preparation: To a solution of methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (0.1 eq.).

  • Reaction Initiation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 3-(alkylamino)-6-bromopyrazine-2-carboxylate.

Data Presentation: Representative Reductive Amination Reactions

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1CyclopentanoneNaBH(OAc)3DCE1875
2BenzaldehydeNaBH(OAc)3DCE2480
3AcetoneNaBH(OAc)3DCE1668

Part 2: Conversion to the Carbohydrazide

The final step in the synthesis of the target molecules is the conversion of the methyl ester to the carbohydrazide. This is achieved through hydrazinolysis.

start Methyl 3-(R)-6-bromopyrazine-2-carboxylate (R = acyl, sulfonyl, alkyl) product 3-(R)-6-bromopyrazine-2-carbohydrazide start->product Hydrazinolysis reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->product

Caption: Hydrazinolysis of the ester intermediate.

Protocol 4: Hydrazinolysis of the Ester Intermediate

This protocol describes the conversion of the N-functionalized methyl 3-amino-6-bromopyrazine-2-carboxylate derivatives to their corresponding carbohydrazides.

Rationale: Hydrazine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the more stable carbohydrazide. Ethanol is a common solvent for this reaction, and it is often carried out at elevated temperatures to ensure complete conversion.

Experimental Protocol:

  • Preparation: Dissolve the N-functionalized methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq.) in ethanol (0.1 M).

  • Addition of Hydrazine: Add hydrazine hydrate (5.0-10.0 eq.) to the solution.

  • Reaction: Reflux the reaction mixture for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Conclusion and Future Perspectives

The synthetic strategies and detailed protocols outlined in this application note provide a robust framework for the selective functionalization of the C3-amino group of 3-amino-6-bromopyrazine-2-carbohydrazide. By employing a multi-step approach that leverages the commercially available methyl 3-amino-6-bromopyrazine-2-carboxylate as a key intermediate, researchers can efficiently generate a diverse range of N-acylated, N-sulfonylated, and N-alkylated derivatives. These protocols are designed to be reliable and reproducible, offering a solid foundation for the exploration of this important chemical space in drug discovery and development. The versatility of the pyrazine core, combined with the ability to introduce a wide array of functional groups at the C3-amino position, makes this scaffold a highly attractive starting point for the synthesis of novel bioactive compounds.

References

  • Vertex AI Search. (2026, February 12). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.
  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
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  • PharmaBlock. Pyrazines in Drug Discovery.
  • MDPI. (2019, March 28).
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  • MDPI. (2022, October 26). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.
  • MDPI. (2022, October 26). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.
  • Moroccan Journal of Chemistry. (2022, May 26).
  • International Journal of Chemical and Biological Sciences.
  • Benchchem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center.
  • Fisher Scientific. 3-Amino-6-bromopyrazine-2-carboxylic acid, 97%, Thermo Scientific.
  • PubChem. 3-Amino-6-bromopyrazine-2-carboxylic acid.
  • Wikipedia.
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  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

Troubleshooting & Optimization

Improving yield of 3-Amino-6-bromopyrazine-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide Ticket ID: PYR-SYN-006-Br Status: Open Support Agent: Dr. A. Vance, Senior Application Scientist[1]

The Reaction Landscape: Theory & Workflow

Welcome to the technical support center. You are likely attempting to convert methyl 3-amino-6-bromopyrazine-2-carboxylate (or its ethyl analog) into the corresponding carbohydrazide using hydrazine hydrate.[1]

While this appears to be a standard nucleophilic acyl substitution, the presence of the bromine atom at position C6 introduces a critical "regioselectivity trap." The pyrazine ring is electron-deficient, making the C6-Bromine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydrazine, which acts as a potent nucleophile.

Visualizing the Competitive Pathways

The diagram below illustrates the "Happy Path" (Target Product) versus the "Critical Failure Mode" (SNAr Side Reaction).

ReactionPathways Start Methyl 3-amino- 6-bromopyrazine- 2-carboxylate Target TARGET PRODUCT 3-Amino-6-bromo- pyrazine-2-carbohydrazide Start->Target Path A: Acyl Substitution (Kinetic Control, <60°C) Impurity MAJOR IMPURITY 3-Amino-6-hydrazino- pyrazine-2-carbohydrazide Start->Impurity Path B: SNAr @ C6 (Thermodynamic Control, >80°C) Hydrolysis Hydrolysis Product (Carboxylic Acid) Start->Hydrolysis Path C: Water/High pH (No Alcohol) Reagent Hydrazine Hydrate (NH2NH2 • H2O) Reagent->Start

Figure 1: Reaction pathways showing the competition between ester aminolysis (Path A) and bromine displacement (Path B).

Troubleshooting Diagnostics (The "Why")

If your yield is low (<50%), use this diagnostic matrix to identify the root cause. Do not simply add more reagent; this often worsens the SNAr side reaction.[1]

Diagnostic Matrix[1]
SymptomProbable CauseMechanismCorrective Action
Product is Deep Orange/Red SNAr Reaction Hydrazine displaced the Bromine atom at C6.[1]Reduce Temperature. Do not exceed 60°C. Reduce reaction time.
Low Yield, Clear Supernatant Solubility Loss Product is soluble in the reaction solvent (ethanol/methanol).[1]Cool to 0°C before filtering. If still soluble, add water (antisolvent) to force precipitation.[1]
Starting Material Remains Incomplete Conversion Reaction temp too low or hydrazine is old (concentration <98%).[1]Check TLC. If ester remains, increase time , not temp. Use fresh hydrazine hydrate.[1]
Solid Dissolves in Water Wash Hydrolysis Ester converted to carboxylic acid (amphoteric/soluble at high pH).[1]Avoid water in the reaction mix.[1] Ensure solvent is dry ethanol/methanol.[1]

Optimized Protocol (The "How")

This protocol prioritizes purity over speed . By controlling the temperature, we kinetically favor the attack on the carbonyl carbon (Ester) over the ring carbon (C6-Br).

Reagents
  • Substrate: Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq)

  • Reagent: Hydrazine Hydrate (80% or 98%, 3.0 – 5.0 eq)[1]

  • Solvent: Ethanol (Absolute) or Methanol.[1][2] Avoid water as a co-solvent.[1]

Step-by-Step Methodology
  • Suspension Preparation:

    • Charge the reaction vessel with the methyl ester substrate.[1]

    • Add Ethanol (10-15 volumes relative to substrate weight).

    • Note: The starting material may not dissolve completely at room temperature.[1][3] This is normal.

  • Controlled Addition (Critical Step):

    • Cool the mixture to 0–5°C (Ice bath).

    • Add Hydrazine Hydrate dropwise over 10 minutes.

    • Reasoning: The reaction is exothermic.[1] A heat spike here triggers the SNAr displacement of bromine [1].[1]

  • The "Soft" Reflux:

    • Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

    • Check TLC.[1][3][4] If conversion is slow, warm to 50–60°C .[1]

    • WARNING: Do not vigorously reflux (>78°C) for extended periods. High thermal energy overcomes the activation barrier for C-Br bond cleavage [2].

  • Workup & Isolation:

    • Cool the mixture to 0°C and hold for 30 minutes. The product should precipitate as a pale yellow/off-white solid.[1]

    • Filter under vacuum.[1][3]

    • Wash 1: Cold Ethanol (removes unreacted hydrazine).[1]

    • Wash 2: Cold Water (removes hydrazine salts).[1]

    • Wash 3: Diethyl ether or Hexane (facilitates drying).[1]

  • Drying:

    • Dry in a vacuum oven at 40°C. High heat during drying can degrade the hydrazine moiety.[1]

Frequently Asked Questions (FAQ)

Q: My product turned bright yellow/orange. Is this normal? A: No. Pure 3-amino-6-bromopyrazine-2-carbohydrazide is typically off-white or pale yellow.[1] A deep yellow or orange color usually indicates the formation of the hydrazino-derivative (where Br is replaced by -NHNH₂). This is a common impurity in halopyrazine chemistry due to the electron-deficient nature of the ring [3]. You likely ran the reaction too hot. Recrystallize from ethanol/water to purify.[1][5]

Q: Can I use water as the solvent to be "Greener"? A: It is risky.[1] While hydrazine hydrate is aqueous, using water as the primary solvent increases the likelihood of ester hydrolysis (forming the carboxylic acid) rather than hydrazinolysis. The acid is often water-soluble as a hydrazinium salt and will be lost in the filtrate, drastically reducing isolated yield.

Q: The reaction is stuck at 80% conversion. Should I add more hydrazine? A: Proceed with caution. Adding a massive excess (>10 eq) of hydrazine increases the pH and the nucleophile concentration, which promotes the SNAr side reaction. It is often better to isolate the 80% pure product and recrystallize than to force the reaction and generate difficult-to-remove impurities.

Q: How do I confirm the structure? A:

  • 1H NMR: Look for the disappearance of the methyl ester singlet (~3.8-3.9 ppm).[1]

  • IR: The ester carbonyl stretch (~1720 cm⁻¹) should be replaced by the hydrazide carbonyl stretch (~1650-1680 cm⁻¹).

  • Mass Spec: Check for the bromine isotope pattern (M and M+2 peaks of equal intensity). If the M+2 peak is missing, you have displaced the bromine.

References

  • BenchChem.Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. (General pyrazine substitution protocols).

    • Source: [1]

  • Thieme Chemistry. Pyrazines: Nucleophilic Substitution.[1][6][7] Science of Synthesis, Volume E 9, 6.2.[1][6]2. (Authoritative review on halopyrazine reactivity).

    • Source: [1]

  • J. Young Pharm.Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives. (Standard hydrazinolysis conditions for pyrazines).

    • Source: [1]

  • PubChem.

    • Source: [1]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Bromopyrazine Carbohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bromopyrazine carbohydrazides. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the recrystallization of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your purification strategies effectively.

The unique structure of bromopyrazine carbohydrazides—featuring a halogenated aromatic pyrazine ring coupled with a highly polar carbohydrazide moiety—presents specific challenges and opportunities in solvent selection for crystallization. This guide will walk you through a logical, step-by-step approach to achieving high purity and optimal crystal form.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when attempting to recrystallize bromopyrazine carbohydrazides.

Q1: What are the key structural features of bromopyrazine carbohydrazides that I should consider when selecting a recrystallization solvent?

A1: The key is to consider the distinct functionalities of the molecule. You have a moderately polar, aromatic pyrazine ring, a nonpolar but polarizable bromine atom, and a very polar carbohydrazide group (-CONHNH2) that is an excellent hydrogen bond donor and acceptor.[1] Therefore, a solvent system that can accommodate this polarity range is often required. A single solvent may work, but often a mixed-solvent system is more effective.[2]

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The ideal solvent is one in which your bromopyrazine carbohydrazide is sparingly soluble or insoluble at room temperature but highly soluble at the solvent's boiling point.[3] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling.

Q3: Where should I start with solvent screening?

A3: Begin with solvents that have some polarity to solubilize the carbohydrazide group. Alcohols like ethanol or isopropanol are excellent starting points.[4] Due to the pyrazine ring, you might also explore more aromatic solvents like toluene, though likely as part of a mixed system. Always start with small-scale solubility tests (a few milligrams of your compound in 0.1-0.5 mL of solvent) to build a solubility profile.[3]

Q4: My compound seems soluble in everything or insoluble in everything. What should I do?

A4: This is a common challenge. If it's too soluble in polar solvents like methanol, try a less polar alcohol like isopropanol or butanol. If it's insoluble in most common solvents, you may need to use a more aggressive, highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve initial dissolution, followed by the addition of an anti-solvent.[5]

In-Depth Troubleshooting Guides

This section provides structured approaches to overcoming common hurdles in the recrystallization of bromopyrazine carbohydrazides.

Troubleshooting Scenario 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or the compound's melting point being lower than the boiling point of the solvent.

Causality: The high polarity and hydrogen bonding capability of the carbohydrazide group can lead to strong solute-solvent interactions, which may inhibit the orderly arrangement into a crystal lattice.

Step-by-Step Protocol to Resolve Oiling Out:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20% of the total volume) of the hot solvent to reduce the saturation level.[6]

  • Slow Cooling: Allow the flask to cool very slowly. A Dewar flask or insulating the flask with glass wool can promote gradual cooling, which is a key factor for successful crystallization.[7]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[6]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[5]

  • Solvent System Modification: If the above steps fail, the solvent system needs adjustment. Try a solvent with a lower boiling point or switch to a mixed solvent system where your compound is less soluble.

Troubleshooting Scenario 2: Poor Recovery of Crystalline Material

Low yield is a frustrating outcome. It typically indicates that your compound has significant solubility in the solvent even at low temperatures, or that you used an excessive amount of solvent.

Causality: The polarity of your bromopyrazine carbohydrazide may be well-matched to the solvent, leading to high solubility even after cooling.

Step-by-Step Protocol to Improve Recovery:

  • Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[3]

  • Extended Cooling: After initial cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.

  • Anti-Solvent Addition: This is a powerful technique for improving yield.[8]

    • Dissolve your compound in a "good" solvent (e.g., ethanol, acetone).

    • Slowly add a miscible "bad" solvent (an anti-solvent) in which your compound is insoluble (e.g., water, hexane) until the solution becomes persistently cloudy.[9]

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. This method drastically reduces the solubility of your compound in the mixed solvent system.[5][10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place approximately 10-20 mg of your crude bromopyrazine carbohydrazide into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • Observe and record the solubility at room temperature.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.

  • Record the solubility at the boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. Observe the quality and quantity of the crystals that form.

  • The ideal single solvent will show poor solubility at low temperatures and high solubility at elevated temperatures.

Protocol 2: Two-Solvent (Co-Solvent) Recrystallization
  • Choose a "good" solvent in which your compound is soluble and a "bad" (or anti-) solvent in which it is insoluble. The two solvents must be miscible.[11] A common pairing for compounds like this is ethanol (good) and water (bad).

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.

Data Presentation

Table 1: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Notes and Potential Use for Bromopyrazine Carbohydrazides
Water10010.280.1Good anti-solvent for polar organic solvents like ethanol or acetone.
Ethanol785.224.5Excellent starting point. Good for dissolving the carbohydrazide moiety.
Isopropanol824.319.9A slightly less polar alternative to ethanol, may offer better recovery.
Acetone565.120.7A good polar solvent, but its low boiling point may limit the solubility differential.
Ethyl Acetate774.46.0A moderately polar solvent; may require a co-solvent.
Toluene1112.42.4May help dissolve the aromatic pyrazine portion, likely used as a co-solvent.
Hexane690.11.9A nonpolar solvent, useful as an anti-solvent.

Data compiled from various sources for comparative purposes.

Visualizations

SolventSelectionWorkflow start Start: Crude Bromopyrazine Carbohydrazide solubility_test Perform Small-Scale Solubility Tests start->solubility_test ideal_single Ideal Single Solvent Found? (Insoluble Cold, Soluble Hot) solubility_test->ideal_single perform_single Perform Single Solvent Recrystallization ideal_single->perform_single Yes too_soluble Too Soluble in All Tested Solvents? ideal_single->too_soluble No end_success Pure Crystals Obtained perform_single->end_success end_fail Troubleshoot: Oiling Out, Low Recovery perform_single->end_fail insoluble Insoluble in Most Solvents? too_soluble->insoluble No co_solvent Use Two-Solvent System (Good Solvent + Anti-Solvent) too_soluble->co_solvent Yes insoluble->co_solvent Yes co_solvent->end_success co_solvent->end_fail

Caption: Decision workflow for selecting a recrystallization solvent system.

TroubleshootingFlowchart start Recrystallization Attempted outcome Observe Outcome start->outcome oiling_out Problem: Oiling Out outcome->oiling_out Liquid Layer Forms low_recovery Problem: Low Recovery outcome->low_recovery Few Crystals no_crystals Problem: No Crystals Form outcome->no_crystals Clear Solution Remains solution_oil 1. Re-heat & Dilute 2. Slow Cooling 3. Scratch/Seed oiling_out->solution_oil solution_recovery 1. Reduce Initial Solvent 2. Use Anti-Solvent 3. Chill Longer low_recovery->solution_recovery solution_no_crystals 1. Concentrate Solution 2. Scratch/Seed 3. Add Anti-Solvent no_crystals->solution_no_crystals success Problem Resolved solution_oil->success solution_recovery->success solution_no_crystals->success

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Control of polymorphism, crystal size and habit in pharmaceuticals. This source discusses how the organization of molecules in a crystal lattice affects properties like polymorphism and morphology, which are influenced by the crystallization method and solvent choice.[12]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. This article details various cleanup methods for pyrazines, including liquid-liquid extraction and column chromatography, and the effectiveness of different solvents.[13]

  • Recrystallization of Active Pharmaceutical Ingredients. This document provides an overview of various crystallization methods, including anti-solvent crystallization, and the importance of seeding to control crystal form and purity.[5]

  • Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. This paper explains the vital role of solvents in modifying the crystal habit and polymorphic state of a drug substance due to solute-solvent interactions.[14]

  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". This review highlights the use of anti-solvent crystallization to prepare micro or nanoparticles and modify the solid-state properties of pharmaceutical substances.[8]

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. This article discusses polymorphism and the formation of co-crystals to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[15]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. This study shows how the choice of solvent significantly influences crystal habits due to variations in interfacial energetics.[16]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. This research demonstrates that solvent polarity can affect the aspect ratio and morphology of crystals.[17]

  • Recent progress in antisolvent crystallization. This paper reviews the applications of anti-solvent crystallization in crystal engineering to control product properties like polymorphism and particle size.[10]

  • Recrystallization Guide: Process, Procedure, Solvents. A comprehensive guide on the seven key steps of recrystallization, from solvent screening to drying the final product.[18]

  • Recrystallization I 10. This educational material outlines the criteria for selecting a suitable recrystallization solvent, including solubility profiles and boiling point considerations.[2]

  • The Effect of Solvent on Crystal Growth and Morphology. This article discusses how solvent properties, particularly polarity and hydrogen bonding, influence crystal morphology through interactions with the crystal faces.[19]

  • Recrystallization. This document provides a general overview of the recrystallization process for purifying solid organic compounds, emphasizing the principle of "like dissolves like".[3]

  • 4. Crystallization. This lab guide details the practical aspects of choosing a suitable solvent or solvent-pair for crystallization, including a solvent miscibility chart.[11]

  • Pyrazine Carbohydrazide Synthesis: Technical Support Center. This document provides specific information on the synthesis and purification of pyrazine carbohydrazide, noting that aqueous ethanol is a frequently used solvent system for recrystallization.[4]

  • Reagents & Solvents: Solvents for Recrystallization. This guide offers practical tips and rules of thumb for selecting recrystallization solvents, including common solvent mixtures.[20]

  • Experiment 2: Recrystallization. This source explains the principles of single- and two-solvent recrystallization methods and the importance of intermolecular forces in solubility.[21]

  • 2.1: RECRYSTALLIZATION. This text describes the practical steps and common problems encountered during recrystallization, such as precipitate formation versus crystal growth.[7]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. This review discusses the critical role of hydrogen bonding in the formation and stabilization of crystal lattices in pharmaceutical co-crystals.[1]

  • recrystallization, filtration and melting point. This document outlines the procedures for two-solvent recrystallization and how intermolecular forces like hydrogen bonds affect melting points.[22]

  • Two-Solvent Recrystallization Guide. A step-by-step guide to performing a two-solvent recrystallization, detailing the process of using a soluble solvent and an anti-solvent.[9]

  • Problems with Recrystallisations. This resource provides troubleshooting tips for common recrystallization failures, such as the formation of oils or the failure of crystals to appear.[6]

Sources

Minimizing side reactions during pyrazine carbohydrazide cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Yields

Doc ID: TSC-PYZ-004 | Version: 2.1 | Last Updated: 2026-02-18

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the cyclization of pyrazine-2-carbohydrazide is a pivotal step in synthesizing bioactive scaffolds (e.g., antitubercular agents, kinase inhibitors).

The pyrazine core is electron-deficient, making it uniquely susceptible to nucleophilic attack. This creates a "double-edged sword" during hydrazinolysis and subsequent cyclization: the same reactivity that facilitates the reaction also invites destructive side pathways like ring opening and dimerization. This guide provides the mechanistic insight and validated protocols necessary to navigate these challenges.

Module 1: The Chemistry & Mechanism (The "Why")

To troubleshoot effectively, one must visualize the competition between the Desired Pathway (Cyclization) and the Parasitic Pathways (Dimerization, Ring Degradation).

Key Mechanistic Conflicts
  • Dimerization (The "Bridging" Effect):

    • Cause: The newly formed pyrazine carbohydrazide (

      
      ) is still a nucleophile. If the concentration of the starting ester is high relative to hydrazine, the product attacks a second ester molecule.
      
    • Result: Formation of the insoluble, symmetric di-acyl hydrazine dimer (

      
      ).
      
  • Nucleophilic Attack on the Ring (

    
    ): 
    
    • Cause: The pyrazine ring is highly

      
      -deficient (similar to 1,3,5-trinitrobenzene). Strong nucleophiles like hydrazine can attack the ring carbons (positions 3, 5, or 6) rather than the carbonyl carbon.
      
    • Result: Ring amination or complete ring opening/degradation, often observed as a dark tar or "yellowing" of the solution.

  • Incomplete Cyclization:

    • Cause: Steric hindrance or insufficient activation energy prevents the closure of the pendant hydrazide into the fused triazole or oxadiazole ring.

Visualizing the Reaction Landscape

ReactionPathways Start Pyrazine Ester (Precursor) Intermediate Pyrazine Carbohydrazide Start->Intermediate Nucleophilic Acyl Substitution Side_RingOpen Side Product: Ring-Opened/Aminated Species Start->Side_RingOpen Ring Attack (High Temp/Conc.) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Target_Triazole Target: 1,2,4-Triazolo [4,3-a]pyrazine Intermediate->Target_Triazole + Orthoester (Cyclization) Target_Oxadiazole Target: 1,3,4-Oxadiazolyl pyrazine Intermediate->Target_Oxadiazole + R-COOH/POCl3 (Dehydration) Side_Dimer Side Product: Di-acyl Hydrazine (Dimer) Intermediate->Side_Dimer + Unreacted Ester (Low N2H4 ratio)

Figure 1: Reaction pathways showing the competition between successful cyclization (Green) and parasitic side reactions (Red).

Module 2: Troubleshooting Dashboard

Use this decision matrix to diagnose issues based on experimental observations.

SymptomProbable CauseMechanismCorrective Action
Insoluble White Precipitate Dimer Formation The mono-hydrazide attacks another ester molecule (

stoichiometry).
Increase Hydrazine Ratio: Use 3–5 equivalents of hydrazine hydrate. Reverse Addition: Add the ester solution dropwise into the hydrazine solution.
Darkening / Tar Formation Ring Degradation Nucleophilic attack of hydrazine on the electron-deficient pyrazine ring (

).
Lower Temperature: Conduct addition at

, then warm slowly. Dilution: Run the reaction in more solvent (MeOH/EtOH) to buffer concentration.
Low Yield (Cyclization Step) Hydrolysis Moisture in the reaction competes with the dehydrating agent (e.g.,

).
Dry Reagents: Ensure hydrazide is strictly anhydrous. Fresh Reagents: Distill

or use fresh orthoesters.
Product is "Sticky" / Oil Incomplete Cyclization Reaction stalled at the intermediate acyl-hydrazone stage.Extend Reflux: Cyclization often requires prolonged heating (

). Catalyst: Add catalytic p-TsOH (for orthoester method).
Chlorinated Impurity (MS) Ring Chlorination

attacks the pyrazine ring (common if N-oxides are present).
Switch Reagent: Use milder dehydrating agents like Burgess Reagent or

at lower temps.

Module 3: Optimized Protocols

These protocols are designed with self-validating checkpoints to ensure integrity.

Protocol A: High-Fidelity Pyrazine Carbohydrazide Synthesis

Goal: Maximize mono-hydrazide, minimize dimer.

  • Preparation: Dissolve Hydrazine Hydrate (4.0 equiv, excess is critical) in Ethanol (

    
     volumes). Cool to 
    
    
    
    .
  • Addition: Dissolve Pyrazine-2-carboxylic acid methyl ester (1.0 equiv) in Ethanol (

    
     volumes). Add this solution dropwise  to the hydrazine over 30 minutes.
    
    • Why? Keeping hydrazine in excess at the moment of mixing prevents the product from encountering unreacted ester, blocking dimer formation [1].

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Checkpoint: The ester spot (

      
      ) should disappear. The hydrazide stays near the baseline (
      
      
      
      ). If a spot appears at
      
      
      , it is likely the dimer.
  • Isolation: Cool to

    
    . The product usually crystallizes. Filter and wash with cold ethanol.[1][2]
    
    • Note: Do not use water for washing if you intend to use

      
       in the next step.
      
Protocol B: Cyclization to 1,2,4-Triazolo[4,3-a]pyrazine

Method: Orthoester Thermal Cyclization (Mildest Route)

  • Setup: Suspend Pyrazine-2-carbohydrazide (1.0 equiv) in Triethyl Orthoformate (or Orthoacetate) (excess, acts as solvent).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[3][4][5] The orthoester acts as a "masked" carboxylic acid, forming an imidate intermediate that cyclizes via loss of ethanol [2].

  • Validation (LC-MS): Look for the mass shift.

    • Precursor:

      
      
      
    • Product (Triazole):

      
      . Essentially, for orthoformate, Mass = 
      
      
      
      Da (Net addition of CH minus H2O? No, net is
      
      
      ).
    • Correction: Hydrazide (

      
      ) + Orthoformate (
      
      
      
      )
      
      
      Triazole (
      
      
      ).
    • Mass Change:

      
       (Hydrazide, MW 139) 
      
      
      
      Triazolopyrazine (MW 120). Loss of
      
      
      and EtOH. Wait, standard cyclization with orthoformate adds one Carbon.
    • Accurate Mass Check: Pyrazine carbohydrazide (MW 138)

      
      
      
      
      
      Triazolo
      
      
      pyrazine (MW 120). Note: This specific fusion involves the ring nitrogen.[6]
    • Wait, standard pendant triazole: Pyrazine-CO-NH-NH2 + HC(OEt)3

      
       Pyrazine-Triazole. MW 138 
      
      
      
      MW 148 (+10).
    • Fused System: If the hydrazide nitrogen attacks the pyrazine ring nitrogen (Dimroth rearrangement type), you get a fused system. Verify structure by NMR (loss of amide proton).

Protocol C: Cyclization to 1,3,4-Oxadiazole

Method:


 Dehydration (Requires strict moisture control)
  • Mixture: Combine Pyrazine-2-carbohydrazide (1.0 equiv) and the Carboxylic Acid (1.1 equiv) in

    
     (5–10 volumes).
    
  • Reflux: Heat to

    
     for 3–5 hours.
    
  • Quench (CRITICAL): Pour the reaction mixture onto crushed ice/water slowly. Neutralize with

    
     to pH 7.
    
    • Warning: Exothermic!

  • Troubleshooting: If the pyrazine ring is chlorinated during this step (observed as M+34 peak in MS), switch to Protocol B or use Burgess Reagent in THF [3].

Module 4: FAQs

Q1: Why do I see two spots on TLC for my hydrazide product? A: This is often due to rotamers . The amide bond in the hydrazide (


) has restricted rotation, leading to cis/trans conformers visible on NMR or TLC. However, verify it is not the dimer  (which is usually much less polar and moves higher on TLC).

Q2: Can I use Pyrazinoic Acid directly instead of the ester? A: Direct reaction of the acid with hydrazine is difficult because it forms a hydrazine salt (


) rather than forming the amide bond. You must activate the acid first (e.g., CDI, EDCI, or convert to ester/acid chloride) [4].

Q3: My cyclization yield is low with electron-withdrawing substituents on the pyrazine. Why? A: Electron-withdrawing groups make the pyrazine ring even more electron-deficient, increasing the rate of side reactions (ring opening) by hydrazine. Use Protocol A with strictly controlled temperatures (


) and avoid excess heat during the initial mixing.

References

  • BenchChem. (2025).[1] Pyrazine Carbohydrazide Synthesis: Technical Support Center. Retrieved from

  • Zhang, B., et al. (2022).[7] "Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors." Frontiers in Pharmacology. Retrieved from

  • Godhani, D. R., et al. (2019).[8] "Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide." World Scientific News. Retrieved from

  • Organic Chemistry Portal. (2023). "Synthesis of 1,2,4-Triazoles." Retrieved from

Sources

Stability of 3-Amino-6-bromopyrazine-2-carbohydrazide in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-6-bromopyrazine-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly in acidic and basic media. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Introduction

3-Amino-6-bromopyrazine-2-carbohydrazide is a versatile intermediate in pharmaceutical and agrochemical research.[1] Its unique structure, featuring a pyrazine ring substituted with an amino group, a bromine atom, and a carbohydrazide functional group, offers multiple sites for chemical modification and potential biological activity.[1] However, the presence of these functional groups also makes the molecule susceptible to degradation under certain conditions, particularly at non-neutral pH. Understanding the stability profile of this compound is crucial for developing robust formulations, ensuring accurate analytical measurements, and maintaining its therapeutic or biological efficacy.[2][3]

This guide will delve into the potential degradation pathways of 3-Amino-6-bromopyrazine-2-carbohydrazide, provide detailed protocols for conducting stability studies, and offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Amino-6-bromopyrazine-2-carbohydrazide?

The primary stability concerns for this molecule revolve around the hydrolysis of the carbohydrazide functional group. Both acidic and basic conditions can catalyze this hydrolysis, leading to the formation of 3-amino-6-bromopyrazine-2-carboxylic acid and hydrazine. The pyrazine ring itself is generally stable under strong acid and alkaline treatments.[4] However, the substituents on the ring can influence its overall stability.

Q2: What are the likely degradation products in acidic and basic media?

In acidic media: The carbohydrazide group is susceptible to acid-catalyzed hydrolysis.[5] The primary degradation product is expected to be 3-amino-6-bromopyrazine-2-carboxylic acid and hydrazine . The amino group on the pyrazine ring may be protonated in strongly acidic conditions, which could influence the rate of hydrolysis.

In basic media: Base-catalyzed hydrolysis of the carbohydrazide will also yield 3-amino-6-bromopyrazine-2-carboxylic acid and hydrazine . Additionally, under strong basic conditions, there is a possibility of nucleophilic substitution of the bromine atom, though this is generally less likely than hydrolysis.

Q3: How can I monitor the degradation of 3-Amino-6-bromopyrazine-2-carbohydrazide?

The most effective way to monitor the degradation is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) .[3][6] A reverse-phase HPLC method with UV detection is a good starting point. This technique allows for the separation and quantification of the parent compound and its degradation products over time.[6] For definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2][7]

Q4: What is a forced degradation study and why is it important?

A forced degradation study, also known as stress testing, involves intentionally exposing the compound to harsh conditions such as high and low pH, high temperature, light, and oxidizing agents.[8][9] This is a critical component of pharmaceutical development for several reasons:[10][11]

  • Identifies Degradation Pathways: It helps to elucidate the likely degradation products and pathways of the molecule.

  • Develops Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods that can accurately measure the drug substance in the presence of its degradation products.

  • Informs Formulation and Packaging: Understanding the molecule's vulnerabilities helps in designing stable formulations and selecting appropriate packaging.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of parent compound peak in HPLC analysis. 1. Highly unstable in the chosen solvent/pH. 2. Incorrect storage of the sample solution.1. Prepare samples immediately before analysis. 2. Use a neutral, buffered mobile phase if possible. 3. Store stock solutions and samples at low temperatures (2-8°C or -20°C) and protected from light.
Multiple, unidentified peaks appearing in the chromatogram. 1. Complex degradation pathway with multiple products. 2. Interaction with excipients or impurities in the solvent.1. Use LC-MS to identify the mass of the unknown peaks and propose structures. 2. Perform a forced degradation study on the pure compound to create a degradation profile. 3. Ensure the use of high-purity solvents and reagents.
Poor peak shape or shifting retention times. 1. Interaction of the amino group with the silica-based column. 2. pH of the mobile phase is close to the pKa of the compound.1. Use a column with end-capping or a different stationary phase (e.g., polymer-based). 2. Add a competing amine (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.
Inconsistent results between replicate experiments. 1. Inaccurate pH measurement of the stress solutions. 2. Temperature fluctuations during the study. 3. Inconsistent sample preparation.1. Calibrate the pH meter before use. 2. Use a calibrated, temperature-controlled incubator or water bath. 3. Follow a detailed, standardized sample preparation protocol.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic and Basic Media

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations of acid/base and the duration of the study may need to be adjusted based on the observed stability of the compound.

Materials:

  • 3-Amino-6-bromopyrazine-2-carbohydrazide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water and acetonitrile

  • pH meter

  • Temperature-controlled water bath or incubator

  • HPLC or UPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-Amino-6-bromopyrazine-2-carbohydrazide (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Degradation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 0.1 M HCl to the mark.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.

    • If no degradation is observed with 0.1 M HCl, repeat the experiment with 1 M HCl.

  • Basic Degradation:

    • Follow the same procedure as for acidic degradation, but use 0.1 M NaOH for stressing and 0.1 M HCl for neutralization.

    • If no degradation is observed with 0.1 M NaOH, repeat the experiment with 1 M NaOH.

  • Control Sample: Prepare a control sample by diluting the stock solution in water and incubating it under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-Amino-6-bromopyrazine-2-carbohydrazide from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Method Development Strategy:

  • Inject a solution of the undegraded compound to determine its retention time.

  • Inject samples from the forced degradation study (acid and base hydrolyzed).

  • Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradation products).

  • If resolution is poor, adjust the mobile phase composition, gradient slope, or pH of mobile phase A.

  • Once adequate separation is achieved, the method should be validated according to ICH Q2(R1) guidelines.

Visualizing Degradation Pathways and Workflows

Acidic_and_Basic_Hydrolysis cluster_conditions Stressing Conditions cluster_products Degradation Products Acid Acidic Media (H+) Parent 3-Amino-6-bromopyrazine-2-carbohydrazide Acid->Parent Base Basic Media (OH-) Base->Parent Degradant1 3-Amino-6-bromopyrazine-2-carboxylic acid Parent->Degradant1 Hydrolysis Degradant2 Hydrazine Parent->Degradant2 Hydrolysis

Caption: Proposed hydrolysis pathway in acidic and basic media.

Stability_Study_Workflow start Start: Pure Compound forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev method_val Validate Analytical Method (ICH Q2(R1)) method_dev->method_val stability_testing Long-Term & Accelerated Stability Testing method_val->stability_testing data_analysis Data Analysis & Shelf-Life Determination stability_testing->data_analysis finish End: Stability Profile data_analysis->finish

Caption: General workflow for a comprehensive stability study.

Concluding Remarks

The stability of 3-Amino-6-bromopyrazine-2-carbohydrazide is a critical parameter that requires careful evaluation, particularly when working in acidic or basic media. The primary degradation pathway is the hydrolysis of the carbohydrazide functional group. A systematic approach using forced degradation studies in conjunction with the development of a stability-indicating HPLC method is essential for accurately characterizing the stability profile of this compound. This guide provides a framework for these investigations, but it is important to tailor the experimental conditions to the specific requirements of your research.

References

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Stability Testing of Pharmaceuticals: Why is it important? - Synergy Bioscience. (2023, February 16).
  • Product Stability Testing: Techniques And Applications - Blogs - News. (2024, October 21).
  • Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (2026, January 7).
  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution - PMC. (2019, July 17).
  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25).
  • Forced Degradation Studies for Stability - Nelson Labs.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Synthesis and reactions of Pyrazine | PPTX - Slideshare.
  • Proposed mechanism of acid hydrolysis of hydrazones studied[12] - ResearchGate. Retrieved from

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • (PDF) Carbohydrazide vs Hydrazine: A Comparative Study - ResearchGate. (2019, September 18).
  • CARBOHYDRAZIDE (1,3-DIAMINOUREA) - Ataman Kimya.
  • A practical guide to forced degradation and stability studies for drug substances.
  • 3-Amino-6-bromopyrazine-2-carboxamide - Chem-Impex.
  • Development of forced degradation and stability indicating studies of drugs—A review.

Sources

Technical Support Center: Purification of 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Understanding Your Impurities[1]

Before initiating purification, you must identify the nature of your contamination. In the synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide (typically via hydrazinolysis of methyl 3-amino-6-bromopyrazine-2-carboxylate), impurities generally fall into three classes: Kinetic (unreacted), Thermodynamic (degradation), and Reagent-based.

Impurity Profile Table
Impurity TypeLikely IdentityOriginSolubility Characteristic
Starting Material Methyl 3-amino-6-bromopyrazine-2-carboxylateIncomplete reaction; low hydrazine equivalents.Soluble in hot EtOH; insoluble in water.
Hydrolysis Product 3-Amino-6-bromopyrazine-2-carboxylic acidMoisture in solvent; high heat during workup.Soluble in basic aqueous solutions; limited in EtOH.
Reagent Residue Hydrazine / Hydrazine SaltsExcess reagent usage.[1][2][3]Highly water-soluble.
Substitution By-product 3-Amino-6-hydrazino pyrazine-2-carbohydrazideCRITICAL: SNAr displacement of Bromine by Hydrazine due to overheating.Soluble in water/polar solvents.[4]
Oxidation Product Diimide / Azo-derivativesAir oxidation of hydrazide group (Yellow/Brown discoloration).Variable.
Visualizing Impurity Origins (Pathway Analysis)

The following diagram illustrates where specific impurities enter your workflow. Note the critical "Danger Zone" where overheating leads to the loss of the bromine motif.

ImpurityPathways Ester Methyl Ester (Starting Material) Target TARGET PRODUCT 3-Amino-6-bromo... Ester->Target Reflux (MeOH/EtOH) Imp_SM Impurity: Unreacted Ester Ester->Imp_SM Insufficient Time/Eq Hydrazine Hydrazine Hydrate Hydrazine->Target Imp_Acid Impurity: Carboxylic Acid (Hydrolysis) Target->Imp_Acid H2O / Acidic Workup Imp_Sub Impurity: Hydrazino-analog (Br Displacement) Target->Imp_Sub OVERHEATING (>80°C) SNAr Reaction

Figure 1: Reaction pathway map highlighting the origin of critical impurities, particularly the risk of bromine displacement (SNAr) at high temperatures.

Purification Protocols

Standard Disclaimer: 3-Amino-6-bromopyrazine-2-carbohydrazide is a potentially bioactive intermediate. Always handle with PPE, particularly due to the presence of residual hydrazine (genotoxic).

Protocol A: The "Cold-Crash" Workup (Primary Isolation)

Use this for crude isolation immediately following the reaction.

  • Cooling: Allow the reaction mixture (typically in Ethanol or Methanol) to cool slowly to room temperature, then chill to 0–4°C in an ice bath for 2 hours.

    • Why? Slow cooling promotes crystal growth over amorphous precipitation, trapping fewer impurities [1].

  • Filtration: Filter the precipitate using a sintered glass funnel (Porosity 3).

  • Displacement Wash: Wash the cake with cold ethanol (2x bed volume).

    • Mechanism:[5][6][7] Removes unreacted methyl ester and soluble organic by-products.

  • Aqueous Wash: Wash the cake with cold deionized water (3x bed volume).

    • Mechanism:[5][6][7] Critical for removing residual hydrazine salts.

  • Drying: Vacuum dry at 40°C. Do not exceed 50°C to prevent oxidation or decarboxylation.

Protocol B: Recrystallization (High Purity)

Use this if HPLC purity is <95% or if the "Substitution By-product" is suspected.

Solvent System: Ethanol : Water (9:1 v/v).

  • Dissolution: Suspend the crude solid in Ethanol. Heat to reflux (approx 78°C).

  • Titration: Add water dropwise until the solution becomes clear.

    • Expert Note: If the solution is colored (brown/dark yellow), add activated charcoal (5% w/w), stir for 10 mins, and filter hot over Celite.

  • Crystallization: Remove from heat. Allow to cool to RT undisturbed. Then transfer to 4°C.

  • Isolation: Filter and wash with cold Ethanol.

Protocol C: Hydrazine Scavenging (Safety Compliance)

If your downstream application (e.g., biological assay) has strict hydrazine limits (<1 ppm), simple washing may be insufficient.

  • Reslurry Method: Suspend the product in water at room temperature. Stir for 1 hour. Filter.

    • Logic: The carbohydrazide is poorly soluble in water, while hydrazine is infinitely soluble. This "leaches" the hydrazine out of the crystal lattice [5].

Troubleshooting & FAQs

Q1: My product turned yellow/brown during drying. Is it ruined?

A: Likely not ruined, but surface oxidation has occurred.

  • Cause: The hydrazide moiety (-CONHNH2) is reducing and sensitive to air oxidation, forming azo/diimide species.

  • Fix: Recrystallize using Protocol B with the activated charcoal step.

  • Prevention: Dry under nitrogen or high vacuum; avoid oven drying in air >40°C.

Q2: I see a persistent impurity at RRT 0.9 (just before the main peak).

A: This is likely the 3-amino-6-hydrazinopyrazine-2-carbohydrazide .

  • Cause: You refluxed too long or too hot. The bromine atom at position 6 is activated by the pyrazine ring and can be displaced by excess hydrazine (SNAr reaction) [6].

  • Fix: This is very difficult to remove via recrystallization due to structural similarity. You may need to perform a flash column chromatography (DCM:MeOH gradient).

  • Prevention: Monitor reaction strictly by TLC/HPLC. Stop immediately upon consumption of the ester. Do not let the reaction run "overnight" unnecessarily.

Q3: The product is not precipitating from the reaction mixture.

A: The reaction solvent volume may be too high.

  • Fix: Concentrate the reaction mixture under reduced pressure to 1/3rd of its original volume. Then add an anti-solvent (like Diethyl Ether or Hexane) to induce precipitation.

Analytical Guardrails

Do not rely on melting point alone. Use this HPLC method to validate purity.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyrazine core) and 320 nm (Bromine/Hydrazide conjugation).

Decision Logic for Purification

PurificationLogic Start Crude Product Isolated Check_Color Is Product Yellow/Brown? Start->Check_Color Charcoal Recrystallize with Activated Charcoal Check_Color->Charcoal Yes Check_HPLC HPLC Purity Check Check_Color->Check_HPLC No Charcoal->Check_HPLC Decision_Imp Identify Major Impurity Check_HPLC->Decision_Imp < 98% Pure Path_Hydrazine Hydrazine Detected Decision_Imp->Path_Hydrazine Path_Ester Unreacted Ester Decision_Imp->Path_Ester Path_SNAr De-bromo/Substituted Decision_Imp->Path_SNAr Action_Water Water Reslurry (Protocol C) Path_Hydrazine->Action_Water Action_EtOH Cold EtOH Wash (Protocol A) Path_Ester->Action_EtOH Action_Chrom Flash Chromatography (Difficult Separation) Path_SNAr->Action_Chrom

Figure 2: Decision tree for selecting the appropriate purification method based on impurity identification.

References

  • BenchChem. (2025).[1][8] Pyrazine Carbohydrazide Synthesis: Technical Support Center. Retrieved from

  • Thermo Scientific. (n.d.).[5] 3-Amino-6-bromopyrazine-2-carboxylic acid, 97%.[5] Retrieved from [5]

  • J&K Scientific. (2019). 3-Amino-6-bromopyrazine-2-carbonitrile Product Data. Retrieved from

  • ChemicalBook. (2019).[9] Synthesis of carbohydrazide and impurity management.[1][2][10][11] Retrieved from

  • Ataman Kimya. (n.d.). Carbohydrazide Safety and Solubility Profile. Retrieved from

  • Chem-Impex. (n.d.). 3-Amino-6-bromopyrazine-2-carbonitrile: Reactivity and Applications. Retrieved from

Sources

Technical Support Center: Scale-Up of 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for 3-Amino-6-bromopyrazine-2-carbohydrazide , a critical intermediate often utilized in the synthesis of ENaC blockers and kinase inhibitors.

This content is structured as a Tier 3 Technical Support Resource , designed for process chemists and engineers who have moved beyond bench-scale synthesis (<5g) and are encountering yield, purity, or safety deviations at the kilogram scale.

Executive Summary: The "Pyrazine-Hydrazine" Paradox

The synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide typically involves the nucleophilic acyl substitution of Methyl 3-amino-6-bromopyrazine-2-carboxylate with Hydrazine Hydrate.

The Core Challenge: You are operating a reaction on an electron-deficient pyrazine ring containing two electrophiles:

  • The Ester (Target): Reacts to form the carbohydrazide.

  • The Bromine (Off-Target): Susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydrazine, especially at elevated temperatures.
    

At scale, the exotherm of the primary reaction often drives the temperature high enough to trigger the secondary (


) failure mode, leading to the formation of the 6-hydrazinyl impurity which is nearly impossible to remove via crystallization.

Module 1: Reaction Safety & Exotherm Management

Q: We observed a delayed exotherm 30 minutes after hydrazine addition. Why did this happen and how do we prevent it?

A: You likely experienced "Accumulation-Controlled Runaway." At bench scale, heat dissipation is rapid. At scale, if the reactor jacket is too cold (e.g., 0°C) during addition, the reaction rate slows, leading to an accumulation of unreacted hydrazine. As the mixture warms or agitation improves, the accumulated hydrazine reacts simultaneously, overwhelming the cooling capacity.

The Protocol for Safe Scale-Up: Do not run this reaction "cold-to-hot." Use a Semi-Batch, Temperature-Controlled Addition protocol.

Step-by-Step Protocol:

  • Charge: Suspend the starting ester in Methanol (6 vol) or Ethanol (6 vol).

  • Equilibrate: Heat the slurry to 40–45°C . Reason: Ensure partial solubility and immediate reaction initiation.

  • Dose: Add Hydrazine Hydrate (3.0 – 5.0 eq) dropwise over 2–4 hours.

    • Critical Control Point: Monitor the internal temperature.[1] If

      
       rises >50°C, stop addition immediately.
      
  • Validate: Verify immediate consumption of hydrazine by checking the exotherm (a steady 2–3°C delta between Jacket and Internal temperature indicates healthy consumption).

Diagram: Safe Reaction Workflow

ReactionWorkflow Start Start: Ester Slurry Heat Heat to 45°C (Initiation Temp) Start->Heat Add Controlled Addition of N2H4·H2O Heat->Add Check Check Exotherm (Delta T > 2°C?) Add->Check Proceed Continue Addition Check->Proceed Yes (Reacting) Stop STOP: Accumulation Risk Check->Stop No (Accumulating) Finish Hold at 45°C for 2h Then Cool to 20°C Proceed->Finish Stop->Heat Wait for initiation

Caption: Logic flow for preventing hydrazine accumulation. Initiation at 45°C ensures immediate consumption, preventing thermal runaway.

Module 2: Impurity Control (The "Bromo" Displacement)

Q: Our HPLC shows a new impurity (RRT 0.85) at 5-8% levels. Re-crystallization isn't removing it. What is it?

A: It is likely 3-amino-6-hydrazinopyrazine-2-carbohydrazide (The "Double-Hydrazine" Adduct). Because the pyrazine ring is electron-poor, the bromine at position 6 is a good leaving group. If you reflux the reaction (common in literature protocols) or use a large excess of hydrazine (>10 eq), you will displace the bromine.

Impurity Profile & Mitigation Table:

ImpurityStructure DescriptionCauseMitigation Strategy
Impurity A (Target) 3-Amino-6-bromopyrazine-2-carbohydrazideN/A (Product)N/A
Impurity B (Hydrolysis) 3-Amino-6-bromopyrazine-2-carboxylic acidWater in solvent; high pHUse dry MeOH; limit reaction time.
Impurity C (SNAr) 3-Amino-6-hydrazinopyrazine-2-carbohydrazide High Temp (>60°C) or Excess Hydrazine Limit T < 50°C ; Use 3-4 eq Hydrazine max.
Impurity D (Bis-Ester) Condensation of 2 ester moleculesLow Hydrazine equivalentsEnsure minimum 3.0 eq Hydrazine.

Troubleshooting Steps:

  • Lower Temperature: strictly limit the reaction to 45–50°C. Do not reflux.

  • Stoichiometry: Reduce Hydrazine Hydrate from 10 eq (common bench procedure) to 3.0–4.0 eq .

  • Solvent Switch: If Impurity C persists, switch from Ethanol (bp 78°C) to Isopropanol (IPA) . The lower solubility of the intermediate in IPA often precipitates the product before the side reaction can occur.

Module 3: Filtration & Physical Processing

Q: The product cake is "slimy" and filtration takes 12+ hours for a 5kg batch. How do we improve throughput?

A: You are likely dealing with "Hydrazine Gelation" or fine crystal attrition. Hydrazine salts can form amorphous gels, and rapid cooling generates fines that blind filter cloths.

Optimization Protocol:

  • Crystal Growth (Ostwald Ripening):

    • After reaction completion at 45°C, do not crash cool.

    • Linearly cool to 20°C over 4 hours (5°C/hour).

    • Hold at 20°C for 2 hours.

  • Water Displacement:

    • Add Water (2 vol) slowly to the alcoholic slurry at 20°C. This acts as an antisolvent to purge hydrazine salts (which are highly water-soluble) while agglomerating the hydrophobic product.

  • Filtration:

    • Use a Polypropylene (PP) cloth with 10–20 micron pore size.

    • Wash the cake with Water (2 x 2 vol) followed by Cold Isopropanol (1 x 1 vol) to displace water and aid drying.

Module 4: Drying & Stability

Q: The product turned yellow/brown during drying. Is it stable?

A: The product is oxidatively unstable in the presence of residual alkali. Hydrazides can oxidize to azo compounds or decompose if heated while basic.

The Fix:

  • pH Check: Ensure the final wash water pH is neutral (pH 6–8). If pH > 9, residual hydrazine is present. Wash again.

  • Drying Conditions:

    • Max Temp: 45°C.

    • Vacuum: < 50 mbar.[2]

    • Atmosphere: Bleed in Nitrogen, not air.

  • Storage: Store in opaque containers (amber glass or foil-lined bags). Light can catalyze the debromination.

References

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ResearchGate. Available at: [Link]

  • Thermal Runaway of Lithium-Ion Batteries (Mechanism of Exothermic Reactions). OSTI.gov. (Cited for thermodynamic principles of exothermic runaway in sealed systems). Available at: [Link]

  • Process for making carbohydrazide (Patent EP0103400B1).Google Patents. (Cited for baseline industrial carbohydrazide synthesis parameters).

Sources

Technical Support Center: Controlling Regioselectivity in Reactions of 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-6-bromopyrazine-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile yet challenging scaffold. The strategic functionalization of this molecule is paramount for the development of novel therapeutic agents. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on controlling regioselectivity.

The inherent reactivity of the three distinct functional groups—the C6-bromine, the C3-amino group, and the C2-carbohydrazide—presents a unique set of challenges and opportunities. Achieving the desired regiochemical outcome is often non-trivial and requires a nuanced understanding of the interplay between electronic effects, steric hindrance, and reaction conditions. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary reactive sites on 3-amino-6-bromopyrazine-2-carbohydrazide and their relative reactivities?

Answer: 3-Amino-6-bromopyrazine-2-carbohydrazide possesses three key reactive sites, each with distinct electronic and steric properties that dictate its reactivity. Understanding these differences is the first step in controlling regioselectivity.

  • C6-Bromine: The bromine atom is attached to an electron-deficient pyrazine ring, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The pyrazine ring's electron-withdrawing nature activates this position for such substitutions.[3][4][5] It is also the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6]

  • C2-Carbohydrazide (-CONHNH2): The terminal -NH2 of the hydrazide is a potent nucleophile due to the alpha effect (the presence of adjacent atoms with lone pairs of electrons). It will readily react with electrophiles like aldehydes, ketones, and acylating agents.[7][8]

  • C3-Amino Group (-NH2): The amino group at the C3 position is also nucleophilic, but its reactivity is generally lower than that of the terminal hydrazide nitrogen. This is due to the electron-withdrawing effect of the pyrazine ring, which delocalizes the lone pair of the nitrogen atom, reducing its nucleophilicity.

Relative Reactivity Hierarchy (General Guideline):

For reactions with electrophiles, the general order of nucleophilicity is:

Terminal Hydrazide (-NHNH2) > C3-Amino (-NH2)

For reactions involving substitution on the pyrazine ring:

C6-Br (for SNAr and cross-coupling) > other ring positions

FAQ 2: I am observing a mixture of products in my reaction. What are the likely side reactions?

Answer: The formation of product mixtures is a common challenge when working with this trifunctional molecule. The specific side reactions depend on the reaction type.

  • In reactions with electrophiles (e.g., acylation, alkylation):

    • Di- or tri-substituted products: If the reaction conditions are not carefully controlled, the electrophile can react with both the hydrazide and the amino group.

    • N-acylation vs. O-acylation of the hydrazide: While N-acylation is generally favored, O-acylation can sometimes occur.

  • In cross-coupling reactions:

    • Homocoupling: Formation of a bi-pyrazine species from the starting material.

    • Reaction at the amino or hydrazide group: Under certain conditions, particularly in Buchwald-Hartwig aminations, the palladium catalyst can facilitate C-N bond formation at the amino or hydrazide functionalities.

  • In reactions under basic conditions:

    • Intramolecular cyclization: The nucleophilic amino or hydrazide groups can potentially attack the C2-carbonyl or other electrophilic centers, leading to fused heterocyclic systems.[9]

FAQ 3: How can I selectively functionalize the hydrazide moiety without affecting the amino group or the bromine atom?

Answer: Selective functionalization of the hydrazide is achievable due to its superior nucleophilicity compared to the C3-amino group.

  • Reaction with Aldehydes and Ketones: The hydrazide will selectively condense with aldehydes and ketones to form hydrazones.[10] This reaction is typically fast and can be performed under mild, often acidic, catalytic conditions. The C3-amino group is significantly less reactive under these conditions.

  • Controlled Acylation: Using one equivalent of an acylating agent (e.g., acid chloride, anhydride) at low temperatures (e.g., 0 °C to room temperature) will favor acylation at the more nucleophilic terminal nitrogen of the hydrazide. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the acid byproduct.

FAQ 4: What are the best strategies for selective reaction at the C6-bromine position via cross-coupling?

Answer: Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing the C6-position. The key is to choose conditions that do not promote unwanted reactions at the nitrogen functionalities.

  • Suzuki and Sonogashira Couplings: These reactions are generally compatible with the amino and hydrazide groups.[6][11] The choice of palladium catalyst, ligand, and base is crucial. For instance, a common system is Pd(PPh3)4 or PdCl2(PPh3)2 with a base like Na2CO3 or K2CO3.

  • Buchwald-Hartwig Amination: While this reaction can be used to introduce new C-N bonds at the C6-position, care must be taken to avoid competitive N-arylation of the C3-amino or hydrazide groups. The use of bulky phosphine ligands can sometimes help to disfavor these side reactions.

FAQ 5: Is it possible to selectively react with the C3-amino group?

Answer: Selective functionalization of the C3-amino group is the most challenging due to the higher reactivity of the hydrazide. A protecting group strategy is often necessary.

  • Protect the Hydrazide: The hydrazide can be selectively protected as a hydrazone by reacting it with a suitable aldehyde or ketone (e.g., acetone, benzaldehyde).

  • Functionalize the C3-Amino Group: With the hydrazide protected, the C3-amino group can then be functionalized.

  • Deprotection: The hydrazone protecting group can typically be removed under acidic conditions to regenerate the free hydrazide.

Alternatively, in some specific cases, such as diazotization followed by a Sandmeyer-type reaction, the C3-amino group can be selectively targeted. However, the conditions for these reactions must be carefully optimized to avoid decomposition.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptom Possible Cause(s) Troubleshooting & Optimization
A mixture of products is observed, with the nucleophile substituting at the C6-Br and also reacting with the amino/hydrazide groups. 1. The nucleophile is too basic, leading to deprotonation and subsequent reaction of the amino/hydrazide groups. 2. The reaction temperature is too high, promoting less selective pathways.1. Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, Proton-Sponge®) if a base is required. If the nucleophile is an amine, it may serve as its own base. 2. Temperature Control: Start the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or LC-MS. Increase the temperature gradually only if the reaction is sluggish. 3. Protecting Groups: Consider protecting the amino and/or hydrazide groups if selectivity issues persist.
No reaction or very slow conversion. 1. The pyrazine ring is not sufficiently activated for SNAr. 2. The nucleophile is not potent enough.1. Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the SNAr mechanism.[2] 2. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or thiol), add a non-nucleophilic base to generate the more reactive alkoxide or thiolate in situ.
Problem 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
Symptom Possible Cause(s) Troubleshooting & Optimization
Significant amounts of starting material remain, and/or de-brominated byproduct is observed. 1. Inactive catalyst. 2. The base is not optimal. 3. The solvent is not suitable.1. Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand is critical. Screen a variety of ligands (e.g., PPh3, Xantphos, SPhos) to find the optimal combination for your specific substrate.[12] 2. Base Optimization: The strength and solubility of the base can have a significant impact. Test different inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) and organic bases (e.g., Et3N, DBU). 3. Solvent System: A mixture of solvents, such as dioxane/water or toluene/water, is often effective for Suzuki couplings. For Sonogashira couplings, a solvent like DMF or THF with an amine co-solvent (e.g., Et3N) is common.[6]
Formation of homocoupled bi-pyrazine byproduct. 1. Slow oxidative addition or transmetalation step.1. Adjust Stoichiometry: Ensure the coupling partner is used in a slight excess (e.g., 1.1-1.5 equivalents). 2. Temperature Profile: A gradual increase in temperature might favor the desired cross-coupling over homocoupling.
Problem 3: Unwanted Cyclization Side Products
Symptom Possible Cause(s) Troubleshooting & Optimization
Formation of a new heterocyclic ring system, often with loss of a small molecule like water or HBr. 1. The reaction conditions (e.g., high temperature, strong base) are promoting intramolecular nucleophilic attack.1. Milder Reaction Conditions: Reduce the reaction temperature and use a weaker base if possible.[9] 2. Protecting Group Strategy: Protect the nucleophilic group that is initiating the unwanted cyclization before proceeding with the desired transformation.

Experimental Protocols

Protocol 1: Selective Acylation of the Hydrazide Moiety

This protocol describes the selective N-acylation of the terminal nitrogen of the hydrazide group in 3-amino-6-bromopyrazine-2-carbohydrazide using an acid chloride.

Materials:

  • 3-Amino-6-bromopyrazine-2-carbohydrazide

  • Acid chloride (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 3-amino-6-bromopyrazine-2-carbohydrazide (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.1 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of the acid chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Regioselective Sonogashira Coupling at the C6-Position

This protocol details a typical procedure for the Sonogashira coupling of a terminal alkyne to the C6-bromo position.

Materials:

  • 3-Amino-6-bromopyrazine-2-carbohydrazide

  • Terminal alkyne (1.2 eq)

  • PdCl2(PPh3)2 (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add 3-amino-6-bromopyrazine-2-carbohydrazide (1.0 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add anhydrous DMF and TEA.

  • Add the terminal alkyne (1.2 eq) and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Visualizing Regioselectivity Challenges

The following diagram illustrates the competing reactive sites on the starting material, which is the core challenge in achieving regioselectivity.

G cluster_0 3-Amino-6-bromopyrazine-2-carbohydrazide cluster_1 Reactive Sites A Pyrazine Core B C6-Br (Cross-Coupling, SNAr) A->B Electrophilic Site C C3-NH2 (Nucleophilic) A->C Nucleophilic Site D C2-CONHNH2 (Highly Nucleophilic) A->D Most Nucleophilic Site

Caption: Competing reactive sites on the core scaffold.

The workflow below outlines a general strategy for tackling regioselectivity problems.

G start Define Target Functionalization Site cond1 Is the site the hydrazide? start->cond1 cond2 Is the site the C6-Bromine? cond1->cond2 No proc1 Use mild electrophile (e.g., aldehyde) or controlled acylation at low temp. cond1->proc1 Yes cond3 Is the site the C3-Amino group? cond2->cond3 No proc2 Employ Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). cond2->proc2 Yes proc3 Protect hydrazide group first (e.g., as a hydrazone). cond3->proc3 Yes end Desired Regioisomer proc1->end proc2->end proc4 Functionalize C3-NH2. proc3->proc4 proc5 Deprotect hydrazide. proc4->proc5 proc5->end

Caption: Decision workflow for regioselective functionalization.

References

  • Vertex AI Search. (n.d.). Site-Selective Switching Strategies to Functionalize Polyazines - PMC.
  • Vertex AI Search. (n.d.). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC.
  • ResearchGate. (n.d.). Post‐functionalization of the pyrazine ring of heterocycles 21 c and...
  • ResearchGate. (n.d.). Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Vertex AI Search. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Vertex AI Search. (2025, August 7). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones.
  • Vertex AI Search. (n.d.). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
  • MDPI. (2019, March 28). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
  • Vertex AI Search. (n.d.). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine - PMC.
  • MDPI. (2003, October 31). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.
  • PubMed. (2019, March 28). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • Benchchem. (n.d.). Pyrazine Carbohydrazide Synthesis: Technical Support Center.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Vertex AI Search. (n.d.). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives.
  • Vertex AI Search. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC.

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-6-bromopyrazine-2-carbohydrazide is a critical intermediate in the synthesis of pyrazine-based pharmaceuticals, particularly in the development of viral RNA polymerase inhibitors (e.g., Favipiravir analogs) and epithelial sodium channel blockers.

This guide provides a comparative structural analysis, focusing on the verification of the carbohydrazide functionality against its metabolic precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate . The interpretation logic relies on the disappearance of the methoxy singlet and the emergence of characteristic hydrazide exchangeable protons.

Structural Context & Synthesis Monitoring

The primary challenge in characterizing this molecule is the quadrupole moment of the pyrazine nitrogens and the exchangeability of the amino/hydrazide protons. The synthesis typically proceeds via hydrazinolysis of the methyl ester.

Reaction Scheme & Monitoring Logic

The following diagram illustrates the transformation and the specific NMR signals used to track reaction progress.

ReactionMonitoring SM Starting Material (Methyl Ester) RXN Hydrazine Hydrate (EtOH, Reflux) SM->RXN Nucleophilic Acyl Substitution Sig_OMe Key Signal Loss: -OCH3 Singlet (~3.8 ppm) SM->Sig_OMe PROD Target Product (Carbohydrazide) RXN->PROD Sig_Hyd Key Signal Gain: -CONHNH2 (Broad NH/NH2) PROD->Sig_Hyd

Figure 1: Reaction monitoring logic. The disappearance of the methyl ester signal is the primary indicator of conversion.

Comparative Analysis: Ester vs. Hydrazide

The table below objectively compares the 1H NMR profile of the target product against its precursor. This comparison is the standard for purity assessment in drug development workflows.

Solvent: DMSO-d6 (Required for solubility and observation of exchangeable protons). Frequency: 400 MHz or higher recommended.

FeatureMethyl 3-amino-6-bromopyrazine-2-carboxylate (Precursor)3-Amino-6-bromopyrazine-2-carbohydrazide (Target)Interpretation Notes
-OCH3 (Methoxy) Singlet, ~3.85 ppm (3H) ABSENT Primary Verification Point. Presence indicates unreacted starting material.
Pyrazine Ring (H-5) Singlet, ~8.45 ppm (1H)Singlet, ~8.30 - 8.40 ppm (1H)The shift is minimal but the hydrazide is slightly less electron-withdrawing than the ester, causing a slight upfield shift.
-NH2 (Pyrazine amine) Broad Singlet, ~7.60 ppm (2H)Broad Singlet, ~7.50 - 7.70 ppm (2H)Heavily dependent on concentration and water content.
-CONH- (Amide NH) AbsentSinglet, ~9.60 - 9.80 ppm (1H) Highly deshielded. Disappears on D2O shake.
-NH2 (Hydrazide) AbsentBroad, ~4.40 - 4.60 ppm (2H) Often broadened or merged with water peak (~3.3 ppm) if wet.

Detailed Spectral Interpretation

The Pyrazine Ring Proton (H-5)
  • Position: ~8.35 ppm (Singlet).

  • assignment Logic: This proton is located at position 5. It is flanked by the ring nitrogen (N4) and the Bromine-substituted carbon (C6).

    • Effect of Br: Bromine is electron-withdrawing by induction but electron-donating by resonance. On a pyrazine ring, the inductive effect dominates, deshielding the proton relative to a methyl group, but the adjacent Amino group (at C3) provides shielding resonance, keeping this proton from shifting as far downfield as unsubstituted pyrazine (>9.0 ppm).

The Hydrazide Moiety (-CONH-NH2)
  • The Amide Proton (-CONH-): Appears downfield (9.5+ ppm) due to the anisotropy of the carbonyl group and hydrogen bonding with the solvent (DMSO).

  • The Terminal Amines (-NH2): The hydrazide -NH2 usually appears distinct from the aromatic -NH2.

    • Differentiation: The aromatic amine (Pos 3) is conjugated to the ring, making it more acidic and typically deshielded (~7.6 ppm) compared to the terminal hydrazide amine (~4.5 ppm), which resembles an aliphatic amine environment.

Impurity Profiling

Common impurities in this synthesis include:

  • Hydrolysis Product (Carboxylic Acid): Broad signal >12.0 ppm (-COOH).

  • Residual Hydrazine: Sharp signals not integrating to the product stoichiometry.

  • Water: DMSO-d6 water peak at 3.33 ppm can obscure the hydrazide -NH2 signal.

Experimental Protocol: NMR Sample Preparation

To ensure high-fidelity data, specifically for the exchangeable protons, follow this "Self-Validating" protocol:

  • Drying: Dry the solid product under high vacuum (<1 mbar) at 40°C for 4 hours to remove residual ethanol/methanol from the synthesis. Alcohol -OH protons can overlap with hydrazide signals.

  • Solvent Choice: Use DMSO-d6 (99.9% D).

    • Why? CDCl3 is unsuitable due to the poor solubility of the polar hydrazide and rapid proton exchange which broadens signals into the baseline.

  • Concentration: Prepare a solution of 5-10 mg in 0.6 mL DMSO-d6.

    • Warning: Over-concentration leads to stacking interactions in planar heterocycles, causing concentration-dependent chemical shift changes.

  • Acquisition:

    • Scans: 16 (minimum) to 64.

    • Relaxation Delay (D1): Set to >3 seconds . The quaternary carbons and isolated ring protons in pyrazines have long T1 relaxation times. Short D1 allows for integration errors.

D2O Exchange Validation (Optional but Recommended)

To confirm the hydrazide assignment:

  • Run the standard spectrum.

  • Add 1 drop of D2O to the NMR tube.

  • Shake and wait 5 minutes.

  • Result: The signals at ~9.7 ppm (-CONH), ~7.6 ppm (Ar-NH2), and ~4.5 ppm (Hydrazide-NH2) will disappear or diminish significantly, leaving the Pyrazine H-5 singlet (~8.35 ppm) intact.

Interpretation Logic Tree

Use this decision tree to interpret the spectrum of the isolated solid.

NMRLogic Start Analyze Spectrum (DMSO-d6) Check_OMe Is there a Singlet at ~3.8 ppm? Start->Check_OMe Yes_OMe Impure: Contains Starting Material Check_OMe->Yes_OMe Yes No_OMe Check Downfield (9.0 - 10.0 ppm) Check_OMe->No_OMe No Check_NH Signal present at ~9.6 ppm? No_OMe->Check_NH Yes_NH Check Aromatic Region (~8.3 ppm) Check_NH->Yes_NH Yes No_NH Possible Hydrolysis (Check for broad acid >11ppm) Check_NH->No_NH No Check_H5 Singlet present? Yes_NH->Check_H5 Success CONFIRMED STRUCTURE 3-Amino-6-bromopyrazine- 2-carbohydrazide Check_H5->Success Yes

Figure 2: Step-by-step logic for spectral validation.

References

  • Synthesis of Pyrazine Carbohydrazide Analogs: Comparison of pyrazine-2-carbohydrazide derivatives and their spectral characterization. Source: Journal of Chemical and Biological Sciences.

  • Pyrazine-2-carbohydrazide NMR Data: Base values for the pyrazine ring protons in carbohydrazide systems (H-3 at 9.21 ppm, H-5/6 at 8.7-8.8 ppm). Source: Organic Syntheses, Coll.[1] Vol. 14.

  • Methyl 3-amino-6-bromopyrazine-2-carboxylate Data: Spectral data for the starting material (Methyl ester singlet verification). Source: ChemicalBook / Sigma-Aldrich Product Data.

  • General 1H NMR Shifts of Amides and Hydrazides: Guidance on the chemical shift ranges for -CONHNH2 protons in DMSO-d6. Source: University of Wisconsin-Madison (Reich Collection).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 3-Amino-6-bromopyrazine-2-carbohydrazide (CAS: 1225062-23-6). As a critical intermediate in the synthesis of pyrazine-based pharmaceuticals (e.g., ENaC blockers, Favipiravir analogs), its accurate identification is paramount.

This document objectively compares the MS profile of the target compound against its Non-Brominated Analog (3-Aminopyrazine-2-carbohydrazide) and its Chlorinated Analog , highlighting the diagnostic utility of isotopic signatures and specific hydrazide cleavage pathways.

Experimental Methodology

To ensure reproducibility, the following standardized LC-MS/MS protocol is recommended for the characterization of this compound.

Instrument Configuration
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass accuracy (<5 ppm).

  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile hydrazide losses and stable ring cleavages.

Sample Preparation[1]
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (to promote protonation

    
    ).
    
  • Concentration: 1 µg/mL (Direct Infusion or UPLC peak).

Structural & Isotopic Analysis[2][3]

The defining feature of 3-Amino-6-bromopyrazine-2-carbohydrazide is the presence of the bromine atom, which dictates the molecular ion profile.

The "Twin Towers" Isotope Pattern

Unlike standard organic molecules, this compound exhibits a characteristic 1:1 doublet in its molecular ion region due to the natural abundance of


 (50.7%) and 

(49.3%).
FeatureTarget Compound (Br)Chlorinated Analog (Cl)Non-Halogenated Analog
Formula



Monoisotopic Mass 230.97187.03153.06

m/z
232.07 / 234.07 188.03 / 190.03 154.07
Isotope Ratio 100 : 98 (1:1) 100 : 32 (3:1) 100 : 5 (Typical C13)
Diagnostic Value High: Confirms Br presence immediately.Medium: Confirms Cl presence.Low: Requires accurate mass.[1]

Technical Insight: The persistence of this 1:1 doublet in fragment ions is a powerful tool. Any fragment retaining the bromine atom (e.g., the pyrazine core) will maintain this doublet. Fragments losing the bromine will collapse to a single monoisotopic peak.

Fragmentation Pathway Analysis

The fragmentation of 3-Amino-6-bromopyrazine-2-carbohydrazide follows a distinct logic governed by the stability of the pyrazine ring and the lability of the hydrazide tail.

Primary Fragmentation Channels (ESI+)
  • Hydrazide Cleavage (Neutral Loss of

    
    ): 
    The most facile pathway is the loss of hydrazine (32 Da) to form the acylium ion. This is often followed by the loss of Carbon Monoxide (CO).
    
    • Transition:

      
       (Acylium) 
      
      
      
      (Amino-bromo-pyrazine cation).
  • Ammonia Loss (Neutral Loss of

    
    ): 
    Alternatively, the terminal amine of the hydrazide is lost (17 Da).
    
    • Transition:

      
      .
      
  • Ring Degradation (HCN Loss): At higher collision energies (>35 eV), the pyrazine ring opens, typically ejecting HCN (27 Da).

Visualization of Pathways

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway Parent [M+H]+ Parent Ion m/z 232 / 234 (1:1 Doublet) Acylium Acylium Ion [M+H - N2H4]+ m/z 200 / 202 Parent->Acylium - N2H4 (32 Da) (Primary Path) AmideLike Amide-like Ion [M+H - NH3]+ m/z 215 / 217 Parent->AmideLike - NH3 (17 Da) Core Aminopyrazine Cation [M+H - N2H4 - CO]+ m/z 172 / 174 Acylium->Core - CO (28 Da) DeBrom Debrominated Core [M+H - Br•]+ m/z 153 Core->DeBrom - Br• (79/81 Da) (High Energy)

Figure 1: Competitive ESI+ fragmentation pathways for 3-Amino-6-bromopyrazine-2-carbohydrazide. Note the persistence of the isotopic doublet until debromination.

Comparative Performance Guide

This section compares the "performance" (detectability and specificity) of the target compound against common alternatives in a drug discovery context.

Target vs. Non-Brominated Analog

Scenario: Monitoring the bromination reaction yield.

Parameter3-Amino-6-bromo...[][3][4][5][6] (Product)3-Amino... (Starting Material)Operational Note
Quantitation Ion m/z 200.0 (Acylium)m/z 122.0 (Acylium)The mass shift is exactly +78/80 Da.
Interference Risk Low (Unique Isotope Pattern)Moderate (Common organic mass)The Br-doublet acts as a built-in "checksum" for peak purity.
Fragmentation Efficiency High (C-Br bond weakens ring e- density)Medium The brominated compound fragments more readily at lower CE.
Target vs. Carboxylic Acid Derivative

Scenario: Distinguishing the hydrazide intermediate from the hydrolyzed acid byproduct (Impurity profiling).

  • Hydrazide (Target): Shows loss of 32 Da (

    
    ) and 17 Da  (
    
    
    
    ).
  • Acid (Impurity): Shows loss of 18 Da (

    
    ) and 44 Da  (
    
    
    
    ).
  • Key Differentiator: The presence of an odd-mass fragment loss (17 Da) is unique to the hydrazide/amide nitrogen functionality.

References

  • Pyrazine Fragmentation Rules: Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Halogen Isotope Patterns: Mass Spectra - The M+2 Peak (Bromine/Chlorine). ChemGuide. Available at: [Link]

  • Hydrazide Mass Spec Behavior: Fragmentation of hydrazides and related compounds. ScienceDirect/Elsevier (General Reference). Validated via: [Link]

Sources

Comparing reactivity of 3-Amino-6-bromopyrazine-2-carbohydrazide vs chloropyrazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Amino-6-bromopyrazine-2-carbohydrazide versus its chloropyrazine analogs . This analysis is designed for medicinal chemists and process scientists selecting scaffolds for drug discovery, specifically focusing on the distinct reactivity profiles driven by the C6-halogen substituent.

Executive Summary: The Halogen Decision Matrix

In the design of pyrazine-based bioactive scaffolds (e.g., ENaC blockers, antitubercular agents, or kinase inhibitors), the choice between the 6-Bromo and 6-Chloro analog is rarely arbitrary. It dictates the available synthetic pathways and the chemoselectivity of downstream functionalization.[1]

Feature3-Amino-6-bromopyrazine-2-carbohydrazide Chloropyrazine Analog (6-Cl)
Primary Utility C–C Bond Formation (Suzuki, Sonogashira).

Displacement
or Static Blocking.
Pd-Catalysis High Reactivity. Rapid oxidative addition permits mild conditions.Low Reactivity. Requires specialized ligands/harsh conditions.

Reactivity
Moderate. Good leaving group, but less inductive stabilization.High. Superior inductive stabilization of the Meisenheimer complex.
Cost/Availability Higher cost; often requires custom synthesis.Lower cost; derived from common Amiloride intermediates.
Solubility Generally lower (higher lipophilicity/molecular weight).Slightly higher aqueous solubility.

Mechanistic Deep Dive: The "Element Effect" in Pyrazines

The core differentiation lies in how the pyrazine ring electronics interact with the halogen in two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Cross-Coupling .
A. Metal-Catalyzed Cross-Coupling (The Bromo Advantage)

For synthetic routes requiring the installation of aryl, vinyl, or alkynyl groups at the C6 position, the bromo-analog is the superior scaffold .

  • Mechanism: The rate-limiting step in Pd-catalyzed coupling is the oxidative addition of the Pd(0) species into the C–X bond.

  • Bond Dissociation Energy (BDE): The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol).

  • Operational Consequence: The bromo analog undergoes oxidative addition rapidly, often at 60–80°C with standard phosphine ligands (

    
    ). The chloro analog typically requires bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) and temperatures >100°C to force the oxidative addition, which can degrade the sensitive carbohydrazide moiety.
    
B. Nucleophilic Aromatic Substitution ( ) (The Chloro Advantage)

If the goal is to replace the halogen with a heteroatom (amine, alkoxide, thiol), the chloro-analog is often preferred .

  • Mechanism:

    
     on electron-deficient heterocycles proceeds via an addition-elimination pathway involving a negatively charged intermediate (Meisenheimer complex).
    
  • Inductive Stabilization: The rate of the initial nucleophilic attack is governed by the electron-withdrawing capability of the substituent. Chlorine is more electronegative than bromine (

    
     vs 
    
    
    
    ).
  • The "Element Effect": In

    
    , the leaving group ability (I > Br > Cl > F) is often inverted or leveled because the bond-breaking step is not rate-limiting. The stabilization of the transition state by the electronegative Chlorine makes the 6-chloro analog more reactive  (or equipotent at lower cost) toward nucleophiles than the bromo analog.
    

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic utility of the 3-amino-6-bromopyrazine-2-carbohydrazide scaffold.

ReactionLandscape cluster_legend Reactivity Key Start 3-Amino-6-bromopyrazine- 2-carbohydrazide Triazole 1,2,4-Triazole Derivative (C6-Br retained) Start->Triazole R-CHO / Oxidant (Cyclization) Suzuki C6-Aryl/Alkyl Derivative (Suzuki/Sonogashira) Start->Suzuki Pd(0), R-B(OH)2 (Oxidative Addition) SNAr C6-Amino/Alkoxy Derivative (SNAr Displacement) Start->SNAr H-Nuc / Base (Addition-Elimination) key1 Br > Cl for Pd-Coupling key2 Cl ≥ Br for SNAr

Caption: Divergent synthetic pathways. The Bromo-analog enables access to the Red pathway (Pd-coupling), whereas the Chloro-analog is restricted primarily to the Yellow (SNAr) and Green (Cyclization) pathways.

Experimental Protocols

These protocols are designed to validate the reactivity differences and ensure chemoselectivity.

Protocol A: Selective Cyclization to 1,2,4-Triazole

Target: Converting the carbohydrazide to a triazole without affecting the C6-Bromine.

Rationale: The C6-Br bond is stable to the mild oxidative conditions required for hydrazone cyclization. This allows the halogen to be preserved for late-stage diversification.

  • Hydrazone Formation:

    • Suspend 3-amino-6-bromopyrazine-2-carbohydrazide (1.0 eq) in Ethanol (10 vol).

    • Add the appropriate aldehyde (1.1 eq) and a catalytic amount of Glacial Acetic Acid (0.1 eq).

    • Reflux for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: The starting material (polar) disappears; a less polar hydrazone precipitates upon cooling.

    • Isolation: Filter the solid, wash with cold ethanol, and dry.[2]

  • Oxidative Cyclization:

    • Dissolve the hydrazone intermediate in DCM.

    • Add Iodobenzene diacetate (PIDA) (1.1 eq) at 0°C.

    • Stir at room temperature for 1–2 hours.

    • Mechanism:[3][4][5][6][7] PIDA oxidizes the hydrazone to a nitrilimine intermediate, which undergoes electrocyclic ring closure.

    • Workup: Quench with saturated aqueous

      
      . Extract with DCM.[1]
      
    • Result: 3-substituted-1,2,4-triazolo[4,3-a]pyrazine scaffold with the 6-Br intact .

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: Functionalizing C6-Br. Note: Free carbohydrazides can poison Pd catalysts. It is highly recommended to perform this step on the ester precursor if possible. If the hydrazide must be used, follow this modified protocol.

Rationale: The 3-amino group and the hydrazide are potential chelators.[8][9] High catalyst loading and a robust ligand system are required.

  • Reagents:

    • Substrate: 3-Amino-6-bromopyrazine-2-carbohydrazide (1.0 eq).

    • Boronic Acid: Arylboronic acid (1.5 eq).

    • Catalyst:

      
       (5 mol%) - Ferrocene ligands resist chelation by the substrate.
      
    • Base:

      
       (3.0 eq) - Anhydrous conditions preferred to prevent hydrolysis.
      
    • Solvent: 1,4-Dioxane/Water (9:1).

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 mins). Critical: Oxygen promotes homocoupling and catalyst death.

    • Combine reagents in a sealed pressure vial.

    • Heat to 80°C for 4–12 hours.

    • Comparison: If using the 6-Chloro analog , this reaction typically fails or requires temperatures >110°C and XPhos-Pd-G2 catalyst.

    • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.

    • Purification: Flash chromatography (likely requiring polar gradients due to the amino/hydrazide groups).

Process & Manufacturing Considerations

When scaling up, the choice between Br and Cl impacts economics and safety.

ParameterBromo-AnalogChloro-Analog
Atom Economy Lower (Br = 79.9 amu leaving group).Higher (Cl = 35.5 amu leaving group).
Waste Disposal Brominated waste often requires specific incineration streams.Chlorinated waste is standard.
Thermal Stability C-Br bond is more labile; avoid temps >150°C.Higher thermal stability.
Sourcing Often made from methyl 3-amino-6-bromopyrazine-2-carboxylate.Often made from methyl 3-amino-6-chloropyrazine-2-carboxylate (Amiloride intermediate).
Decision Logic for Researchers

DecisionTree Start Target Molecule Design Q1 Must C6 be functionalized? Start->Q1 Q2 What is the new bond at C6? Q1->Q2 Yes UseCl_1 Use 6-Chloro Analog (Cost Effective) Q1->UseCl_1 No (C6 remains Halogen) UseCl_2 Use 6-Chloro Analog (SNAr favored) Q2->UseCl_2 Carbon-Heteroatom (N, O, S) UseBr Use 6-Bromo Analog (Pd-Coupling Essential) Q2->UseBr Carbon-Carbon (Aryl, Alkyl)

Caption: Selection logic for Pyrazine scaffolds. Choose Bromine only when Carbon-Carbon bond formation is required at C6.

References

  • Pyrazine Reactivity &

    
     Mechanisms: 
    
    • Topic: Nucleophilic aromatic substitution trends in electron-deficient heterocycles.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling (Halogen Effects)

    • Topic: Oxidative addition r
    • Source: Nobel Prize in Chemistry 2010 (Heck, Negishi, Suzuki) Scientific Background.[6]

    • URL:[Link]

  • Synthesis of Pyrazine Carbohydrazides

    • Topic: Standard protocols for converting pyrazine esters to carbohydrazides.[10]

    • Source: BenchChem Technical Support. "Pyrazine Carbohydrazide Synthesis Protocol."
  • Triazole Formation from Hydrazides

    • Topic: Oxidative cycliz
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Amiloride Intermediate Chemistry (Chloro-analogs)

    • Topic: Synthesis and reactivity of 3-amino-6-chloropyrazine derivatives.[8]

    • Source:Journal of Medicinal Chemistry (via NIH). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide."
    • URL:[Link]

Sources

A Comparative Guide to the Structural Validation of 3-Amino-6-bromopyrazine-2-carbohydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the structural validation of reaction products derived from 3-Amino-6-bromopyrazine-2-carbohydrazide. This versatile heterocyclic scaffold is a cornerstone in the synthesis of novel therapeutic agents, particularly in the development of antimicrobials and kinase inhibitors. The strategic positioning of the amino, bromo, and carbohydrazide functionalities allows for a diverse range of chemical transformations, primarily leading to two key classes of compounds: N'-substituted hydrazones and cyclized triazolopyrazines.

The correct structural elucidation of these products is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological and pharmacological studies. This guide offers a comparative analysis of the formation of these two product classes, detailing the experimental rationale and providing a comprehensive suite of analytical protocols for their unambiguous structural validation.

The Dichotomy of Reactivity: Hydrazone Formation vs. Triazole Cyclization

The terminal hydrazide moiety of 3-Amino-6-bromopyrazine-2-carbohydrazide is the primary site of reactivity. Its condensation with aldehydes and ketones under acidic or neutral conditions readily affords N'-substituted hydrazones. However, under specific conditions, particularly with certain reagents and elevated temperatures, the hydrazone can undergo an intramolecular cyclization to yield a fused triazolopyrazine ring system. Understanding the factors that govern this bifurcation is critical for synthetic chemists aiming to selectively produce one scaffold over the other.

G cluster_products Potential Reaction Products start 3-Amino-6-bromopyrazine- 2-carbohydrazide hydrazone N'-substituted Hydrazone start->hydrazone Condensation (e.g., EtOH, cat. AcOH, reflux) carbonyl Aldehyde or Ketone (R1, R2) carbonyl->hydrazone triazole [1][2][3]Triazolo[4,3-a]pyrazine hydrazone->triazole Intramolecular Cyclization (e.g., Oxidative conditions, strong acid, or high temp.)

Comparative Analysis of Reaction Products

The choice of reaction conditions and the nature of the carbonyl compound can influence the final product. While simple condensation typically yields the hydrazone, certain reactants or conditions can promote a subsequent cyclization to the triazolopyrazine.

Product ClassGeneral StructureKey Synthetic PrecursorsTypical Reaction Conditions
N'-substituted Hydrazones Pyrazine-C(=O)NHN=CR1R2Aldehydes, KetonesReflux in a protic solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).[1]
[2][3][4]Triazolo[4,3-a]pyrazines Fused pyrazine and triazole ringsOrthoesters, Carboxylic acids, IsothiocyanatesCan be formed from the carbohydrazide with specific reagents or via cyclization of a pre-formed intermediate (e.g., thiosemicarbazide).[2][5]

A Validating System: Spectroscopic Techniques for Structural Elucidation

A multi-pronged analytical approach is essential for the unambiguous structural determination of these pyrazine derivatives. Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) each provide complementary pieces of the structural puzzle.

Infrared (IR) Spectroscopy: A Tale of Two Carbonyls

IR spectroscopy offers a rapid and effective method to distinguish between the hydrazone and the cyclized triazole product. The key diagnostic feature is the presence or absence of the amide carbonyl (C=O) stretch.

Functional GroupHydrazone (Product A)Triazolopyrazine (Product B)
N-H (Amide & Amine) Multiple bands in the 3200-3400 cm⁻¹ region.Bands for the pyrazine amino group (approx. 3300-3450 cm⁻¹).
C=O (Amide) Strong, sharp absorption around 1670-1690 cm⁻¹ .[1]Absent .
C=N (Imine/Ring) Absorption around 1630-1650 cm⁻¹ .[1]Incorporated into the aromatic ring system.

The disappearance of the strong amide carbonyl peak is a definitive indicator of successful cyclization to the triazolopyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy:

Proton EnvironmentHydrazone (Product A)Triazolopyrazine (Product B)
Pyrazine Ring Proton A singlet typically observed between 8.0-9.0 ppm.A singlet, may be shifted slightly compared to the hydrazone.
Amine (NH₂) Protons A broad singlet, often in the 6.0-8.0 ppm range.A broad singlet, similar to the hydrazone.
Amide (CONH) Proton A downfield singlet, typically >10 ppm.[6]Absent .
Azomethine (N=CH) Proton A singlet between 8.0-9.5 ppm (if derived from an aldehyde).[1]Absent .

¹³C NMR Spectroscopy:

Carbon EnvironmentHydrazone (Product A)Triazolopyrazine (Product B)
Amide Carbonyl (C=O) A resonance around 160-170 ppm .[6]Absent .
Pyrazine Ring Carbons Typically 4-5 signals in the aromatic region (120-160 ppm).Will show a distinct set of signals for the fused bicyclic system.
Azomethine (N=C) Carbon A resonance around 140-155 ppm.Incorporated into the triazole ring.

The absence of the downfield amide proton signal in ¹H NMR and the amide carbonyl signal in ¹³C NMR are strong confirmations of triazole formation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds. The molecular ion peak will differ between the hydrazone and the triazolopyrazine due to the loss of a water molecule during cyclization.

  • Hydrazone (Product A): [M+H]⁺ = (M.W. of 3-Amino-6-bromopyrazine-2-carbohydrazide) + (M.W. of aldehyde/ketone) - (M.W. of H₂O)

  • Triazolopyrazine (Product B): [M+H]⁺ = (M.W. of 3-Amino-6-bromopyrazine-2-carbohydrazide) + (M.W. of precursor fragment) - (M.W. of other leaving groups, e.g., 2 H₂O for some cyclizations)

Tandem MS (MS/MS) can provide further structural information through characteristic fragmentation patterns. For hydrazones, common fragmentation includes cleavage of the N-N bond and loss of the substituent from the imine.

G start Synthesized Product ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H & ¹³C) ir->nmr C=O stretch present? hydrazone Hydrazone Structure Confirmed ir->hydrazone Yes triazole Triazole Structure Confirmed ir->triazole No ms Mass Spectrometry (HRMS & MS/MS) nmr->ms Amide NH/C=O signals present? nmr->hydrazone Yes nmr->triazole No ms->hydrazone Correct M.W. & fragmentation ms->triazole Correct M.W. & fragmentation

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of hydrazone and triazolopyrazine derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Synthesis of N'-substituted Hydrazones
  • Reaction Setup: In a round-bottom flask, dissolve 3-Amino-6-bromopyrazine-2-carbohydrazide (1.0 eq.) in ethanol.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Spectroscopic Characterization
  • ¹H and ¹³C NMR: Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum using ESI or a similar soft ionization technique to confirm the molecular weight and elemental composition.

Conclusion

The structural validation of reaction products from 3-Amino-6-bromopyrazine-2-carbohydrazide is a critical step in the development of novel chemical entities. The clear differentiation between N'-substituted hydrazones and cyclized triazolopyrazines can be reliably achieved through a systematic application of IR, NMR, and mass spectrometry. The presence or absence of the amide carbonyl functionality serves as the most definitive diagnostic marker. By employing the comparative analytical strategies and protocols outlined in this guide, researchers can confidently ascertain the structure of their synthesized compounds, thereby ensuring the integrity of their data and accelerating the pace of drug discovery and development.

References

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis and antibacterial evaluation of novel hydrazones and bis-hydrazones containing 1,2,3-triazole moiety. Journal of the Iranian Chemical Society, 20(2), 435-446. [Link]

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • El-Sayed, A. M., et al. (2022). Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series. ResearchGate. [Link]

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. [Link]

  • ResearchGate. (2025). Scheme 20a Synthesis of[2][3][4]triazolo[4,3-a]pyrazine derivatives. [Link]

  • Mannam, S., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry, 207, 112832. [Link]

  • Organic Syntheses. (n.d.). Procedure for the synthesis of 2-(hydroxymethyl)allyltrimethylsilane. [Link]

  • Khalil, T., et al. (2021). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 2(2), 139-146. [Link]

  • Gao, L.-L., et al. (2019). Crystal structure of 3-aminopyrazine-2-carbohydrazide, C5H7N5O. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 237-238. [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Thieme. [Link]

  • Haviernik, J., et al. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 26(11), 3290. [Link]

  • Organic Syntheses. (n.d.). 1-methyl-3-ethyloxindole. [Link]

  • Aswar, A. S. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. European Journal of Chemistry, 13(1), 58-69. [Link]

  • ResearchGate. (n.d.). X-ray structure of carbohydrazine derivative. [Link]

  • Youssif, B. G. M., et al. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Advances, 14(30), 21648-21661. [Link]

  • LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Wang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 4583. [Link]

  • Rahman, M. M., et al. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. [Link]

  • Scheck, R. A., & Francis, M. B. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. ACS chemical biology, 11(3), 768–773. [Link]

  • Al-Ostath, A., et al. (2024). Novel hydrazide-hydrazone containing 1,2,4-triazole as potent inhibitors of antiapoptotic protein Bcl-xL: Synthesis, biological evaluation, and docking studies. Archiv der Pharmazie, e2400262. [Link]

  • Beaudry, C. M., et al. (2010). Total Synthesis of (()-Cavicularin: Control of Pyrone DielsAlder Regiochemistry Using Isomeric Vinyl Sulfones. Journal of the American Chemical Society, 132(26), 8826–8828. [Link]

  • Rudolph, M., et al. (2024). One Step Synthesis of 4,6,8‐Trimethoxyazulenes ‐ as Building Block for 2‐Functionalized Azulenes. Chemistry – A European Journal, e202404170. [Link]

  • Njardarson, J. T., et al. (2024). Total Synthesis of the Phenylnaphthacenoid Type II Polyketide Antibiotic Formicamycin H via Regioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer [4 + 2] Cycloaddition. Journal of the American Chemical Society. [Link]

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Safety Operating Guide

3-Amino-6-bromopyrazine-2-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 3-Amino-6-bromopyrazine-2-carbohydrazide

Executive Safety Directive

STOP AND READ: Do not dispose of 3-Amino-6-bromopyrazine-2-carbohydrazide via municipal drains or standard trash.[1]

This compound possesses a dual-hazard profile: it is a Halogenated Organic (Bromine-containing) and a Reducing Agent (Hydrazide functional group).[1] Improper disposal can lead to:

  • Explosion/Fire: If mixed with oxidizing waste streams (e.g., nitric acid, peroxides).[1]

  • Toxic Gas Release: Incineration without scrubbing releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).[1]

  • Environmental Persistence: Halogenated heteroaromatics are often resistant to biodegradation.[1]

The only authorized disposal method is High-Temperature Incineration (Rotary Kiln) with Flue Gas Scrubbing. [1][2]

Chemical Profile & Risk Assessment

To manage disposal effectively, you must understand the "Why" behind the protocol. This compound is not just "chemical waste"; it is a reactive intermediate.[1]

PropertyFeatureDisposal Implication
Core Structure Pyrazine RingHigh Nitrogen content; generates NOx upon combustion.[1]
Halogenation Bromine (C-Br) CRITICAL: Classifies waste as "Halogenated Organic." Must be separated from non-halogenated solvents to prevent contamination of fuel-blending streams.[1][3]
Reactivity Carbohydrazide (-CONHNH₂) Strong Reducing Agent. Incompatible with oxidizers.[1] Reacts with aldehydes/ketones to form hydrazones (exothermic).[1]
Physical State Solid (Powder)Dust explosion hazard if aerosolized.[1] High potency potential (assume cytotoxic until proven otherwise).[1]

Waste Segregation Logic (The "Self-Validating" System)

The most common laboratory accident involving hydrazides occurs during waste consolidation.[1] You must implement a Self-Validating Segregation System .[1] Before adding this substance to any waste container, perform the following mental or physical checks:

  • The Oxidizer Check: Is the waste container designated for "Oxidizers" or does it contain Nitric Acid, Permanganates, or Peroxides?

    • Result: If YES , STOP. Mixing will cause immediate exotherm or explosion.[1]

  • The Halogen Check: Is the waste container designated "Non-Halogenated"?

    • Result: If YES , STOP. Adding bromine contaminants forces the entire drum to be re-classified, costing thousands in disposal fees.

  • The Carbonyl Check: Does the container contain Acetone or Formaldehyde?

    • Result: Avoid if possible.[1][3][4][5][6] Hydrazides react with ketones to form sticky, insoluble hydrazone precipitates that clog waste lines.[1]

Visualizing the Segregation Logic

SegregationLogic Start Waste: 3-Amino-6-bromopyrazine-2-carbohydrazide CheckOx Check: Is Waste Stream Oxidizing? Start->CheckOx CheckHal Check: Is Waste Stream Non-Halogenated? CheckOx->CheckHal No StopExplosion STOP: EXPLOSION RISK (Hydrazide + Oxidizer) CheckOx->StopExplosion Yes CheckKet Check: Contains Ketones/Aldehydes? CheckHal->CheckKet No (Stream is Halogenated) StopCost STOP: REGULATORY VIOLATION (Halogen Contamination) CheckHal->StopCost Yes (Stream is Non-Hal) StopPrecip CAUTION: Chemical Reaction (Hydrazone Formation) CheckKet->StopPrecip Yes SafeDispose SAFE: Segregated Halogenated Solid Waste CheckKet->SafeDispose No

Figure 1: Decision matrix for safe waste stream selection. Note that Oxidizer compatibility is the primary safety gate.[1]

Step-by-Step Disposal Protocol

Objective: Prepare the substance for transfer to a licensed hazardous waste contractor.

Step 1: Personal Protective Equipment (PPE)[1][7]
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder.[1]

  • Dermal: Double Nitrile gloves (0.11 mm minimum thickness).[1] The pyrazine ring can facilitate skin absorption.[1]

  • Eye: Chemical safety goggles.[1]

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

    • Why? Glass may break.[1] Metal containers may corrode if residual moisture creates hydrobromic acid or if the hydrazide complexes with metal ions.[1]

  • Liquid Waste (Mother Liquor): If the compound is dissolved in solvent (e.g., DMSO, Methanol), use an HDPE carboy rated for solvent waste.[1][2]

Step 3: Labeling (Regulatory Requirement)

Attach a hazardous waste tag immediately.[1] It must contain the following specific data points to ensure the incinerator facility handles it correctly:

  • Chemical Name: 3-Amino-6-bromopyrazine-2-carbohydrazide[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant[1][2]

  • Constituents: "Contains Organic Bromine" and "Hydrazine Derivative"[1]

  • GHS Signal Word: WARNING

Step 4: Storage Prior to Pickup
  • Store in a cool, dry area away from direct sunlight.[1]

  • Secondary Containment: Place the waste container inside a plastic tray to capture leaks.[1]

  • Segregation: Physically separate this container from nitric acid or peroxide waste streams in the accumulation area.[1]

Emergency Procedures: Spills and Exposure

In the event of a spill, speed and containment are vital.[6]

Dry Spill (Powder)[1][2][8]
  • Isolate: Evacuate immediate area.

  • PPE: Don P100 respirator and double gloves.[1]

  • Method: Do NOT dry sweep (generates dust).[1][7]

    • Cover spill with wet paper towels (using water or PEG-400) to dampen the powder.[1]

    • Scoop damp material into a wide-mouth hazardous waste jar.[1]

    • Wipe surface with a mild soap solution.[1]

Wet Spill (Solution)
  • Absorb: Use vermiculite or a commercial "Universal" spill pad.[1]

    • Note: Do not use clay-based kitty litter if the solvent is unknown, as heat generation can occur.[1]

  • Collect: Place soaked pads into the Halogenated waste drum.

Workflow Diagram: Spill Response

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Dry Solid/Powder Assess->Dry Wet Liquid/Solution Assess->Wet ActionDry Dampen with Wet Towels (Prevent Dust) Dry->ActionDry ActionWet Absorb with Vermiculite (Universal Pad) Wet->ActionWet Disposal Seal in HDPE Container Label: 'Halogenated Toxic' ActionDry->Disposal ActionWet->Disposal

Figure 2: Immediate response workflow for solid vs. liquid spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on Halogenated Solvent listings F001/F002 and Characteristic Wastes). [Link]

  • PubChem. (n.d.).[1] Compound Summary: Pyrazine carbohydrazide derivatives. National Library of Medicine.[1] (General reactivity data for hydrazide functional groups). [Link]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Reference for Hydrazide/Oxidizer incompatibilities). [Link][2]

Sources

Personal protective equipment for handling 3-Amino-6-bromopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile & Hazard Logic

3-Amino-6-bromopyrazine-2-carbohydrazide is a functionalized pyrazine intermediate commonly used in the synthesis of bioactive kinase inhibitors and ENaC blockers. Its safety profile is dictated by two pharmacophores: the pyrazine ring (biologically active scaffold) and the carbohydrazide moiety (-CONHNH₂).

Key Hazard Logic (The "Why"):

  • Sensitization Risk: The hydrazide functional group is a known structural alert for skin sensitization and potential mutagenicity. It acts as a nucleophile that can bind to biological macromolecules.

  • Inhalation Toxicity: As a solid powder, the primary vector of exposure is dust inhalation. The bromine substituent increases lipophilicity, potentially facilitating absorption across mucous membranes.

  • Reactivity: Hydrazides are reducing agents. Contact with strong oxidizers (e.g., permanganates, peroxides) can trigger exothermic decomposition and gas evolution (Nitrogen).

Default Hazard Classification (Universal Precaution): Treat as GHS Category 2 Skin/Eye Irritant and Category 1 Skin Sensitizer . Handle as a Potent Compound (OEB 3 equivalent) until specific toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." This compound requires a barrier-protection strategy.[1][2][3][4]

Protection ZoneStandard Operation (mg scale)High-Risk Operation (>1g or Solution)Technical Rationale
Respiratory Fume Hood (Sash <18")Fume Hood + N95/P100 The hood is the primary barrier. Respirators are secondary fail-safes for powder handling.
Hand Protection Double Nitrile Gloves (0.11 mm min)Laminate (Silver Shield) under NitrileHydrazides can permeate thin nitrile in solution. Double gloving allows outer glove removal upon contamination.
Eye/Face Chemical Splash Goggles Face Shield + GogglesSafety glasses are insufficient against airborne dust or splashes that can track around lenses.
Body Lab Coat (Cotton/Poly, buttoned)Tyvek® Sleeves or CoverallPrevents dust accumulation on street clothes, reducing "take-home" exposure risk.

Operational Workflows

A. Weighing & Transfer (Critical Control Point)

Static electricity often causes pyrazine powders to "fly," increasing inhalation risk.

  • Engineering Control: Use an analytical balance inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun if the powder is flighty.

  • Technique:

    • Tare the receiving vessel (vial/flask) before opening the chemical container.

    • Use a disposable anti-static spatula.

    • Never return excess chemical to the stock container (prevents cross-contamination).

B. Reaction Setup & Synthesis
  • Solvent Selection: Compatible with polar aprotic solvents (DMSO, DMF) and alcohols.

  • Incompatibility: Avoid chlorinated solvents if using strong bases. Strictly avoid mixing with strong oxidizing agents (e.g.,

    
    , 
    
    
    
    ) unless the reaction is strictly temperature-controlled, as hydrazides can decompose violently.
C. Visualizing the Exposure Response

The following diagram outlines the decision logic for PPE selection and exposure response.

PPE_Decision_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Risk_Solid Dust Generation Risk Solid->Risk_Solid Risk_Liquid Splash / Permeation Risk Liquid->Risk_Liquid PPE_Solid Protocol A: Fume Hood + Double Nitrile + N95 (if outside hood) Risk_Solid->PPE_Solid PPE_Liquid Protocol B: Fume Hood + Silver Shield Gloves + Face Shield Risk_Liquid->PPE_Liquid Spill Accidental Release? PPE_Solid->Spill PPE_Liquid->Spill Action Evacuate -> Ventilate -> Don Full PPE -> Clean Spill->Action Yes

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and risk potential.

Decontamination & Disposal[4]

Surface Decontamination

Hydrazides can leave reactive residues. Do not use simple water; the compound is likely lipophilic due to the bromine atom.

  • Primary Wipe: Use a paper towel soaked in Ethanol (70%) or Isopropyl Alcohol to solubilize the organic residue.

  • Secondary Deactivation (Optional but Recommended): For trace residues, a mild bleach solution (10% sodium hypochlorite) can oxidize the hydrazide, but test on a small scale first as this generates gas (

    
    ).
    
  • Final Rinse: Wipe with water to remove bleach salts.

Waste Segregation
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (Yellow bag/bin).

  • Liquid Waste: Segregate into Halogenated Organic Waste (due to Bromine content).

    • Crucial: Do NOT mix with Oxidizing Waste streams (Nitric acid, Peroxides) to prevent pressure buildup in waste drums.

Emergency Response Protocols

IncidentImmediate ActionMedical Follow-up
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).Seek medical attention.[1][2][3] Monitor for delayed pulmonary edema.
Skin Contact Brush off dry powder. Wash with soap and copious water for 15 min. Do not use ethanol on skin (increases absorption).Monitor for sensitization (redness/itching) for 48 hours.
Eye Contact Rinse cautiously with water for 15 min. Remove contact lenses if present.[1][3]Consult an ophthalmologist immediately.
Spill Response Workflow

For spills >500mg, do not attempt cleanup alone.

Spill_Response Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Hazard (Dust vs. Solvents) Alert->Assess PPE 3. Don PPE: Resp + Goggles + Dbl Gloves Assess->PPE Contain 4. Containment: Cover with wet pad (prevent dust) PPE->Contain Clean 5. Transfer to Waste Container Contain->Clean Decon 6. Decontaminate Surface (Alcohol -> Water) Clean->Decon

Figure 2: Step-by-step workflow for managing a laboratory spill of 3-Amino-6-bromopyrazine-2-carbohydrazide.

References

  • ChemicalBook. (2025). 3-Amino-6-bromopyrazine-2-carbohydrazide Material Safety Data Sheet (MSDS). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: Pyrazine-2-carbohydrazide (Structural Analog). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-6-bromopyrazine-2-carboxylic acid (Precursor). Retrieved from [5]

Sources

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